molecular formula C8H3IO3 B3050752 5-Iodoisobenzofuran-1,3-dione CAS No. 28418-89-5

5-Iodoisobenzofuran-1,3-dione

Cat. No.: B3050752
CAS No.: 28418-89-5
M. Wt: 274.01 g/mol
InChI Key: HAXOVWANMPEGGM-UHFFFAOYSA-N
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Description

5-Iodoisobenzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H3IO3 and its molecular weight is 274.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXOVWANMPEGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570656
Record name 5-Iodo-2-benzofuran-1,3-dione
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Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28418-89-5
Record name 5-Iodo-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28418-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodoisobenzofuran-1,3-dione from 2-Amino-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Iodoisobenzofuran-1,3-dione, a key intermediate in pharmaceutical and materials science, from 2-Amino-5-iodobenzoic acid. The document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. The synthesis involves a two-step process: the diazotization of 2-Amino-5-iodobenzoic acid followed by an intramolecular cyclization. This guide is intended to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely in a laboratory setting.

Introduction: Significance and Applications

This compound, also known as 5-iodophthalic anhydride, is a valuable building block in organic synthesis. Its utility stems from the presence of the reactive anhydride group and the iodine substituent, which can be further functionalized. This compound serves as a crucial precursor in the development of a variety of organic molecules with significant biological and material properties.[1]

In the pharmaceutical industry, 2-Amino-5-iodobenzoic acid is a key intermediate for synthesizing various therapeutic agents, including anti-inflammatory and analgesic drugs.[2] The resulting this compound can be utilized in the synthesis of fluorescent dyes, natural products, and other medically active molecules.[1] Furthermore, it finds applications in material science for the development of novel polymers, coatings, and as a light-emitting material in organic electronics.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-Amino-5-iodobenzoic acid is a multi-step process that hinges on fundamental principles of organic chemistry. The overall transformation can be conceptually divided into two key stages:

Stage 1: Diazotization of the Aromatic Amine

The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4][5] The strong acid serves to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps that ultimately lead to the formation of the diazonium salt.[6]

Stage 2: Intramolecular Cyclization and Anhydride Formation

The second stage of the reaction involves an intramolecular nucleophilic attack of the carboxyl group (-COOH) on the carbon atom bearing the diazonium group. This cyclization is facilitated by the diazonium group's excellent leaving group ability (it departs as neutral nitrogen gas, N₂). The resulting intermediate then undergoes dehydration, typically promoted by heating in the presence of a dehydrating agent like acetic anhydride, to form the stable five-membered anhydride ring of this compound.[7]

The choice of a dehydrating agent is crucial for driving the reaction to completion and achieving a high yield of the desired product. Acetic anhydride is a common and effective choice for this purpose.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound from 2-Amino-5-iodobenzoic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
2-Amino-5-iodobenzoic acidC₇H₆INO₂263.03≥97%Starting material.[8][9][10]
Sodium NitriteNaNO₂69.00≥99%Diazotizing agent.
Sulfuric Acid (concentrated)H₂SO₄98.0895-98%Acid catalyst. Handle with extreme care.
Acetic Anhydride(CH₃CO)₂O102.09≥98%Dehydrating agent and solvent.
BenzeneC₆H₆78.11AnhydrousSolvent. Caution: Carcinogen.
Deionized WaterH₂O18.02-Used for preparing solutions.
Ice---For maintaining low reaction temperatures.
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with a stir bar

  • Thermometer

  • Ice bath

  • Heating mantle

  • Condenser

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Detailed Procedure

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Amino-5-iodobenzoic acid.

  • Carefully add concentrated sulfuric acid to the flask while stirring. The mixture may warm up; ensure it is well-mixed.

  • Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the reaction mixture, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyclization and Dehydration

  • To the cold diazonium salt solution, add acetic anhydride and benzene. (Perform this step in a well-ventilated fume hood due to the carcinogenicity of benzene).

  • Replace the ice bath with a heating mantle and fit the flask with a condenser.

  • Gradually heat the reaction mixture to reflux and maintain the reflux for the specified time (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any residual acid and other water-soluble impurities.

  • Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of acetic anhydride and benzene or another appropriate organic solvent, to obtain a product of high purity.

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the overall experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Product Reactant1 2-Amino-5-iodobenzoic acid Intermediate1 Diazonium Salt Reactant1->Intermediate1 Diazotization Reagent1 NaNO2 / H2SO4 (0-5 °C) Product1 This compound Intermediate1->Product1 Intramolecular Cyclization & Dehydration Reagent2 Acetic Anhydride / Benzene (Reflux)

Caption: Chemical transformation from reactant to product.

Experimental_Workflow Start Start Step1 Step 1: Diazotization (0-5 °C) Start->Step1 Step2 Step 2: Cyclization & Dehydration (Reflux) Step1->Step2 Step3 Work-up & Precipitation Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Drying Step4->Step5 Step6 Purification (Recrystallization) Step5->Step6 End Final Product Step6->End

Caption: High-level experimental workflow.

Safety Considerations

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Benzene: A known carcinogen. All manipulations involving benzene must be carried out in a certified fume hood.

  • Diazonium Salts: Can be explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound from 2-Amino-5-iodobenzoic acid is a robust and well-established procedure that provides access to a versatile chemical intermediate. By carefully controlling the reaction conditions, particularly temperature during the diazotization step, and employing appropriate safety measures, researchers can consistently obtain the desired product in good yield and high purity. This guide provides the foundational knowledge and a practical protocol to empower scientists in their research and development endeavors.

References

  • Higgins et al. (1951). Journal of Organic Chemistry, 16, 1275.
  • Homework.Study.com. (n.d.). Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.
  • Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction).
  • ChemBK. (2024, April 9). This compound.
  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid).
  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Chegg.com. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • J&K Scientific. (n.d.). 2-Amino-5-iodobenzoic acid | 5326-47-6.
  • Frontiers. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • ChemSynthesis. (2025, May 20). 2-amino-5-iodobenzoic acid.
  • PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-.

Sources

An In-Depth Technical Guide to 5-Iodoisobenzofuran-1,3-dione: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a halogenated aromatic anhydride that serves as a versatile building block in organic synthesis. Its unique structural features, combining the reactivity of a cyclic anhydride with the potential for further functionalization offered by the iodine substituent, make it a valuable precursor for a range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in the development of novel materials and therapeutic agents.

Introduction: The Strategic Importance of Halogenated Anhydrides

Phthalic anhydrides are a cornerstone of industrial and laboratory synthesis, primarily serving as precursors to polymers, plasticizers, and dyes.[1][2] The introduction of a halogen atom onto the aromatic ring, as in this compound, significantly expands the synthetic possibilities. The iodine atom can act as a handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. Furthermore, the electron-withdrawing nature of the iodine and the anhydride moiety influences the reactivity of the aromatic ring, opening avenues for specific substitution patterns. This guide will delve into the specific characteristics of the 5-iodo derivative, providing insights for its strategic application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₈H₃IO₃ and a molecular weight of 274.01 g/mol .[3] The molecule consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and an oxygen atom, with an iodine atom substituted at the 5-position of the isobenzofuran core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 28418-89-5
Molecular Formula C₈H₃IO₃
Molecular Weight 274.01 g/mol
Physical Form Solid
Purity ≥95% - 98% (typical)
Storage Temperature Room temperature, in a dark place under an inert atmosphere

The structural arrangement of this compound is depicted below. The planarity of the bicyclic system and the presence of the electrophilic carbonyl carbons are key to its reactivity.

G A 2-Amino-5-iodobenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. H₂SO₄ C 4-Iodo-2-cyanobenzoic acid B->C 2. CuCN D 4-Iodophthalic acid C->D Hydrolysis E This compound D->E Acetic Anhydride, Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Higgins et al., 1951)

The following protocol is based on the established literature procedure. [4]Researchers should consult the original publication for precise experimental details and safety precautions.

Step 1: Synthesis of 4-Iodophthalic Acid from 2-Amino-5-iodobenzoic Acid

  • Diazotization: 2-Amino-5-iodobenzoic acid is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining a low temperature to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The reaction is warmed to facilitate the displacement of the diazonium group with a nitrile group.

  • Hydrolysis: The resulting 4-iodo-2-cyanobenzoic acid is hydrolyzed under acidic conditions to convert the nitrile group into a carboxylic acid, yielding 4-iodophthalic acid.

Step 2: Synthesis of this compound from 4-Iodophthalic Acid

  • Dehydration: 4-Iodophthalic acid is refluxed with an excess of acetic anhydride in a suitable solvent such as benzene.

  • Isolation and Purification: Upon completion of the reaction, the solvent and excess acetic anhydride are removed under reduced pressure. The crude product can be purified by recrystallization to afford this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the electrophilic anhydride ring and the versatile carbon-iodine bond.

Reactions of the Anhydride Ring

Like other cyclic anhydrides, this compound readily undergoes nucleophilic acyl substitution reactions. This allows for the introduction of a variety of functional groups through ring-opening.

  • Hydrolysis: Reaction with water leads to the formation of 4-iodophthalic acid. [5]* Alcoholysis: Treatment with alcohols in the presence of a catalyst or heat yields the corresponding monoesters of 4-iodophthalic acid.

  • Aminolysis: Reaction with primary or secondary amines opens the anhydride ring to form the corresponding amides. This reaction is fundamental to the synthesis of phthalimides, which are important intermediates in medicinal chemistry.

Reactions Involving the Carbon-Iodine Bond

The iodine atom on the aromatic ring provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This capability is of significant interest in the construction of complex molecular scaffolds.

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts is a powerful method for forming carbon-carbon triple bonds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of carbon-nitrogen bonds.

Applications in Materials Science and Polymer Chemistry

Halogenated phthalic anhydrides are important monomers in the synthesis of high-performance polymers, particularly polyimides. [6]These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound into a polymer backbone can be used to modify the polymer's properties or to provide a site for further post-polymerization modification.

Utility in the Synthesis of Fluorescent Dyes and Probes

The isobenzofuran-1,3-dione scaffold is a component of various fluorescent molecules. [7][8]By functionalizing the 5-position through reactions at the carbon-iodine bond, novel dyes and fluorescent probes with tailored photophysical properties can be developed. The ability to conjugate this moiety to biomolecules through further chemical transformations makes it a valuable tool in bioimaging and diagnostics.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being influenced by the electron-withdrawing effects of the anhydride and the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will feature characteristic signals for the carbonyl carbons of the anhydride, the aromatic carbons, and the carbon atom bearing the iodine. The chemical shifts of the aromatic carbons will provide information about the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak at m/z 274, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also toxic if inhaled. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. Its dual reactivity, stemming from the anhydride functionality and the carbon-iodine bond, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a foundation for its use in the design and synthesis of novel functional molecules, advanced materials, and potential therapeutic agents. As the demand for complex and precisely functionalized molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role.

References

[4]Higgins et al. (1951). Journal of Organic Chemistry, 16, 1275. (Note: This reference is cited in chemical databases for the synthesis of this compound). Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614f387] [9]Organic Syntheses. Phthalic anhydride, tetraiodo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0597] [10]Google Patents. WO2020232338A1 - Positive tone photosensitive compositions containing amic acid as latent base catalyst. [URL: https://patents.google.com/patent/WO2020232338A1/en] [3]Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/AMBH9614F387] [6]Google Patents. CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof. [URL: https://patents.google.com/patent/CN112079803A/en] [11]The Royal Society of Chemistry. Synthesis of fluorescent probes. [URL: https://www.rsc.org/suppdata/cc/c4/c4cc04480a/c4cc04480a.pdf] Sigma-Aldrich. Safety Data Sheet for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614f387#safety-and-handling] Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987f3dd0] [12]Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 38, 629-637. [13]MedChemExpress. Product Page for 5-(tert-Butyl)isobenzofuran-1,3-dione. [URL: https://www.medchemexpress.com/5-(tert-butyl)isobenzofuran-1,3-dione.html] [14]ChemScene. Product Page for 5-Phenylisobenzofuran-1,3-dione. [URL: https://www.chemscene.com/products/5-Phenylisobenzofuran-1,3-dione-955-16-8.html] Sigma-Aldrich. Product Page for 4-Iodoisobenzofuran-1,3-dione. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh6fd84141] [1]Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. [URL: https://patents.google.com/patent/WO2004072012A1/en] [15]ResearchGate. Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). [URL: https://www.researchgate.net/publication/225785936_Homophthalic_anhydrides_and_their_application_to_the_synthesis_of_heterocyclic_compounds_review] [16]MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. [URL: https://www.mdpi.com/1420-3049/27/23/8506] [5]PubMed. Cyclic anhydride ring opening reactions: theory and application. [URL: https://pubmed.ncbi.nlm.nih.gov/11794215/] ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride. [URL: https://www.researchgate.net/publication/281285005_Pilot_study_on_synthesis_of_4-chlorophthalic_anhydride] [17]Alfa Chemistry. Product Page for 5-Iodo-1,3-isobenzofurandione. [URL: https://www.alfa-chemistry.com/cas_28418-89-5.htm] [7]PubMed Central. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909600/] Longdom Publishing. Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. [URL: https://www.longdom.org/open-access/anhydrides-in-organic-chemistry-examination-of-structure-reactivity-and-applications-103131.html] [8]Journal of Medicinal Chemistry. Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01844] [18]Organic Syntheses. Homophthalic acid and anhydride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0448] [19]DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [URL: https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=1045&context=utmdacc_pubs] [20]Google Patents. US11261345B2 - Hydrolytically stable polymers, method of synthesis thereof and use in bio-electronic devices. [URL: https://patents.google.com/patent/US11261345B2/en]

Sources

An In-depth Technical Guide to Imidazolidin-4-ones: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Important Clarification on CAS Number 28418-89-5

Initial research into the provided CAS number, 28418-89-5, identifies the compound as 5-Iodoisobenzofuran-1,3-dione. However, the accompanying topic request for an in-depth technical guide on "2-imino-1-methyl-4-phenylimidazolidin-4-one" and related structures indicates a likely interest in the imidazolidin-4-one chemical family. This guide will therefore focus on the synthesis, properties, and applications of imidazolidin-4-ones to align with the apparent intent of the query for a resource tailored to researchers and drug development professionals. A parent compound in this family, 2-imino-1-methylimidazolidin-4-one, is more commonly known as creatinine and is assigned CAS number 60-27-5[1][2][3].

Introduction to the Imidazolidin-4-one Core

The imidazolidin-4-one scaffold is a five-membered heterocyclic motif that is a prominent feature in a wide array of biologically active compounds. Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide will provide a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this important class of molecules.

Physicochemical Properties and Structural Features

The core structure of an imidazolidin-4-one consists of a saturated five-membered ring containing two nitrogen atoms and a ketone group. The presence of multiple heteroatoms allows for extensive hydrogen bonding and diverse intermolecular interactions, which are crucial for its biological activity.

PropertyGeneral Characteristics
Molecular Formula Varies based on substitution
Molecular Weight Dependent on substituent groups
Appearance Typically a solid at room temperature
Solubility Varies with substituents; often soluble in organic solvents
Key Structural Feature Saturated 5-membered ring with two nitrogens and a ketone
Synthesis of the Imidazolidin-4-one Ring

The synthesis of the imidazolidin-4-one core can be achieved through several synthetic routes, often involving cyclization reactions. The choice of synthetic pathway depends on the desired substitution pattern on the heterocyclic ring.

A common approach involves the reaction of an amino acid derivative with a suitable cyclizing agent. For instance, the reaction of an N-substituted amino acid with a dehydrating agent can lead to the formation of the imidazolidin-4-one ring.

Another versatile method is the multi-component reaction, where three or more reactants combine in a single step to form the desired heterocyclic product. This approach is highly efficient and allows for the rapid generation of a library of substituted imidazolidin-4-ones.

Experimental Workflow: Generalized Synthesis of a Substituted Imidazolidin-4-one

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Amino Acid Derivative D One-Pot Reaction (e.g., Ugi Reaction) A->D B Aldehyde or Ketone B->D C Isocyanide C->D E Substituted Imidazolidin-4-one D->E

Caption: A simplified workflow for the synthesis of a substituted imidazolidin-4-one via a multi-component reaction.

Step-by-Step Protocol for a Ugi-type Reaction:

  • Reactant Preparation: Dissolve the amino acid derivative (1 equivalent) in a suitable solvent, such as methanol.

  • Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1 equivalent).

  • Isocyanide Addition: After a brief period of stirring, add the isocyanide component (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired substituted imidazolidin-4-one.

Pharmacological Significance and Applications

The imidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities.

  • Anticonvulsant Activity: Certain 5,5-disubstituted imidazolidine-2,4-diones have shown potent anticonvulsant effects in preclinical models, such as the maximal electroshock seizure (MES) test[4].

  • Antimicrobial Properties: The imidazolidin-4-one nucleus has been incorporated into molecules exhibiting antimicrobial activity against various strains of bacteria and yeast[5].

  • S1P1 Receptor Agonism: 2-imino-thiazolidin-4-one derivatives, which share structural similarities with imidazolidin-4-ones, have been identified as potent and orally active agonists of the sphingosine-1-phosphate receptor 1 (S1P1), with potential applications in autoimmune disorders[6].

Signaling Pathway Implication: S1P1 Receptor Agonism

cluster_cell Lymphocyte S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein Activation Effector Downstream Effectors G_protein->Effector Signal Transduction Egress Lymphocyte Egress (Inhibited) Effector->Egress Inhibition Agonist Imidazolidin-4-one Derivative (Agonist) Agonist->S1P1 Binds to

Caption: A diagram illustrating the inhibition of lymphocyte egress through S1P1 receptor agonism by an imidazolidin-4-one derivative.

Analytical Characterization

The structural elucidation of newly synthesized imidazolidin-4-one derivatives is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups within the imidazolidin-4-one ring.

Future Directions and Conclusion

The imidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of this class of compounds, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. The versatility of the imidazolidin-4-one core ensures its continued relevance in the field of medicinal chemistry and drug development.

References

  • PubChem. (n.d.). 2-Imino-1-methyl-4-imidazolidinone. National Center for Biotechnology Information.
  • PubChem. (n.d.). Compound 2-imino-1-methyl-5-[(5-methylthiophen-2-yl)methylidene]imidazolidin-4-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Imino-1-methylimidazolidin-4-one;propanedioic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (2e)-2-Imino-3-Methyl-5,5-Diphenylimidazolidin-4-One. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Phenylimidazolidin-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-1-methylimidazolin-4-one. National Center for Biotechnology Information.
  • Hale, J. J., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 53(10), 4198-4211.
  • ScienceScholar. (n.d.). View of Synthesis of imidazolidine 2,4 – dione derivatives.
  • ResearchGate. (2015). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • Czopek, A., et al. (2019). Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core. Bioorganic & Medicinal Chemistry Letters, 29(15), 1937-1943.

Sources

5-Iodoisobenzofuran-1,3-dione molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodoisobenzofuran-1,3-dione

Introduction

This compound, a halogenated derivative of phthalic anhydride, is a pivotal chemical intermediate with significant utility in advanced organic synthesis. Its unique bifunctional nature—a reactive anhydride ring and a strategically placed iodine atom—renders it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's fundamental properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are curated to explain not just the procedural steps but the underlying chemical principles that govern its use, empowering scientists to leverage this reagent to its full potential in pharmaceutical and materials science research.

Part 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of its effective application in research. This compound is a solid, crystalline compound whose characteristics dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₈H₃IO₃[1][2]
Molecular Weight 274.01 g/mol [1][2]
CAS Number 28418-89-5[1][2]
Appearance Solid, Dark red crystal[1][3]
Melting Point ~252-253 °C[3]
Purity Commonly available in ≥95% to ≥98%[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, chloroform)[3]
InChI Key HAXOVWANMPEGGM-UHFFFAOYSA-N[1][4]

Expert Insights: The compound's high melting point is indicative of a stable, planar crystal lattice structure. Its solubility in halogenated organic solvents is typical for molecules of this class, facilitating its use in a wide range of reaction media. However, its reported instability towards light and heat necessitates careful storage to prevent degradation and ensure reproducibility in experimental outcomes.[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages classical organic reactions. Understanding this pathway is crucial for researchers who may need to synthesize it in-house or troubleshoot experiments. A plausible route proceeds from 4-aminophthalic acid, involving a Sandmeyer-type iodination followed by dehydration to form the anhydride ring.

Principle of Synthesis: The synthesis begins with the diazotization of an aromatic amine, converting it into a diazonium salt. This highly reactive intermediate is then subjected to a Sandmeyer reaction, where the diazonium group is displaced by an iodide ion, typically from potassium iodide or a copper(I) iodide source. The final step involves an acid-catalyzed dehydration (or heating with acetic anhydride) of the resulting iodophthalic acid, which causes an intramolecular cyclization to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles. Researchers should consult specific literature and perform appropriate risk assessments before implementation.

  • Diazotization:

    • Dissolve 4-aminophthalic acid in an aqueous solution of a strong mineral acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide (KI) or copper(I) cyanide (CuCN) followed by an iodide source as referenced in literature.[2]

    • Slowly add the cold diazonium salt solution to the iodide solution. Vigorous stirring is necessary. Effervescence (release of N₂ gas) will be observed as the diazonium group is replaced by iodine.

    • Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • Cyclization to Anhydride:

    • Isolate the crude 4-iodophthalic acid product by filtration.

    • Heat the isolated acid with acetic anhydride.[2] This serves as both a solvent and a dehydrating agent, driving the formation of the cyclic anhydride.

    • Upon cooling, the this compound will crystallize out of the solution.

  • Purification and Validation:

    • Collect the crystalline product by filtration and wash with a cold solvent (e.g., ether) to remove residual acetic anhydride.

    • Recrystallize the crude product from a suitable solvent (e.g., benzene or an acetic acid/benzene mixture) to achieve high purity.

    • Confirm the structure and purity using standard analytical techniques: ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm anhydride C=O stretches), and mass spectrometry (to verify the molecular weight).

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Iodination cluster_2 Step 3: Cyclization A 4-Aminophthalic Acid B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C C 4-Iodophthalic Acid B->C  KI or CuCN/I⁻ D This compound C->D  Acetic Anhydride  Heat

Caption: Synthetic workflow for this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, depending on the desired outcome.

  • Anhydride Ring Opening: The isobenzofuran-1,3-dione core is a cyclic anhydride, making it highly susceptible to nucleophilic attack.

    • With Amines: Reacts readily with primary amines to form N-substituted phthalimides (or the intermediate phthalamic acid). This reaction is fundamental in the synthesis of isoindole-1,3-dione derivatives, a scaffold found in numerous bioactive compounds.[5]

    • With Alcohols: Reaction with alcohols, typically under basic or acidic catalysis, yields mono-esterified phthalic acid derivatives. This allows for the introduction of ester functionalities.

  • Carbon-Iodine Bond Functionalization: The iodine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

    • Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols). This enables the direct attachment of a vast array of organic substituents to the core structure, providing a powerful tool for library synthesis in drug discovery.

G cluster_0 Anhydride Reactions cluster_1 Cross-Coupling Reactions A 5-Iodoisobenzofuran- 1,3-dione B N-Substituted Phthalimides A->B  R-NH₂ C Phthalate Monoesters A->C  R-OH D Aryl/Alkyl Derivatives (Suzuki Coupling) A->D  R-B(OH)₂  Pd Catalyst E Alkynyl Derivatives (Sonogashira Coupling) A->E  R-C≡CH  Pd/Cu Catalyst

Caption: Key reaction pathways of this compound.

Part 4: Applications in Research and Development

The structural motifs accessible from this compound are prevalent in molecules of significant biological and material interest.

  • Drug Discovery Scaffold: The isoindole-1,3-dione (phthalimide) core is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticonvulsant, and antitumor properties.[5] This reagent provides a direct entry point for creating novel analogues. For example, derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as potential antidepressant and antiproliferative agents.[6][7] The iodine atom allows for late-stage functionalization, a highly desirable strategy in modern drug development for fine-tuning a lead compound's properties.

  • Fluorescent Dyes and Materials Science: The rigid, planar structure of the phthalimide system forms the basis of many fluorescent dyes and light-emitting materials.[3] By using Sonogashira or Suzuki coupling reactions, researchers can conjugate fluorogenic or chromophoric groups to the 5-position of the ring system, systematically tuning the photophysical properties of the resulting molecules for applications in bio-imaging, organic light-emitting diodes (OLEDs), and sensors.[3]

Part 5: Safety, Handling, and Storage

Due to its reactivity, this compound possesses significant hazards that demand strict adherence to safety protocols.

GHS Hazard StatementDescription
H301 Toxic if swallowed
H311 Toxic in contact with skin
H314 Causes severe skin burns and eye damage
H331 Toxic if inhaled

Signal Word: Danger[1]

Protocol for Safe Handling and Use
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible.[8][9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[8]

    • Eye Protection: Use chemical safety goggles and a face shield.[8]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[9]

  • Handling Procedures: Avoid generating dust.[9] Use appropriate tools (spatulas) for transfers. In case of skin contact, immediately wash the affected area with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[9] Keep in a dark place and under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[1][10]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[3][9]

Conclusion

This compound is a high-value reagent whose utility is rooted in its predictable and versatile reactivity. By providing two orthogonal sites for chemical modification—the anhydride ring and the carbon-iodine bond—it serves as a powerful platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential to create novel compounds with tailored functions.

References

  • This compound - ChemBK. (URL: [Link])
  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue - ResearchG
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link])
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (URL: [Link])
  • Synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a pivotal intermediate in the synthesis of functional materials and pharmaceutical agents. Its utility in these applications is profoundly influenced by its physicochemical properties, particularly its solubility in various organic solvents and its chemical stability under diverse conditions. This technical guide provides a comprehensive analysis of these two critical parameters. We delve into the molecular characteristics governing solubility, present qualitative solubility data in a range of common laboratory solvents, and provide a robust, step-by-step protocol for empirical solubility determination. Furthermore, we explore the primary degradation pathway—hydrolysis—and discuss factors affecting the compound's stability. A detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined to empower researchers to quantify the compound's integrity over time. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep, practical understanding of its handling and behavior in solution.

Introduction: The Significance of this compound

This compound (Figure 1) is an aromatic anhydride derivative. The presence of a reactive anhydride ring and an iodine atom makes it a versatile building block in organic synthesis. It is employed in the creation of polymers, fluorescent dyes, and as a precursor for active pharmaceutical ingredients (APIs).[1][2] The success of synthetic procedures and the quality of the final product are directly dependent on the precise control of reaction conditions, which begins with a thorough understanding of the reagent's solubility and stability. Improper solvent selection can lead to poor reaction kinetics or incomplete dissolution, while degradation of the starting material can result in reduced yields and complex impurity profiles.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Solubility Profile

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution state. This equilibrium is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. This compound has a moderately polar anhydride functional group attached to a larger, more nonpolar iodinated benzene ring. This amphiphilic nature results in a nuanced solubility profile.

Factors Influencing Solubility
  • Polarity: The anhydride group can participate in dipole-dipole interactions, favoring polar aprotic solvents.

  • Hydrogen Bonding: The compound lacks hydrogen bond donors but the carbonyl oxygens can act as acceptors. This contributes to solubility in some protic solvents, but reactivity (alcoholysis) is a major concern.

  • Molecular Size and Shape: The planar aromatic system allows for efficient crystal packing (pi-stacking), which increases the lattice energy that must be overcome by solvation.

Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the observed solubility of this compound at ambient temperature (20-25°C). This data is compiled from chemical supplier information and is intended as a practical guide for initial solvent screening.[1]

SolventPolarity IndexTypeObserved SolubilityNotes
Dichloromethane (DCM)3.1Polar AproticSolubleGood choice for reactions and purification.
Chloroform4.1Polar AproticSolubleSimilar to DCM, offers good solvating power.[1]
Tetrahydrofuran (THF)4.0Polar AproticSolubleA common solvent for anhydride reactions.
Acetone5.1Polar AproticSparingly SolubleModerate solubility.
Acetonitrile5.8Polar AproticSparingly SolubleCan be used, but solubility may be limited.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticSolubleHigh boiling point, can be difficult to remove.
Toluene2.4NonpolarSparingly SolubleLimited solubility due to polarity mismatch.
Hexanes0.1NonpolarInsolubleUseful as an anti-solvent for precipitation/crystallization.
Water10.2Polar ProticInsoluble (Reacts)Reacts via hydrolysis to form 4-iodophthalic acid.[3][4]
Methanol / Ethanol5.1 / 4.3Polar ProticInsoluble (Reacts)Reacts via alcoholysis to form the corresponding monoester.[3]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is the industry standard, providing the thermodynamic equilibrium solubility.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Dichloromethane)

  • Analytical balance

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes (1 mL and 5 mL)

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks

  • Calibrated HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50 mg.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Equilibrate for at least 24 hours to ensure the system reaches a thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for 2-4 hours, permitting the excess solid to settle completely.

  • Sampling: Carefully withdraw a 1 mL aliquot of the clear supernatant using a syringe. Crucially, do not disturb the solid at the bottom.

  • Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any microscopic undissolved particles.

  • Analysis:

    • Prepare a standard calibration curve of the compound in the same solvent using a calibrated analytical instrument (HPLC is preferred for specificity).

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample.

  • Calculation: The solubility (S) is calculated using the formula:

    • S (mg/mL) = (Measured Concentration of diluted sample) × (Dilution Factor)

Causality and Trustworthiness: Using an excess of solid ensures saturation is achieved. The 24-hour equilibration period allows the dissolution process to reach a true equilibrium state.[6] Filtration is a critical step to prevent artificially high results from suspended microparticles. A multi-point calibration curve ensures the accuracy of the final concentration measurement.

Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Purification) check_reactivity Is the solvent protic? (e.g., Water, Alcohols) start->check_reactivity check_polarity Is high concentration required? check_reactivity->check_polarity No avoid Avoid Solvent (Risk of Hydrolysis/Alcoholysis) check_reactivity->avoid Yes polar_aprotic Select Polar Aprotic Solvent (e.g., DCM, THF, DMSO) check_polarity->polar_aprotic Yes nonpolar Select Nonpolar Solvent (e.g., Toluene, Hexanes) check_polarity->nonpolar No (e.g., for Crystallization) test_sol Perform Small-Scale Solubility Test polar_aprotic->test_sol nonpolar->test_sol proceed Proceed with Application test_sol->proceed

A decision-making workflow for selecting an appropriate solvent.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its anhydride functional group. Anhydrides are susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway in laboratory and storage settings.[3][8]

Primary Degradation Pathway: Hydrolysis

In the presence of water, even atmospheric moisture, this compound undergoes hydrolysis to form the corresponding dicarboxylic acid, 4-iodophthalic acid.[3][4] This reaction is often catalyzed by acids or bases and proceeds via nucleophilic acyl substitution.[9][10]

Mechanism:

  • A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.

  • The carbonyl pi bond breaks, forming a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and cleaving the C-O-C anhydride bond. The leaving group is a carboxylate.

  • A proton transfer results in the final product, 4-iodophthalic acid (CAS RN: 6301-60-6).[11]

This degradation is irreversible under normal conditions and results in a complete loss of the desired starting material.[3] Therefore, it is imperative to store the compound in a dry, inert atmosphere and to use anhydrous solvents for reactions.

Visualization: Hydrolysis of this compound

Hydrolysis_Pathway reactant This compound product 4-Iodophthalic Acid reactant->product + H₂O (Nucleophilic Attack)

The primary degradation pathway via hydrolysis.

Protocol: Stability Assessment Using a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[12][13][14] HPLC with UV detection is the predominant technique for this purpose.[15]

Objective: To monitor the degradation of this compound in a specific solvent over time under defined conditions (e.g., ambient temperature, light exposure).

Materials & Equipment:

  • Calibrated HPLC system with a UV detector and autosampler.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Solution of this compound in a chosen aprotic solvent (e.g., 1 mg/mL in Acetonitrile).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Vials for storing stability samples.

Procedure:

  • Method Development (Forced Degradation):

    • The core of developing a stability-indicating method is to intentionally degrade the compound to ensure the analytical method can separate the parent compound from its degradants.[13][16]

    • Prepare solutions of the compound and subject them to stress conditions:

      • Acidic: Add a small amount of 0.1 M HCl.

      • Basic: Add a small amount of 0.1 M NaOH.

      • Oxidative: Add a small amount of 3% H₂O₂.

      • Thermal: Heat the solution at 60°C.

    • Analyze all stressed samples by HPLC. The goal is to find a gradient method that provides baseline separation between the main peak (this compound) and all new peaks that appear (degradation products). A typical starting gradient might be 5% to 95% Acetonitrile over 20 minutes.

  • Stability Study Execution:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., Acetonitrile).

    • Aliquot this solution into several vials. Store them under the desired test conditions (e.g., in a sealed vial at 25°C, protected from light).

    • Establish a time-point schedule (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis at Each Time Point:

    • At each scheduled time point, take one vial and analyze it using the validated stability-indicating HPLC method.

    • Record the peak area of the this compound peak.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate. The appearance and growth of the 4-iodophthalic acid peak should correlate with the disappearance of the parent peak.

Self-Validation and Causality: Forced degradation is essential because it proves the method's specificity.[12] If degradation products co-elute with the main peak, the stability of the compound will be overestimated. By separating all species, the method provides a trustworthy and accurate measure of the compound's integrity. The use of a reversed-phase column is logical because the degradation product, 4-iodophthalic acid, is significantly more polar than the parent anhydride and will elute earlier in the chromatogram.

Summary and Best Practices

This compound is a valuable but sensitive reagent. A comprehensive understanding of its solubility and stability is paramount for its successful application.

Key Recommendations:

  • Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, protected from light and moisture.

  • Solvent Selection: For reactions, prioritize anhydrous polar aprotic solvents like Dichloromethane or THF. Avoid protic solvents like water and alcohols unless the intent is to form the diacid or monoester.

  • Handling: When preparing solutions, work quickly and minimize exposure to atmospheric moisture. Use anhydrous solvents and oven-dried glassware.

  • Analysis: For quantitative work, always verify the purity of the starting material before use, especially if it has been stored for an extended period. A stability-indicating HPLC method is the gold standard for this verification.

By adhering to these principles, researchers can ensure the integrity of their starting material, leading to more reproducible and successful experimental outcomes.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ChemBK. (2024). This compound - Introduction.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. (n.d.). Phthalic anhydride.
  • News-Medical. (2023). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry.
  • Fersht, A. R., & Kirby, A. J. (2008). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of the American Chemical Society, 90(21), 5818–5825.
  • CAS. (n.d.). 4-Iodophthalic acid. CAS Common Chemistry.
  • Hartley Group. (n.d.). Observing the transient assembly and disassembly of carboxylic anhydrides in the organic chemistry laboratory.
  • Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • SlideShare. (n.d.). Stability_Indicating_HPLC_Method.ppt.

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An In-depth Technical Guide to the Reactivity Profile of 5-Iodoisobenzofuran-1,3-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a halogenated derivative of phthalic anhydride. Its structure features a robust aromatic core, an electrophilic anhydride moiety, and a strategically positioned iodine atom. This combination of functional groups makes it a highly valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of the iodine atom not only modulates the reactivity of the anhydride system but also provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the reactivity profile of this compound with common nucleophiles. We will delve into the core principles governing these reactions, explore the influence of the iodo-substituent on regioselectivity, and provide detailed, field-proven protocols for key transformations.

Core Principles of Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution at one of its two carbonyl carbons. The anhydride functional group is highly electrophilic due to the presence of two electron-withdrawing carbonyl groups and the oxygen atom within the ring. This inherent reactivity is further enhanced by the iodine substituent at the 5-position.

Electronic and Steric Influence of the Iodine Substituent

The iodine atom exerts a significant influence on the reactivity of the anhydride ring through two primary effects:

  • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbons by pulling electron density away from them. This makes the anhydride more susceptible to attack by nucleophiles compared to its unsubstituted counterpart, phthalic anhydride.

  • Regioselectivity: The substitution at the 5-position renders the two carbonyl groups (C1 and C3) electronically non-equivalent. The C1 carbonyl is para to the electron-withdrawing iodine atom, while the C3 carbonyl is meta to it. The inductive effect is stronger at the para position. Consequently, the C1 carbonyl carbon is rendered more electron-deficient and is the predicted site of preferential nucleophilic attack. This regioselectivity is a critical consideration for synthetic planning.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Anhydride This compound Attack Nucleophilic Attack (Preferential at C1) Anhydride->Attack Electrophile Nucleophile Nucleophile (Nu-H) Nucleophile->Attack Nucleophile Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpening Ring Opening (Elimination of Carboxylate) Intermediate->RingOpening ProtonTransfer Proton Transfer RingOpening->ProtonTransfer Product1 Ring-Opened Product (Isomer 1) ProtonTransfer->Product1 Major Product2 Ring-Opened Product (Isomer 2, minor) ProtonTransfer->Product2 Minor, if attack at C3 occurs

Reactivity with N-Nucleophiles: Synthesis of Phthalimides and Phthalamic Acids

The reaction of this compound with primary and secondary amines is a robust and widely used transformation. This reaction proceeds in two distinct stages:

  • Ring-Opening: The amine nucleophile attacks a carbonyl carbon, leading to the rapid formation of a phthalamic acid intermediate. This step is typically fast and can often be performed at room temperature.

  • Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes intramolecular cyclization to form the thermodynamically stable five-membered phthalimide ring, with the elimination of a water molecule.

Experimental Protocol: Synthesis of 5-Iodo-N-phenylphthalimide

This protocol is adapted from standard procedures for the synthesis of N-substituted phthalimides and is applicable to a range of primary amines.[1][2]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.74 g, 10 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20-30 mL) to dissolve the anhydride. To this solution, add aniline (e.g., 0.93 g, 10 mmol).

    • Causality Insight: Glacial acetic acid serves as both a solvent and a catalyst. It facilitates the dehydration of the intermediate phthalamic acid to the final imide product.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water (100-150 mL) with stirring.

  • Filtration: The solid N-phenylphthalimide product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield colorless or pale-yellow needles.

Expected Outcome: This procedure typically affords N-substituted phthalimides in good to excellent yields.

ReactantProductTypical Conditions
This compound + Primary Amine (R-NH₂)5-Iodo-N-alkyl/arylphthalimideGlacial Acetic Acid, Reflux
This compound + Ammonia5-IodophthalimideHeating in a suitable solvent

Table 1: Summary of Reactions with N-Nucleophiles.

G

Reactivity with O-Nucleophiles: Synthesis of Monoesters and Dicarboxylic Acids

Alcohols and water readily react with this compound to yield ring-opened products. These reactions are fundamental in the synthesis of plasticizers and other functionalized carboxylic acids.

Alcoholysis: Formation of Monoesters

The reaction with an alcohol (alcoholysis) cleaves the anhydride ring to form a monoester of 4-iodophthalic acid. This reaction can often proceed without a catalyst, although gentle heating or the use of a base like pyridine can accelerate the process.[3]

Experimental Protocol: Synthesis of Monoethyl 4-iodophthalate

This protocol describes a general procedure for the synthesis of monoesters from this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (large excess)

  • Pyridine (catalytic amount, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 2.74 g, 10 mmol) in anhydrous ethanol (40-50 mL).

    • Causality Insight: Using the alcohol as the solvent ensures a large excess, driving the reaction to completion. Anhydrous conditions are crucial to prevent the competing hydrolysis reaction.

  • Catalyst Addition (Optional): A catalytic amount of pyridine can be added to increase the reaction rate.

  • Reaction: Heat the mixture to a gentle reflux for 1-2 hours. The solid anhydride should dissolve as it reacts to form the soluble monoester.

  • Isolation: After cooling, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography to yield the pure monoester product.

Hydrolysis: Formation of 4-Iodophthalic Acid

In the presence of water, this compound undergoes hydrolysis to form 4-iodophthalic acid. This reaction is often uncatalyzed and can occur upon exposure to atmospheric moisture over time. For preparative purposes, heating the anhydride in an aqueous medium will rapidly and quantitatively yield the dicarboxylic acid.

NucleophileProductTypical Conditions
Alcohol (R-OH)Monoester of 4-iodophthalic acidReflux in excess alcohol
Water (H₂O)4-Iodophthalic acidHeating in water

Table 2: Summary of Reactions with O-Nucleophiles.

Applications in Drug Development and Materials Science

The products derived from the reactions of this compound are valuable intermediates.

  • 5-Iodophthalimides: These compounds are precursors to a variety of biologically active molecules. The phthalimide group is a common pharmacophore, and the iodine atom serves as a key site for further elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.

  • 4-Iodophthalic Acid and its Esters: These are utilized in the synthesis of specialty polymers, resins, and as ligands in coordination chemistry. The iodine atom can be used to introduce specific functionalities or to create radiolabeled compounds for imaging studies.

Conclusion

This compound is a reactive and versatile building block whose chemistry is dominated by nucleophilic acyl substitution. The electron-withdrawing nature of the iodine substituent activates the anhydride ring and is predicted to direct nucleophilic attack preferentially to the C1 carbonyl position. The reactions with amines and alcohols provide reliable and high-yielding routes to valuable 5-iodophthalimides and 4-iodophthalic acid monoesters, respectively. These products are of significant interest to researchers in drug discovery and materials science, offering a scaffold that is both functionally important and readily diversifiable.

References

  • Higgins et al. (1951). Journal of Organic Chemistry, 16, 1275. [Link]
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  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
  • Al-Mulla, A. (2017). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 22(9), 1549. [Link]
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Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodoisobenzofuran-1,3-dione and its Analogs for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into organic molecules has proven to be a powerful tool for modulating their physicochemical and biological properties. Among these, iodine-containing compounds have garnered significant interest due to their unique characteristics. This compound, also known as 5-iodophthalic anhydride, is a prime example of a versatile, iodine-bearing scaffold that serves as a pivotal starting material for a wide array of chemical transformations.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound and its analogs. We will delve into the synthetic methodologies for accessing this core structure and its derivatives, explore their chemical reactivity, and highlight their burgeoning applications in drug discovery and materials science. By understanding the underlying principles of their synthesis and reactivity, researchers can unlock the full potential of this valuable class of compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of the core molecule is essential before exploring its synthetic applications.

PropertyValueReference
CAS Number 28418-89-5[1][2][3][4]
Molecular Formula C₈H₃IO₃[1][2]
Molecular Weight 274.01 g/mol [1][4]
Appearance Solid, often described as a dark red or white crystal[2]
Melting Point Approximately 252-253 °C[2]
Solubility Soluble in organic solvents like dichloromethane and chloroform[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature

Synthesis of this compound and Its Analogs: A Strategic Approach

The synthetic accessibility of this compound and its analogs is a key factor driving their use in various research endeavors. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Synthesis of the Core Scaffold: this compound

Several synthetic pathways have been reported for the preparation of this compound. A common and reliable method involves the dehydration of 4-iodophthalic acid, which can be achieved by heating with acetic anhydride.[1] The 4-iodophthalic acid precursor can be synthesized from various starting materials, including 2-amino-5-iodobenzoic acid.[1][2]

Another approach involves the direct iodination of phthalic anhydride. However, this method can lead to a mixture of isomers, which may require challenging purification steps.[5][6]

Representative Synthetic Protocol: Dehydration of 4-Iodophthalic Acid

This protocol outlines a general procedure for the synthesis of this compound from 4-iodophthalic acid.

Materials:

  • 4-Iodophthalic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 4-iodophthalic acid in a minimal amount of glacial acetic acid or use an excess of acetic anhydride as both reagent and solvent.

  • Add a stoichiometric excess of acetic anhydride to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting material.

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • The product, this compound, will often crystallize out of the solution upon cooling.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetic anhydride or a non-polar solvent like hexane to remove residual acetic acid.

  • Dry the product under vacuum to obtain pure this compound.

Synthesis of this compound 4-Iodophthalic_acid 4-Iodophthalic Acid 5-Iodoisobenzofuran This compound 4-Iodophthalic_acid->5-Iodoisobenzofuran Δ Acetic_anhydride Acetic Anhydride Acetic_anhydride->5-Iodoisobenzofuran Acetic_acid Acetic Acid 5-Iodoisobenzofuran->Acetic_acid

Caption: Synthesis of this compound via dehydration of 4-iodophthalic acid.

Synthesis of Analogs: Expanding the Chemical Space

The true power of this scaffold lies in the ability to generate a diverse library of analogs with tailored properties.

  • Positional Isomers: Analogs such as 4-Iodoisobenzofuran-1,3-dione can be synthesized through similar dehydration methods starting from the corresponding substituted phthalic acids. The synthesis of 3-substituted phthalic anhydrides, like 3-nitrophthalic anhydride, is also well-documented and can serve as a template for 3-iodo analogs.[7][8]

  • Other Halogenated Analogs: The principles of synthesis can be extended to other halogens. For instance, 4-chlorophthalic anhydride can be prepared via various routes, including the reaction of halomaleic anhydride with a conjugated diene followed by dehydrogenation.[9][10][11]

  • Poly-iodinated Analogs: For applications requiring a higher degree of iodination, tetraiodophthalic anhydride can be synthesized by the direct iodination of phthalic anhydride in fuming sulfuric acid.[5][6] This demonstrates the tunability of the iodination level on the aromatic core.

Chemical Reactivity and Applications: A Gateway to Innovation

The reactivity of this compound is dominated by the electrophilic nature of the anhydride moiety and the presence of the iodine atom, which opens up avenues for further functionalization.

Reactions of the Anhydride Moiety

The primary mode of reactivity for this compound is the nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. This reaction is particularly effective with primary amines, leading to the formation of N-substituted phthalimides.[12] This transformation is robust and high-yielding, making it a cornerstone of combinatorial chemistry and drug discovery programs. Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15]

Phthalimide Formation 5-Iodoisobenzofuran This compound N-Substituted_Phthalimide N-Substituted-5-iodophthalimide 5-Iodoisobenzofuran->N-Substituted_Phthalimide Primary_Amine R-NH₂ Primary_Amine->N-Substituted_Phthalimide Water H₂O N-Substituted_Phthalimide->Water

Caption: General reaction scheme for the synthesis of N-substituted phthalimides.

Applications in Drug Discovery and Chemical Biology

The introduction of an iodine atom into the phthalic anhydride scaffold provides several advantages for drug development:

  • Modulation of Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug candidate can be fine-tuned by the presence of an iodine atom.

  • Structural Biology: The heavy iodine atom can aid in the structure determination of protein-ligand complexes through X-ray crystallography by providing a strong anomalous scattering signal.

  • Bioorthogonal Chemistry and Chemical Probes: The iodo-group can participate in various cross-coupling reactions, allowing for the attachment of reporter groups, affinity tags, or other functionalities. This makes this compound a valuable precursor for the synthesis of chemical probes to study biological systems.[16][17]

  • Radiolabeling for PET Imaging: The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. While direct radioiodination can be challenging, the synthesis of analogs with functionalities suitable for radiolabeling, such as a precursor for ¹⁸F-labeling, is a promising strategy.[18]

Applications in Materials Science

Beyond the life sciences, phthalic anhydride and its derivatives are crucial monomers in the polymer industry.[19] The introduction of iodine can be used to create polymers with high refractive indices, flame-retardant properties, or increased density. These materials can find applications in advanced optics, electronics, and specialty coatings.

Experimental Workflow: Synthesis of an N-Aryl-5-iodophthalimide

This workflow provides a detailed, step-by-step methodology for a key experiment demonstrating the utility of this compound in the synthesis of a biologically relevant phthalimide derivative.

G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification and Characterization a Dissolve this compound and substituted aniline in glacial acetic acid b Heat mixture to reflux for 2-4 hours a->b c Cool reaction mixture to room temperature b->c d Pour into ice-water to precipitate the product c->d e Collect solid by vacuum filtration d->e f Wash with water and cold ethanol e->f g Recrystallize from a suitable solvent (e.g., ethanol/DMF) f->g h Dry the purified product under vacuum g->h i Characterize by NMR, IR, and Mass Spectrometry h->i

Caption: Experimental workflow for the synthesis of an N-Aryl-5-iodophthalimide.

Future Outlook

This compound and its analogs represent a class of compounds with significant untapped potential. Future research is likely to focus on several key areas:

  • Development of Novel Analogs: The synthesis of new analogs with diverse substitution patterns will continue to be a major focus, driven by the need for novel drug candidates and advanced materials.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, derivatives of this scaffold will be screened against new and challenging biological targets.

  • Advancements in Catalysis: The development of more efficient and selective methods for the functionalization of the C-I bond will expand the synthetic utility of these compounds.

  • Application in Theranostics: The combination of a therapeutic moiety derived from this scaffold with a diagnostic radiolabel could lead to the development of theranostic agents for personalized medicine.

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A Comprehensive Technical Guide to the Research Applications of Substituted Isobenzofuran-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted isobenzofuran-1,3-diones, commonly known as phthalic anhydride derivatives, represent a versatile and highly reactive class of chemical intermediates. Their inherent structural features, particularly the strained anhydride ring, make them amenable to a wide array of chemical transformations, leading to a diverse range of functional molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the burgeoning research applications of these compounds. We will delve into their pivotal roles in medicinal chemistry, polymer science, and materials science, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential held by this remarkable class of molecules.

Introduction: The Enduring Relevance of a Classic Scaffold

Isobenzofuran-1,3-dione, or phthalic anhydride, is a cornerstone of industrial chemistry, primarily utilized in the large-scale production of plasticizers, resins, and dyes.[1][2][3] However, the true potential of this scaffold is realized when substituents are introduced onto the aromatic ring. These modifications allow for the fine-tuning of electronic properties, solubility, and steric hindrance, thereby unlocking a vast landscape of research applications.

The reactivity of the anhydride moiety is central to its utility. It readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles, leading to ring-opening reactions that form phthalic acid monoesters or phthalamic acids, respectively.[1][4] This predictable reactivity, coupled with the ability to introduce diverse functionalities, makes substituted isobenzofuran-1,3-diones powerful building blocks in modern chemical synthesis.

This guide will navigate the key areas where these compounds are making a significant impact, from the design of novel therapeutics to the creation of advanced functional materials.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the parent phthalic anhydride is well-established, typically involving the catalytic gas-phase oxidation of o-xylene or naphthalene.[1][2][3][5][6] However, the preparation of substituted derivatives often requires more nuanced synthetic approaches.

Oxidation of Substituted o-Xylenes

A primary route to substituted phthalic anhydrides involves the oxidation of appropriately substituted o-xylenes. This method allows for the direct installation of a wide variety of functional groups onto the aromatic ring.

Diels-Alder Reactions

The Diels-Alder reaction provides a powerful tool for constructing the core bicyclic structure. For instance, the reaction of a substituted furan with maleic anhydride, followed by an acid-catalyzed dehydration, can yield functionalized phthalic anhydrides.[6]

One-Step Synthesis from Indane Derivatives

Recent advancements have demonstrated the one-step synthesis of substituted isobenzofuran-1,3-diones from indane derivatives in subcritical media, offering a potentially greener alternative to traditional methods.[7]

Key Research Applications

The versatility of substituted isobenzofuran-1,3-diones has led to their application in a multitude of research fields.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The isobenzofuran-1,3-dione framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

  • Antidepressant Agents: Certain isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as potential antidepressant agents, with some showing promising activity as selective serotonin reuptake inhibitors.[8]

  • Antimicrobial Activity: Prompted by the diverse biological properties of isobenzofuranones, researchers have synthesized 3-substituted isobenzofuran-1(3H)-one derivatives that exhibit significant antimicrobial and antifungal activities.[9]

  • Enantioselective Synthesis of Bioactive Compounds: The enantioselective synthesis of chiral 3-substituted 1(3H)-isobenzofuranones is of great interest as these molecules are found in numerous important bioactive compounds and natural products.[10]

  • Precursors for Pharmaceuticals: Phthalic anhydride is used to synthesize certain medications and pharmaceutical intermediates, highlighting its importance in drug manufacturing.[1][11] For example, it is a degradation product of cellulose acetate phthalate (CAP), a common enteric coating for oral drugs.[4]

Polymer Chemistry: Building Blocks for Functional Polymers

Substituted isobenzofuran-1,3-diones are crucial monomers and functionalizing agents in polymer chemistry. Their ability to undergo ring-opening polymerization and other reactions allows for the synthesis of a variety of polymers with tailored properties.

  • Polyester Synthesis: Phthalic anhydride is a key raw material for the synthesis of polyesters.[5] Ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides like phthalic anhydride is an alternative route to traditional lactone ring-opening polymerization for producing polyesters.[12] The thermal properties of the resulting polyesters can be controlled by changing the epoxide or the cyclic anhydride used.[12]

  • Functional Polymers: Polymers with phthalic anhydride functional groups are of great interest for applications such as surface modification, adhesion, and drug delivery.[13][14] These functional polymers can be synthesized using techniques like atom transfer radical polymerization (ATRP).[13][14][15] Phthalic anhydride-functionalized polymers exhibit higher reactivity in coupling reactions compared to those with aliphatic anhydrides.[13][14]

  • Alkyd and Unsaturated Polyester Resins: Phthalic anhydride is a critical component in the production of alkyd resins for paints and coatings, providing excellent adhesion and durability.[1][2] It is also used to make unsaturated polyester resins, which are vital in the composites industry for creating strong, lightweight materials when reinforced with fibers.[1][3]

Materials Science: From Dyes to Fluorescent Probes

The unique chemical structure of isobenzofuran-1,3-dione derivatives makes them valuable in the development of advanced materials.

  • Dyes and Pigments: Phthalic anhydride is a precursor for a variety of dyes and pigments.[1][2][3] For instance, the well-known indicator phenolphthalein is synthesized by the condensation of phthalic anhydride with two equivalents of phenol.[4] It is also used in the production of anthraquinone dyes like quinizarin and phthalocyanine pigments.[4][6][16] Substituted derivatives, such as 5-(tert-Butyl)isobenzofuran-1,3-dione, also serve as dye intermediates.[17][18]

  • Fluorescent Probes: The isobenzofuran scaffold is present in various fluorescent molecules. For example, derivatives of 3H-spiro[isobenzofuran-1,4′-piperidine] have been functionalized with fluorescent tags to create high-affinity probes for studying sigma (σ) receptors, which are of interest as therapeutic targets.[19][20][21][22] These fluorescent ligands have been successfully used in techniques like flow cytometry and confocal microscopy.[20] Furthermore, novel fluorescent probes based on imidazo[1,2-a]pyridine containing a phthalic anhydride moiety have been designed for the detection of hydrazine.[6]

Experimental Protocols

To illustrate the practical application of these concepts, detailed protocols for key synthetic transformations are provided below.

Synthesis of a Substituted Phthalimide from Phthalic Anhydride

This protocol describes the reaction of a substituted phthalic anhydride with a primary amine to form a substituted phthalimide, a common reaction in the synthesis of bioactive molecules.[23]

Materials:

  • Substituted Phthalic Anhydride (1.0 eq)

  • Primary Amine (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phthalic anhydride in a minimal amount of glacial acetic acid.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • The solid phthalimide product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted phthalimide.

Ring-Opening Polymerization of a Substituted Phthalic Anhydride with an Epoxide

This protocol outlines a general procedure for the synthesis of a polyester via the ring-opening copolymerization of a substituted phthalic anhydride and an epoxide, catalyzed by a chromium(III) complex and a co-catalyst.[24]

Materials:

  • Substituted Phthalic Anhydride (e.g., 250 eq)

  • Epoxide (e.g., Cyclohexene Oxide, 250 eq)

  • Amine-bis(phenolate) Chromium(III) Complex (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

  • Anhydrous Toluene

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the substituted phthalic anhydride, epoxide, chromium(III) complex, and DMAP to a dry Schlenk flask.

  • Add anhydrous toluene to the flask to achieve the desired monomer concentration.

  • Stir the reaction mixture at an elevated temperature (e.g., 110 °C).

  • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polyester for its molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Data Presentation

Table 1: Comparison of Reactivity of Phthalic Anhydride vs. Succinic Anhydride in Polymer-Polymer Coupling Reactions.

Anhydride Functional GroupReaction Time (min)Conversion (%)Reference
Phthalic Anhydride< 2> 90[13][14]
Succinic Anhydride2040[13]

This table clearly demonstrates the significantly higher reactivity of the aromatic phthalic anhydride compared to the aliphatic succinic anhydride in coupling reactions with an amine-functionalized polymer.

Visualization of Key Concepts

General Reaction of Isobenzofuran-1,3-dione with a Nucleophile

G cluster_reactants Reactants cluster_products Products Anhydride Substituted Isobenzofuran-1,3-dione RingOpened Ring-Opened Product (e.g., Phthalamic Acid, Phthalic Acid Monoester) Anhydride->RingOpened Nucleophilic Attack & Ring Opening Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->RingOpened

Caption: Nucleophilic attack on the carbonyl carbon of the anhydride leads to ring opening.

Workflow for the Synthesis of a Functional Polymer

G Start Start: Select Monomers & Initiator ATRP Atom Transfer Radical Polymerization (ATRP) Start->ATRP FunctionalPolymer Polymer with Protected Phthalate Group ATRP->FunctionalPolymer Pyrolysis Thermal Deprotection (Pyrolysis) FunctionalPolymer->Pyrolysis FinalPolymer Phthalic Anhydride Functional Polymer Pyrolysis->FinalPolymer Application Application: Reactive Blending, Bioconjugation FinalPolymer->Application

Caption: A typical workflow for synthesizing a phthalic anhydride functional polymer via ATRP.

Conclusion and Future Outlook

Substituted isobenzofuran-1,3-diones are far more than simple industrial chemicals. They are enabling tools for innovation across a spectrum of scientific disciplines. Their predictable reactivity, coupled with the vast chemical space accessible through substitution, ensures their continued relevance in both fundamental and applied research.

Future research will likely focus on the development of more sustainable and efficient synthetic methodologies for accessing novel derivatives. In medicinal chemistry, the exploration of isobenzofuran-1,3-dione-based compounds as covalent inhibitors and probes for chemical biology will continue to be a fruitful area. In materials science, the design of "smart" polymers and materials that respond to external stimuli, leveraging the reversible nature of the anhydride linkage, holds significant promise. As our understanding of structure-property relationships deepens, the potential applications for this remarkable class of compounds will undoubtedly continue to expand.

References

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  • The Role of O-Phthalic Anhydride in Polymer Production and the Plastics Industry. (URL: )
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  • Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1 - ElectronicsAndBooks. (URL: )
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  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media.
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  • 5-(tert-Butyl)isobenzofuran-1,3-dione | Fluorescent Dye | MedChemExpress. (URL: )
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  • Phthalic anhydride (PA)
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  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEnRBC4rsUD4e_YDKhgcxWUh82YLR-S-bTr9s50p-ONY9Bu_9fVJXgn5Oa0MRix_mSo2QCJzIu47qMJ8uQm26SZd8GldQ3G1CY8R77dd0t9mO-GqphmDwJkl3HIyb8S1jq5Rnrr0cCctJtnULZ1SJ74wnu2rtlBaessRSFqV8-yeztl9NbudRs4vFSqHMMD81A4qOY8Bh4cswmkaSnoXdkUm2Y_16__zx3_Heo8VK-_eLKaliTdOJlMDWVefQ=)
  • Enantioselective Synthesis of 3-Substituted 1(3H)
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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a pivotal reagent in modern organic synthesis, offering a unique combination of functionalities that enable a diverse range of chemical transformations. Its structure incorporates a highly reactive cyclic anhydride moiety susceptible to nucleophilic attack, and a strategically positioned carbon-iodine bond that serves as a versatile handle for metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, tailored for researchers, chemists, and professionals in drug development and materials science. We will dissect the causality behind experimental choices, present validated protocols, and offer a field-proven perspective on leveraging this molecule's reactivity to construct complex molecular architectures, from functionalized small molecules to advanced polymeric materials.

Introduction: Molecular Profile and Synthetic Utility

This compound (CAS No: 28418-89-5) is a halogenated aromatic anhydride. The presence of both the anhydride and the aryl iodide functional groups on a rigid scaffold makes it an exceptionally valuable building block.

  • The Anhydride Moiety: As a cyclic anhydride, it is a potent electrophile. The two carbonyl groups are highly activated towards nucleophilic attack, leading to a characteristic ring-opening reaction. This reactivity is the cornerstone of its use in the synthesis of imides and esters, most notably as a monomer in the production of high-performance polyimides.[1][2]

  • The Aryl-Iodide Bond: The carbon-iodine bond is the weakest among the aryl-halide bonds, rendering it highly reactive in oxidative addition to low-valent transition metal catalysts, particularly palladium.[3] This feature is exploited in a vast array of C-C and C-heteroatom bond-forming reactions, allowing for the introduction of diverse substituents at the 5-position.

The strategic importance of this molecule lies in its ability to undergo sequential or orthogonal transformations, enabling the construction of complex, functionalized phthalimide and isobenzofuran derivatives.

Core Reactivity I: Nucleophilic Acyl Substitution at the Anhydride Ring

The most fundamental reaction of this compound is the nucleophilic acyl substitution that leads to the opening of the anhydride ring. This mechanism is central to its application in polymer chemistry and the synthesis of functionalized imides.

Mechanism: From Anhydride to Imide

The reaction with a primary amine (R-NH₂) proceeds via a two-step mechanism:

  • Nucleophilic Attack and Ring Opening: The lone pair of the amine nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This results in the cleavage of a carbon-oxygen bond within the ring, forming a tetrahedral intermediate which rapidly collapses to yield a phthalamic acid (an amide-acid) intermediate.[4] This step is typically fast and can be performed at room temperature.

  • Cyclodehydration (Imidization): The resulting phthalamic acid intermediate is then heated, often in the presence of a dehydrating agent like acetic anhydride, to induce an intramolecular condensation.[5] The carboxylic acid and amide functionalities react to eliminate a molecule of water, forming the stable five-membered imide ring.

This two-step process is the foundation for the synthesis of polyimides, where a diamine and a dianhydride are reacted to first form a poly(amic acid) polymer, which is then thermally or chemically cured into the final, robust polyimide.[1]

Visualization: Imide Synthesis Workflow

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Imidization Anhydride This compound AmicAcid Phthalamic Acid Intermediate Anhydride->AmicAcid Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->AmicAcid AmicAcid_ref Phthalamic Acid Intermediate Imide 5-Iodo-N-alkylphthalimide Water H₂O AmicAcid_ref->Imide Cyclodehydration (Heat, Ac₂O) G cluster_reactants Reactants center Pd(0)L₂ pd2_complex Ar-Pd(II)(I)L₂ (Ar = Phthalic Anhydride) center->pd2_complex Oxidative Addition alkyne_complex Ar-Pd(II)(C≡CR)L₂ pd2_complex->alkyne_complex Transmetalation alkyne_complex->center Reductive Elimination product Ar-C≡CR alkyne_complex->product aryl_iodide 5-Iodophthalic Anhydride (Ar-I) aryl_iodide->pd2_complex alkyne Terminal Alkyne (R-C≡CH) cu_acetylide Copper(I) Acetylide (Cu-C≡CR) alkyne->cu_acetylide CuI, Base cu_acetylide->pd2_complex

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biphenyltetracarboxylic dianhydrides, which are critical monomers for advanced polyimides. [6] Mechanism:

  • Oxidative Addition: Similar to the Sonogashira reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the 5-iodophthalic anhydride.

  • Transmetalation: The organoboron species is activated by the base (e.g., Cs₂CO₃, K₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center are eliminated to form the new biaryl C-C bond, regenerating the Pd(0) catalyst.

Comparative Data for Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Sonogashira PdCl₂(PPh₃)₂ / CuITriethylamineTriethylamine10091[7]
Suzuki Pd(OAc)₂ / DABCOK₃PO₄Toluene/H₂O100>90 (Typical)8
Amidation PdCl₂(dppf) / PPh₃DBUDMAc11560-80 (Typical)5

Note: Data for Suzuki and Amidation are based on typical conditions for analogous substrates as specific data for this compound was not available in the cited literature.

Field-Proven Protocol: Sonogashira Coupling of 4-Iodophthalic Anhydride

This protocol is based directly on a literature procedure for synthesizing ethynyl-functionalized anhydrides. [7]

  • To a round-bottom flask, add 4-iodophthalic anhydride (1.0 eq.), the desired terminal alkyne (e.g., phenylacetylene, 1.0 eq.), and triethylamine as both the base and solvent.

  • Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Add the catalysts: PdCl₂(PPh₃)₂ (approx. 0.3 mol%) and CuI (approx. 0.6 mol%).

  • Heat the reaction mixture to 100 °C and stir for 1-3 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, add an aqueous solution of NaOH (1 N) to hydrolyze the anhydride to the corresponding dicarboxylic acid salt, which facilitates the removal of catalysts into an organic layer.

  • Extract the aqueous phase with an organic solvent (e.g., toluene) to remove impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the diacid product.

  • Collect the diacid by filtration and then reflux it in acetic anhydride for 30-60 minutes to reform the anhydride ring.

  • Cool the mixture to induce crystallization, collect the final product by filtration, and dry under vacuum.

Causality Insight: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The copper(I) iodide co-catalyst is essential for activating the alkyne, significantly accelerating the transmetalation step. Triethylamine serves as the base to neutralize the HI generated during the reaction and as the solvent. The workup procedure involving hydrolysis and re-anhydrization is a robust method for purifying the product from catalyst residues.

Advanced Reactivity & Applications

Beyond these two primary mechanisms, the reactivity of this compound can be extended to more complex applications.

Polymer Synthesis and Functionalization

As previously mentioned, this compound is a valuable monomer for creating functional polyimides. [1][6]The iodine atom can be carried through the polymerization process and then used as a handle for post-polymerization modification. For example, a fully formed polyimide chain containing iodo-phthalimide units can be subjected to Suzuki or Sonogashira coupling conditions to graft new functionalities onto the polymer backbone, thereby tuning its properties (e.g., solubility, optical properties, or thermal stability).

Access to Isobenzofurans for Diels-Alder Reactions

While this compound itself is not a diene for Diels-Alder reactions, it serves as a precursor to highly reactive isobenzofuran intermediates. Isobenzofurans are prized dienes in [4+2] cycloadditions because the reaction re-establishes a stable benzene ring in the product, providing a strong thermodynamic driving force. [9][10] The conversion from the anhydride to a reactive isobenzofuran typically requires a two-step transformation:

  • Reduction: The anhydride is first reduced to the corresponding diol (a phthalan structure).

  • Generation of Diene: The diol is then subjected to elimination or oxidation conditions to generate the transient isobenzofuran, which can be trapped in situ by a dienophile. [11]

G Anhydride This compound Diol 5-Iodophthalan-1,3-diol Anhydride->Diol Reduction IBF Transient 5-Iodoisobenzofuran (Diene) Diol->IBF Elimination/ Oxidation Product Diels-Alder Adduct IBF->Product [4+2] Cycloaddition Dienophile Dienophile Dienophile->Product

Caption: Conceptual pathway from anhydride to Diels-Alder adduct.

This strategy allows the iodo-substituted aromatic core to be incorporated into complex polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry.

Conclusion

This compound is a bifunctional synthetic linchpin whose value is derived from the distinct and predictable reactivity of its anhydride and aryl-iodide moieties. A thorough understanding of its core reaction mechanisms—nucleophilic acyl substitution and palladium-catalyzed cross-coupling—is essential for any researcher aiming to exploit its full potential. By carefully selecting reaction partners and conditions, chemists can leverage this single molecule to access a remarkable diversity of structures, from precisely functionalized phthalimides to advanced polymers and complex polycycles. The protocols and mechanistic insights provided in this guide serve as a foundational platform for innovation in drug discovery, process development, and materials science.

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Methodological & Application

Application Notes and Protocols for 5-Iodoisobenzofuran-1,3-dione as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodoisobenzofuran-1,3-dione, also commonly known as 5-iodophthalic anhydride, is a highly functionalized organic compound with the chemical formula C₈H₃IO₃.[1][2] It serves as a pivotal building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry, materials science, and drug development.[3] Its utility stems from two key structural features: a highly reactive cyclic anhydride moiety and a strategically placed iodine atom on the aromatic ring. The anhydride group is susceptible to nucleophilic attack, enabling the synthesis of a wide array of phthalic acid derivatives, such as esters and amides (phthalimides). Concurrently, the carbon-iodine bond provides a versatile handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

This guide provides a comprehensive overview of the properties, safety considerations, and core applications of this compound. We present detailed, field-proven protocols for its use in key synthetic transformations, explaining the rationale behind experimental choices to empower researchers to confidently and effectively utilize this powerful intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 28418-89-5[1][2][4]
Molecular Formula C₈H₃IO₃[1][2]
Molecular Weight 274.01 g/mol [1][2]
Appearance Dark red crystal or solid[1][3]
Melting Point Approx. 252-253 °C[3]
Purity Typically ≥98%[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, chloroform)[3]

Table 2: GHS Safety and Hazard Information

CategoryInformationSource(s)
Pictograms Corrosion, Skull and crossbones (GHS05, GHS06)[1]
Signal Word Danger [1]
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaled[1]
Precautionary Codes P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501[1]
Expert Guidance on Handling and Storage

The high reactivity and toxicity of this compound necessitate stringent handling protocols.

  • Containment: All manipulations should be performed in a certified chemical fume hood to mitigate inhalation risk.[3][5][6] The compound is a solid, but fine dust can be easily aerosolized.

  • Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.[5] Given the H311 and H314 warnings, wearing double gloves and ensuring no skin is exposed is a prudent measure.

  • Storage Conditions: The compound is reported to be sensitive to light and heat.[3] Therefore, it must be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] This prevents degradation and hydrolysis from atmospheric moisture, which would convert the reactive anhydride to the less reactive dicarboxylic acid.

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound arises from its two distinct reactive sites, which can be addressed either sequentially or in a single pot, depending on the desired outcome.

  • Anhydride Reactivity (Nucleophilic Acyl Substitution): The anhydride functionality is an excellent electrophile. It readily reacts with nucleophiles such as amines (aminolysis) and alcohols (alcoholysis) in a ring-opening reaction to form amide-acid or ester-acid intermediates, respectively. These intermediates can often be cyclized under thermal or chemical dehydration to form phthalimides and phthalides. This pathway is foundational for synthesizing derivatives like thalidomide analogues, which have significant pharmacological interest.[7]

  • C-I Bond Reactivity (Cross-Coupling): The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery. Key transformations include Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes). This reactivity allows for the late-stage functionalization of the molecule, expanding molecular diversity.

G cluster_main This compound cluster_anhydride Anhydride Reactivity cluster_iodine C-I Bond Reactivity main C₈H₃IO₃ nuc_attack Nucleophilic Acyl Substitution main->nuc_attack cross_coupling Pd-Catalyzed Cross-Coupling main->cross_coupling aminolysis Aminolysis (e.g., R-NH₂) nuc_attack->aminolysis alcoholysis Alcoholysis (e.g., R-OH) nuc_attack->alcoholysis friedel Friedel-Crafts Acylation (e.g., Benzene) nuc_attack->friedel phthalimide 5-Iodo-Phthalimides aminolysis->phthalimide ester_acid 5-Iodo-Phthalate Monoesters alcoholysis->ester_acid benzophenone Substituted Benzophenones friedel->benzophenone suzuki Suzuki (R-B(OH)₂) cross_coupling->suzuki sonogashira Sonogashira (R-C≡CH) cross_coupling->sonogashira heck Heck (Alkene) cross_coupling->heck suzuki_prod 5-Aryl Derivatives suzuki->suzuki_prod sonogashira_prod 5-Alkynyl Derivatives sonogashira->sonogashira_prod heck_prod 5-Alkenyl Derivatives heck->heck_prod

Caption: Dual reactivity pathways of this compound.

Detailed Experimental Protocols

The following protocols are representative examples of how to employ this compound as an intermediate. Researchers should adapt these procedures based on the specific properties of their substrates.

Protocol 3.1: Synthesis of N-Benzyl-5-iodophthalimide via Aminolysis

This protocol details the formation of a phthalimide, a common scaffold in biologically active molecules.[7] The reaction proceeds via a two-step, one-pot process: initial ring-opening followed by dehydrative cyclization.

G cluster_workflow Protocol 3.1 Workflow start 1. Combine Reactants - this compound - Benzylamine - Glacial Acetic Acid reflux 2. Heat to Reflux (e.g., 120 °C) Monitor by TLC start->reflux cool 3. Cool to RT Product precipitates reflux->cool filter 4. Isolate Solid Vacuum filtration cool->filter wash 5. Wash Solid - Cold Water - Cold Ethanol filter->wash dry 6. Dry Product Vacuum oven wash->dry end N-Benzyl-5-iodophthalimide dry->end

Caption: Experimental workflow for the synthesis of N-Benzyl-5-iodophthalimide.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).

  • Reagent Addition: While stirring, add benzylamine (1.05 eq) dropwise to the suspension. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 2-4 hours. The initial ring-opening to the phthalamic acid is rapid, while the subsequent cyclization requires heat.

    • Causality Insight: Glacial acetic acid serves as both a solvent and a catalyst for the dehydration step.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate as a solid. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven to yield N-Benzyl-5-iodophthalimide.

Protocol 3.2: Functionalization via Suzuki Cross-Coupling

This protocol demonstrates the power of the iodine substituent, coupling the previously synthesized N-Benzyl-5-iodophthalimide with a boronic acid to introduce new complexity.

G cluster_workflow Protocol 3.2 Workflow start 1. Combine Reagents - N-Benzyl-5-iodophthalimide - Phenylboronic Acid - Pd(PPh₃)₄, K₂CO₃ - Toluene/Ethanol/H₂O degas 2. Degas Mixture (Argon sparging) start->degas heat 3. Heat Reaction (e.g., 80-90 °C) Monitor by TLC/LC-MS degas->heat workup 4. Aqueous Workup - Dilute with EtOAc - Wash with H₂O, Brine heat->workup dry 5. Dry & Concentrate - Dry over Na₂SO₄ - Remove solvent in vacuo workup->dry purify 6. Purify Silica Gel Chromatography dry->purify end N-Benzyl-5-phenylphthalimide purify->end

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Methodology:

  • Reaction Setup: To a Schlenk flask, add N-Benzyl-5-iodophthalimide (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Expertise Insight: The base is crucial for activating the boronic acid and facilitating the catalytic cycle. A phase-transfer catalyst may be added to improve reactions with low solubility.

  • Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/H₂O (e.g., 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to 80-90 °C for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the final product.

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized products. Below are the expected spectroscopic signatures for this compound.

Table 3: Predicted Spectroscopic Data

TechniqueExpected SignatureRationale
¹H NMR 3 distinct signals in the aromatic region (δ 7.5-8.5 ppm). A doublet, a doublet of doublets, and another doublet, corresponding to the three aromatic protons.The iodine and anhydride groups create a specific splitting pattern on the aromatic ring.
¹³C NMR ~8 signals total. 2 signals for the carbonyl carbons (δ 160-170 ppm). 6 signals for the aromatic carbons, with the carbon bearing the iodine showing a characteristically lower intensity signal.The two carbonyls are inequivalent. The C-I bond influences the chemical shift of the directly attached carbon.
FT-IR Two strong, sharp peaks in the range of 1750-1850 cm⁻¹. A peak around 1200-1300 cm⁻¹ for the C-O stretch.Characteristic symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride.
Mass Spec [M]+ peak at m/z = 274.01.Corresponds to the molecular weight of the compound.

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in its dual reactivity. By judiciously selecting reaction partners and conditions, chemists can leverage either the anhydride functionality for building phthalimide and ester frameworks or the carbon-iodine bond for elaborate cross-coupling strategies. The protocols and data provided herein serve as a robust foundation for researchers in drug discovery and organic synthesis to explore the vast chemical space made accessible by this important building block.

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  • Phthalic anhydride. Wikipedia. [Link]
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]
  • Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. PubMed. [Link]
  • Iodine - SAFETY D
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Application Notes & Protocols: Leveraging 5-Iodoisobenzofuran-1,3-dione in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Functionality with a Halogenated Monomer

In the landscape of advanced materials, precision at the molecular level is paramount. 5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, emerges as a pivotal building block for researchers and polymer chemists. Its unique bifunctional nature, combining a reactive anhydride ring with a versatile carbon-iodine (C-I) bond, offers a strategic gateway to novel polymers with tailored properties and post-synthesis customizability.

The anhydride group provides a classic pathway for polymerization, particularly for the synthesis of high-performance polyimides and polyesters.[1][2][3] The true innovation, however, lies in the iodine substituent. The aryl iodide is the most reactive of the aryl halides for palladium-catalyzed cross-coupling reactions, making it an exceptionally potent handle for post-polymerization modification.[4] This allows for the precise introduction of functional groups, altering the material's optical, electronic, or biological properties after the main polymer backbone has been established.[5][6]

This guide provides an in-depth exploration of the applications of this compound in materials science, focusing on two primary domains: its use as a precursor to functional polyimides and its role in creating materials with a high refractive index. We will detail not only the protocols but also the fundamental principles that govern these applications, empowering researchers to innovate and adapt these methods for their specific needs.

Application I: Synthesis of Functional Polyimides for Post-Polymerization Modification

Polyimides are a class of polymers celebrated for their exceptional thermal stability, chemical resistance, and mechanical strength.[7] By incorporating this compound as a co-monomer, a polyimide chain can be synthesized that is pre-functionalized with reactive C-I sites. These sites act as anchor points for subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, or Suzuki couplings.[8][9] This two-stage approach—polymerize then functionalize—is a powerful strategy for creating complex macromolecular architectures that would be inaccessible through direct polymerization of functionally complex monomers.[10][11]

Protocol 1: Two-Step Synthesis of Iodo-Functionalized Polyimide

This protocol details the synthesis of a soluble, iodo-functionalized polyimide via the standard two-step method, which involves the formation of a poly(amic acid) precursor followed by chemical imidization.[7] The choice of a flexible or sterically hindered diamine, such as 4,4'-oxydianiline (ODA), is crucial for ensuring the solubility of the final polymer.

Materials:

  • This compound (I-PA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Acetic Anhydride

  • Methanol

  • Argon (Ar) gas supply

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer

  • Argon inlet and outlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Precipitation vessel

Step-by-Step Methodology:

Part A: Poly(amic acid) Synthesis

  • Reactor Setup: Under a positive pressure of Argon, charge a dry three-neck flask with 4,4'-oxydianiline (ODA, 1.00 eq) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 15-20% (w/v).

  • Diamine Dissolution: Stir the mixture mechanically at room temperature until the ODA is completely dissolved.

  • Dianhydride Addition: Add this compound (I-PA, 1.00 eq) to the stirred solution in one portion. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.

  • Polymerization: Continue stirring at room temperature under Argon for 18-24 hours to ensure the formation of a high molecular weight poly(amic acid) (PAA). The reaction progress can be monitored by measuring the solution's inherent viscosity.

Part B: Chemical Imidization

  • Reagent Addition: Cool the PAA solution in an ice bath. Slowly add anhydrous pyridine (2.5 eq) followed by acetic anhydride (2.5 eq) to the viscous solution under stirring.

    • Causality Note: Acetic anhydride is the dehydrating agent that facilitates the cyclization of the amic acid to the imide ring. Pyridine acts as a catalyst for this process.[7] This chemical imidization is performed at low temperatures to avoid chain scission and yields a more soluble polyimide compared to high-temperature thermal imidization.

  • Imidization Reaction: Allow the mixture to stir at room temperature for 12 hours under Argon.

  • Precipitation: Pour the resulting polyimide solution slowly into a stirred excess of methanol. The polyimide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash it thoroughly with fresh methanol to remove residual solvents and reagents.

  • Drying: Dry the purified polyimide in a vacuum oven at 80-100 °C until a constant weight is achieved.

The resulting iodo-functionalized polyimide can be characterized by FTIR (disappearance of amic acid peaks, appearance of imide peaks at ~1780 and 1720 cm⁻¹), ¹H NMR, and GPC (to determine molecular weight and dispersity).

Diagram 1: Polyimide Synthesis Workflow

G cluster_0 Part A: Poly(amic acid) Synthesis cluster_1 Part B: Chemical Imidization & Purification Monomers This compound + 4,4'-Oxydianiline Reaction1 Stir 18-24h @ RT under Argon Monomers->Reaction1 Solvent Anhydrous DMAc Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Stir 12h @ RT PAA->Reaction2 Imidization_Reagents Pyridine + Acetic Anhydride Imidization_Reagents->Reaction2 Precipitation Precipitate in Methanol Reaction2->Precipitation Purification Filter, Wash, Dry Precipitation->Purification Final_Polymer Iodo-Functionalized Polyimide Powder Purification->Final_Polymer

Caption: Two-step synthesis of iodo-functionalized polyimide.

Protocol 2: Post-Polymerization Modification via Sonogashira Coupling

This protocol describes the functionalization of the synthesized iodo-polyimide with a terminal alkyne, such as phenylacetylene, using Sonogashira coupling conditions. This reaction is highly efficient for aryl iodides and allows for the attachment of a vast array of alkyne-containing molecules.[4][8][9]

Materials:

  • Iodo-functionalized polyimide (from Protocol 1)

  • Phenylacetylene (or other terminal alkyne, 1.5 eq per I-group)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.10 eq)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

Equipment:

  • Schlenk flask or similar reaction vessel

  • Argon gas supply

  • Magnetic stirrer and heating plate

  • Syringes for liquid transfer

Step-by-Step Methodology:
  • Reactor Setup: In a Schlenk flask under Argon, dissolve the iodo-functionalized polyimide (1.0 eq) in anhydrous DMF.

  • Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂, CuI, and the terminal alkyne.

    • Causality Note: The palladium complex is the primary catalyst that undergoes oxidative addition with the C-I bond. Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate, which then transmetalates with the palladium center, accelerating the catalytic cycle.

  • Base Addition: Add anhydrous triethylamine via syringe. The base is crucial for scavenging the HI produced during the reaction and for deprotonating the terminal alkyne.[4]

  • Reaction: Heat the mixture to 60-80 °C and stir under Argon for 24-48 hours. Monitor the reaction's progress by taking small aliquots and analyzing via FTIR (disappearance of the alkyne C-H stretch) or ¹H NMR.

  • Purification: After cooling to room temperature, precipitate the functionalized polymer by pouring the reaction mixture into an excess of methanol.

  • Washing: Filter the polymer and wash extensively with methanol to remove the catalyst and unreacted reagents. Further purification can be achieved by re-dissolving the polymer in a minimal amount of DMF or NMP and re-precipitating.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Diagram 2: Post-Polymerization Functionalization Workflow

G Iodo_PI Iodo-Polyimide Backbone Reaction Sonogashira Coupling DMF, 60-80°C Iodo_PI->Reaction Reagents Terminal Alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂ / CuI Triethylamine (Base) Reagents->Reaction Functionalized_PI Functionalized Polyimide (Backbone-C≡C-R) Reaction->Functionalized_PI

Caption: Sonogashira coupling on an iodo-polyimide backbone.

Parameter Value / Compound Purpose in Protocol 2
Polymer SubstrateIodo-Functionalized PolyimideProvides the reactive aryl iodide sites for coupling.
Coupling PartnerPhenylacetyleneThe functional group to be attached to the polymer.
Palladium CatalystPd(PPh₃)₂Cl₂Main catalyst for the C-C bond formation.[9]
Copper Co-catalystCuIActivates the alkyne for efficient transmetalation.[12]
BaseTriethylamine (Et₃N)Neutralizes HI byproduct and facilitates alkyne activation.[4]
SolventAnhydrous DMFSolubilizes the polymer and reagents.
Temperature60-80 °CProvides sufficient thermal energy to drive the reaction.

Application II: High Refractive Index (HRI) Polymers

High refractive index polymers (HRIPs) are essential for advanced optical applications, including lenses, optical films, and coatings for displays.[13] The refractive index of a polymer is governed by its molar refractivity and density, as described by the Lorentz-Lorenz equation. To achieve a high refractive index, monomers containing atoms with high electron density and polarizability are incorporated.[13]

Halogens, particularly the heavier ones like bromine and iodine, are highly effective at increasing molar refractivity.[14] Furthermore, incorporating aromatic rings and sulfur atoms also significantly boosts the refractive index.[15][16] this compound is therefore an ideal monomer for synthesizing HRIPs. By copolymerizing it with a sulfur-containing diamine, one can create polyimides with exceptionally high refractive indices while maintaining good thermal stability and processability.

Protocol 3: Synthesis of a High Refractive Index Iodo- and Sulfur-Containing Polyimide

This protocol outlines the synthesis of a polyimide designed for a high refractive index by reacting this compound with a sulfur-containing diamine, 4,4'-thiodianiline (TDA).

Materials:

  • This compound (I-PA)

  • 4,4'-Thiodianiline (TDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Other reagents and equipment as listed in Protocol 1.

Methodology: The synthesis follows the same two-step procedure outlined in Protocol 1 .

  • Poly(amic acid) Synthesis: React equimolar amounts of this compound and 4,4'-thiodianiline in anhydrous NMP at room temperature for 24 hours.

    • Design Rationale: This monomer combination is synergistic. The I-PA provides a heavy halogen atom (Iodine) and an aromatic ring. The TDA contributes two additional aromatic rings and a highly polarizable sulfur atom, maximizing the molar refractivity of the resulting polymer repeat unit.[15]

  • Imidization: Perform either chemical imidization (as in Protocol 1B) for better solubility or a carefully controlled thermal imidization. For thermal imidization, cast the poly(amic acid) solution onto a glass substrate and heat in a stepwise manner under vacuum or nitrogen (e.g., 100°C for 1 hr, 200°C for 1 hr, and 250-300°C for 1 hr) to form a thin film.

  • Characterization: The final polyimide film should be characterized for its thermal properties (TGA, DSC) and, most importantly, its refractive index using an ellipsometer or a prism coupler at a specific wavelength (e.g., 632.8 nm).

The resulting polymer is expected to exhibit a significantly higher refractive index compared to standard polyimides, making it a strong candidate for advanced optical materials.

Conclusion

This compound is far more than a simple anhydride monomer. The strategic placement of an iodine atom transforms it into a highly versatile tool for the materials scientist. It provides a direct route to high-performance polymers that are not static materials but are instead platforms for further innovation through post-polymerization modification. The ability to first construct a robust polyimide backbone and then precisely engineer its side-chain functionality opens up limitless possibilities for creating new materials for electronics, optics, and biomedical applications. The protocols and principles outlined in this guide serve as a foundational framework for researchers to harness the full potential of this powerful chemical building block.

References

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  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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  • Badea, F., et al. (2001). Some new applications of phthalic anhydride in organic synthesis. Revue Roumaine de Chimie, 46(10), 1219-1226. [Link]
  • Banu, B. R., & Perumal, P. T. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Wu, C.-L., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(11), 13621–13637. [Link]
  • Mabry, J. M., et al. (2006). Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers With POSS.
  • Liu, J.-g., et al. (2007). Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. Polymer Journal, 39, 625–631. [Link]
  • Hsiao, S.-H., et al. (2008). Synthesis and properties of highly refractive polyimides derived from fluorene-bridged sulfur-containing dianhydrides and diamines. Journal of Polymer Science Part A: Polymer Chemistry, 46(4), 1510-1520. [Link]
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  • Matsumoto, T. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(17), 2846. [Link]
  • PENPET. (n.d.). Phthalic Anhydride Ideal for Plasticizers Production. [Link]
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  • Matsumoto, T. (2023). Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. Polymers, 15(18), 3788. [Link]
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Application Notes & Protocols: 5-Iodoisobenzofuran-1,3-dione as a Versatile Building Block for Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of an Iodinated Precursor

In the landscape of fluorescent probe development, the ability to rapidly generate a diverse library of sensors from a common intermediate is a significant synthetic advantage. 5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, emerges as a superior building block for this purpose. While structurally similar to the phthalic anhydride used in the classic synthesis of fluorescein, the presence of an iodine atom at the 5-position transforms it from a simple structural component into a reactive handle for extensive post-synthetic modification.[1]

The carbon-iodine (C-I) bond is amenable to a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.[2][3] This allows researchers to first construct a core xanthene scaffold—a privileged structure in fluorescence chemistry—and then strategically introduce a wide array of functional groups. This modular approach enables the fine-tuning of photophysical properties (e.g., absorption/emission wavelengths, quantum yield) and the attachment of bioactive moieties for targeted imaging applications.[4][5][6] These application notes provide a comprehensive guide to leveraging this powerful building block.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 28418-89-5 [7]
Molecular Formula C₈H₃IO₃ [7]
Molecular Weight 274.01 g/mol [7]
Appearance Solid [7]

| Storage | Keep in dark place, inert atmosphere, room temperature |[7] |

Core Synthetic Strategy: A Post-Functionalization Workflow

The most potent application of this compound is a two-stage, post-functionalization strategy. This approach prioritizes the reliable formation of the fluorescent xanthene core, followed by diversification. This mitigates the risk of complex side reactions that could occur if sensitive functional groups were present during the harsh, high-temperature condensation step.

The workflow is as follows:

  • Stage 1: Synthesis of the Platform Dye. Condensation of this compound with a substituted phenol (e.g., resorcinol) to create the stable, iodinated xanthene dye scaffold.

  • Stage 2: Diversification via Cross-Coupling. Use of the iodine atom on the scaffold as a reactive site for palladium-catalyzed reactions to introduce new carbon-carbon bonds and desired functionalities.

G cluster_0 Overall Workflow cluster_1 Stage 2: Diversification A This compound (Building Block) C Stage 1: Condensation Reaction (Acid Catalysis) A->C B Resorcinol Derivative B->C D Iodinated Xanthene Dye (Platform Molecule) C->D Forms core scaffold E Sonogashira Coupling (+ Terminal Alkyne) D->E Pd(0)/Cu(I) F Suzuki Coupling (+ Boronic Acid/Ester) D->F Pd(0)/Base G Other Couplings (e.g., Buchwald-Hartwig) D->G H Library of Functional Dyes E->H F->H G->H

Figure 1: Post-functionalization strategy for dye library synthesis.

Stage 1 Protocol: Synthesis of 5'-Iodofluorescein

This protocol details the synthesis of a foundational iodinated xanthene dye, analogous to fluorescein. The key reaction is an acid-catalyzed Friedel-Crafts acylation between the anhydride and two equivalents of resorcinol.[1]

G r1 This compound catalyst Methanesulfonic Acid 180 °C r1->catalyst plus1 + plus1->catalyst r2 2x Resorcinol r2->catalyst p1 5'-Iodofluorescein catalyst->p1

Figure 2: Condensation reaction to form the iodinated scaffold.
Rationale for Methodological Choices
  • Catalyst: While zinc chloride (ZnCl₂) is traditionally used, methanesulfonic acid is often superior. It acts as both the acid catalyst and a solvent, leading to more homogeneous reaction conditions and often providing higher yields with fewer side products.[8]

  • Temperature Control: The reaction temperature is critical. Temperatures below 180°C may lead to an incomplete reaction, while exceeding 200°C can cause decomposition and charring of the reactants.

  • Purification: The crude product is a dark, solid mass. Purification involves dissolving the product in a basic aqueous solution to form the water-soluble carboxylate salt, filtering to remove insoluble impurities, and then re-precipitating the purified dye by adding acid.

Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Resorcinol (2.1 eq)

  • Methanesulfonic acid

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and resorcinol (2.1 eq).

  • Catalyst Addition: Carefully add methanesulfonic acid (enough to create a stirrable slurry).

  • Heating: Heat the mixture to 180°C with vigorous stirring. The mixture will darken and become a thick, viscous liquid. Maintain this temperature for 3-4 hours.

  • Cooling and Quenching: Remove the flask from the heat and allow it to cool to room temperature. The product will solidify into a dark, brittle mass. Carefully add deionized water to the flask to break up the solid.

  • Basification and Filtration: Transfer the crude solid to a beaker. Slowly add 1 M NaOH solution while stirring until the solid dissolves and the solution becomes a deep red/orange color (pH > 10). Filter the solution through a Buchner funnel to remove any insoluble, non-phenolic impurities.

  • Precipitation: While stirring the filtrate, slowly add 2 M HCl solution. The 5'-iodofluorescein product will precipitate as an orange-red solid. Continue adding HCl until the solution is acidic (pH < 2) and no further precipitation is observed.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Finally, wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight. The expected yield is typically in the range of 70-85%.

Stage 2 Protocols: Diversification of the Iodinated Scaffold

The true utility of the 5'-iodofluorescein platform lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The electron-rich xanthene core is generally stable to the conditions required for these transformations.

Protocol A: Sonogashira Coupling for C(sp) Bond Formation

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a powerful method to introduce alkynyl-linked functionalities.[3][9] This is particularly useful for extending conjugation or for introducing moieties for "click" chemistry.

Table 2: Typical Reagents for Sonogashira Coupling

Component Example Role Rationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Primary Catalyst Facilitates oxidative addition to the C-I bond.[3]
Copper Co-catalyst Copper(I) iodide (CuI) Co-catalyst Forms a copper acetylide, which participates in transmetalation.[3][10]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Base & Solvent Scavenges HI produced and deprotonates the alkyne.

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent | Anhydrous and degassed to prevent catalyst deactivation. |

Step-by-Step Protocol:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5'-iodofluorescein (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add anhydrous, degassed THF and triethylamine (3.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50°C) if necessary. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated dye.

Protocol B: Suzuki-Miyaura Coupling for C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, coupling the aryl iodide with an organoboron compound.[11][12] This allows for the direct attachment of aryl or heteroaryl groups, which can significantly modulate the photophysical properties of the dye.[13][14]

Table 3: Typical Reagents for Suzuki-Miyaura Coupling

Component Example Role Rationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos) Primary Catalyst Catalyzes the oxidative addition and reductive elimination steps.[2][12]
Boron Reagent Arylboronic acid or Arylboronic acid pinacol ester Coupling Partner Source of the aryl group to be transferred.[11]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ Activator Essential for the transmetalation step of the catalytic cycle.[11][12]

| Solvent | Dioxane/Water, Toluene/Water, or DMF | Solvent System | A mixture of organic solvent and water is often optimal.[15] |

Step-by-Step Protocol:

  • Reagent Mixture: In a round-bottom flask, combine 5'-iodofluorescein (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications and Photophysical Tuning

The power of this building block lies in the predictable and tunable nature of the resulting dyes. By carefully selecting the coupling partner in Stage 2, researchers can systematically alter the electronic properties of the fluorophore.

Sources

Application Notes and Protocols: 5-Iodoisobenzofuran-1,3-dione in the Preparation of Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the use of 5-iodoisobenzofuran-1,3-dione as a versatile monomer for the synthesis of novel polymers. This document outlines detailed protocols for the preparation of iodinated polyimides and polyesters, leveraging the unique reactivity of the anhydride and the functionality of the iodine substituent. Furthermore, this guide explores post-polymerization modification techniques, specifically palladium-catalyzed cross-coupling reactions, to further functionalize the resulting polymers. The application of these novel polymers in fields requiring high refractive indices and tailored properties is also discussed, supported by established principles in polymer chemistry.

Introduction: The Strategic Advantage of this compound in Polymer Synthesis

The pursuit of advanced polymeric materials with precisely engineered properties is a cornerstone of modern materials science and drug development. The incorporation of halogen atoms into polymer backbones is a well-established strategy to impart unique characteristics, such as increased refractive index, enhanced thermal stability, and flame retardancy.[1][2] Among the halogens, iodine offers a distinct advantage due to the lability of the carbon-iodine bond, which provides a reactive handle for subsequent chemical modifications.[3]

This compound, a derivative of phthalic anhydride, emerges as a highly valuable monomer. Its structure combines a cyclic anhydride moiety, amenable to established polymerization techniques like polycondensation and ring-opening polymerization, with a strategically placed iodine atom on the aromatic ring. This dual functionality allows for a two-pronged approach to polymer design:

  • Direct Polymerization: The anhydride group can react with a variety of co-monomers, such as diamines and diols, to produce high-performance polymers like polyimides and polyesters. The presence of the bulky iodine atom can disrupt chain packing, potentially leading to improved solubility of otherwise intractable aromatic polymers.[4]

  • Post-Polymerization Modification: The aryl-iodide bond serves as a versatile platform for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[5][6] This enables the synthesis of a library of functionalized polymers from a single parent polymer, allowing for the fine-tuning of properties for specific applications.

This guide will provide detailed, field-proven protocols for leveraging both of these attributes of this compound to create novel polymeric materials.

Synthesis of Novel Polymers from this compound

The following sections provide detailed protocols for the synthesis of two major classes of polymers using this compound: polyimides and polyesters. The choice of co-monomer will significantly influence the final properties of the polymer.

Protocol for the Synthesis of Iodinated Polyimides via a Two-Step Polycondensation

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[7] The following two-step method, involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization, is a widely practiced and reliable procedure for polyimide synthesis.[7][8]

Workflow for Polyimide Synthesis:

cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization A This compound + Aromatic Diamine B Anhydrous NMP or DMAc A->B Dissolve C Stir at Room Temperature under N2 B->C Reaction Conditions D Viscous Poly(amic acid) Solution C->D Yields E Poly(amic acid) Solution F Thermal Imidization (Heat to 200-350°C) E->F G Chemical Imidization (Acetic Anhydride/Pyridine) E->G H Polyimide Film/Powder F->H G->H

Caption: Two-step synthesis of iodinated polyimides.

Materials:

  • This compound (recrystallized and dried)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 4,4'-diaminodiphenylmethane) (purified by sublimation or recrystallization)[9]

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Acetic anhydride (for chemical imidization)

  • Pyridine (for chemical imidization)

  • Methanol

  • Nitrogen gas (high purity)

Protocol:

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 equivalent) in anhydrous NMP or DMAc to achieve a solids concentration of 15-20 wt%. b. To this stirred solution, add a stoichiometric amount of this compound (1.0 equivalent) in one portion at room temperature under a continuous nitrogen stream. c. Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).[10]

  • Imidization (Choose one method):

    a. Thermal Imidization: i. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. ii. Place the plate in a vacuum oven and heat it in a stepwise manner, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization and removal of solvent.[11] iii. Cool the oven to room temperature and carefully peel off the resulting polyimide film.

    b. Chemical Imidization: i. To the poly(amic acid) solution, add acetic anhydride (4.0 equivalents) and pyridine (2.0 equivalents) as the imidization agent and catalyst, respectively.[10] ii. Stir the mixture at room temperature for 12 hours, then heat to 80°C for an additional 4 hours. iii. Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol with vigorous stirring. iv. Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 100°C overnight.

Expected Characterization Data for Iodinated Polyimides:

PropertyExpected Range/Characteristics
FTIR (cm⁻¹) Appearance of characteristic imide bands around 1780 (asymmetric C=O stretching), 1720 (symmetric C=O stretching), and 1370 (C-N stretching). Disappearance of amic acid bands.
¹H NMR Complex aromatic signals corresponding to the specific diamine and dianhydride used.
Thermal Stability (TGA) High decomposition temperatures, typically above 400°C, characteristic of aromatic polyimides.[12]
Glass Transition (DSC) High glass transition temperatures (Tg), often in the range of 200-350°C, depending on the flexibility of the polymer backbone.[13]
Solubility Potentially improved solubility in organic solvents like NMP, DMAc, and THF compared to non-iodinated analogues due to the bulky iodine substituent.[4]
Refractive Index Expected to be high (>1.6) due to the presence of the highly polarizable iodine atom and aromatic structure.[14]
Protocol for the Synthesis of Iodinated Polyesters via Ring-Opening Polymerization

Iodinated polyesters can be synthesized via the ring-opening polymerization of this compound with a diol. This method can be adapted from established procedures for the synthesis of polyesters from cyclic anhydrides and diols.[15][16]

Workflow for Polyester Synthesis:

cluster_0 Ring-Opening Polymerization A This compound + Diol B Catalyst (e.g., Sn(Oct)₂) A->B Add C Melt or Solution Polymerization B->C Reaction Conditions D Iodinated Polyester C->D Yields

Caption: Synthesis of iodinated polyesters.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, ethylene glycol)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂))

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Methanol

  • Chloroform

Protocol:

  • Monomer and Catalyst Preparation: a. In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen diol. b. Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst molar ratio of 1000:1 to 5000:1.

  • Polymerization: a. Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers (typically 150-180°C). b. Continue stirring at this temperature for 2-4 hours to facilitate the initial ring-opening and oligomerization. c. Gradually increase the temperature to 200-220°C and apply a vacuum to remove the water of condensation and drive the polymerization to completion. d. Continue the reaction under vacuum for an additional 4-8 hours, or until the desired melt viscosity is achieved.

  • Purification: a. Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent like chloroform. b. Precipitate the polymer by pouring the solution into an excess of cold methanol. c. Filter the polyester, wash with methanol, and dry in a vacuum oven at 60°C.

Expected Characterization Data for Iodinated Polyesters:

PropertyExpected Range/Characteristics
FTIR (cm⁻¹) Characteristic ester carbonyl (C=O) stretching band around 1730 cm⁻¹.
¹H NMR Signals corresponding to the protons of the diol and the aromatic protons of the iodinated phthalate unit.
Thermal Stability (TGA) Decomposition temperatures will vary depending on the diol used but are generally lower than those of the corresponding polyimides.
Glass Transition (DSC) The Tg will be dependent on the flexibility of the diol component.
Molecular Weight (GPC) The molecular weight can be controlled by adjusting the reaction time, temperature, and catalyst concentration.
Optical Properties The presence of iodine is expected to increase the refractive index of the polyester.

Post-Polymerization Modification: Unlocking New Functionalities

The true versatility of polymers derived from this compound lies in the potential for post-polymerization modification via the aryl-iodide group. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

General Protocol for Sonogashira Coupling on Iodinated Polymers

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide on the polymer and a terminal alkyne, introducing alkynyl functionalities that can be further modified.[5]

Workflow for Sonogashira Coupling:

cluster_0 Sonogashira Coupling A Iodinated Polymer C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Base (e.g., Et₃N) A->C In Solvent B Terminal Alkyne B->C D Functionalized Polymer C->D Heat

Caption: Post-polymerization modification via Sonogashira coupling.

Materials:

  • Iodinated polymer (polyimide or polyester)

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

Protocol:

  • In a Schlenk flask, dissolve the iodinated polymer (1.0 equivalent of iodide groups) in the anhydrous solvent under an inert atmosphere (argon or nitrogen).

  • Add the terminal alkyne (1.5-2.0 equivalents).

  • Add the palladium catalyst (1-5 mol% per iodide group) and CuI (2-10 mol% per iodide group).

  • Add the base (2.0-3.0 equivalents).

  • Heat the reaction mixture to 50-80°C and stir for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR or FTIR to observe the disappearance of the starting material signals.

  • After completion, cool the reaction mixture and precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol, water).

  • Filter the polymer, wash it extensively to remove residual catalyst and reagents, and dry it under vacuum.

General Protocol for Suzuki-Miyaura Coupling on Iodinated Polymers

The Suzuki-Miyaura coupling allows for the introduction of new aryl or vinyl groups onto the polymer backbone by reacting the aryl iodide with a boronic acid or ester.[6]

Workflow for Suzuki Coupling:

cluster_0 Suzuki-Miyaura Coupling A Iodinated Polymer C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C In Solvent/Water B Aryl/Vinyl Boronic Acid B->C D Functionalized Polymer C->D Heat

Caption: Post-polymerization modification via Suzuki coupling.

Materials:

  • Iodinated polymer

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if needed, e.g., triphenylphosphine)

  • Base (e.g., aqueous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃))

  • Solvent system (e.g., THF/water, dioxane/water)

Protocol:

  • Dissolve the iodinated polymer in the organic solvent in a reaction flask under an inert atmosphere.

  • Add the boronic acid (1.5-2.0 equivalents) and the aqueous base solution.

  • Add the palladium catalyst (1-5 mol% per iodide group) and ligand, if required.

  • Heat the biphasic mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by taking samples from the organic layer and analyzing by a suitable method (e.g., ¹H NMR, GPC).

  • Upon completion, cool the reaction, separate the organic layer, and precipitate the polymer in a non-solvent.

  • Filter, wash thoroughly, and dry the functionalized polymer.

Applications and Future Perspectives

Polymers synthesized from this compound are poised to find applications in several high-technology areas:

  • High Refractive Index Materials: The presence of iodine significantly increases the refractive index of polymers, making them suitable for applications in optoelectronics, such as anti-reflective coatings, encapsulation for LEDs and image sensors, and in the fabrication of optical waveguides.[9][17][18]

  • Functional Biomaterials: The ability to introduce a wide range of functional groups via post-polymerization modification opens up possibilities in the development of advanced biomaterials. For instance, the attachment of bioactive molecules, imaging agents, or drug-delivery moieties could be achieved. Iodinated polymers themselves can exhibit radiopaque properties, making them useful for biomedical imaging applications.[15][16]

  • Membranes for Gas Separation: The introduction of bulky side groups through post-polymerization modification can alter the free volume of the polymer, which is a key parameter in designing membranes for specific gas separation applications.

  • Advanced Coatings and Films: The high thermal stability of the polyimide backbone, combined with the tunable surface properties achievable through functionalization, makes these materials promising candidates for high-performance coatings and films.

Conclusion

This compound is a monomer with significant potential for the creation of novel, high-performance polymers. Its dual reactivity allows for the synthesis of robust polymer backbones with a built-in handle for a wide array of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this monomer and to develop new materials with tailored properties for a variety of advanced applications. The ability to fine-tune the chemical structure and, consequently, the material properties through both initial polymerization and subsequent modification underscores the value of this compound as a key building block in the future of polymer science.

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Synthetic Strategies for the Derivatization of 5-Iodoisobenzofuran-1,3-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Scaffolding

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a highly versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, coupled with the reactive anhydride and the synthetically malleable carbon-iodine bond, provides a powerful scaffold for the construction of complex molecular architectures. The presence of the iodine atom at the 5-position opens a gateway to a multitude of cross-coupling and substitution reactions, allowing for the introduction of a diverse array of functional groups. This guide provides a detailed exploration of the primary synthetic routes to prepare derivatives of this compound, offering both foundational knowledge and actionable protocols for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind different synthetic approaches, from the initial synthesis of the iodinated core to its subsequent derivatization into novel compounds with potential applications in areas such as fluorescent probes and pharmacologically active agents.

I. Synthesis of the Core Structure: this compound

The journey to a diverse library of derivatives begins with the efficient synthesis of the parent compound, this compound. Two principal retrosynthetic disconnections are commonly employed, starting from either 2-amino-5-iodobenzoic acid or 4-iodophthalic acid.

A. From 2-Amino-5-iodobenzoic Acid: A Diazotization-Cyclization Cascade

This classical route leverages a Sandmeyer-type reaction followed by cyclization. The choice of 2-amino-5-iodobenzoic acid as a starting material is strategic due to its commercial availability and the well-established chemistry of diazotization.

Mechanism Insight: The reaction proceeds through the diazotization of the aniline to form a diazonium salt. This intermediate is then subjected to conditions that promote the formation of a nitrile via a Sandmeyer reaction, which is subsequently hydrolyzed to a carboxylic acid. The final step involves the dehydration of the resulting diacid to form the cyclic anhydride.

Detailed Protocol 1: Synthesis of this compound from 2-Amino-5-iodobenzoic Acid [1]

  • Step 1: Diazotization and Cyanation.

    • Suspend 2-amino-5-iodobenzoic acid in aqueous sulfuric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is then warmed to facilitate the Sandmeyer reaction, followed by heating with aqueous sulfuric acid to hydrolyze the nitrile.

  • Step 2: Dehydration to the Anhydride.

    • Isolate the crude 4-iodophthalic acid from the previous step.

    • Reflux the diacid in acetic anhydride or a mixture of acetic anhydride and benzene to effect dehydration.

    • Cool the reaction mixture to induce crystallization of this compound.

    • Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

A. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct attachment of terminal alkynes to the aromatic ring, yielding 5-alkynylisobenzofuran-1,3-dione derivatives. These products are valuable intermediates, for example, in the synthesis of polyimides and other advanced materials. A similar reaction has been reported for the bromo-analogue, 4-bromophthalic acid, which is then dehydrated to the corresponding anhydride.[2]

Mechanism Insight: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I). The palladium catalyst undergoes oxidative addition into the aryl-iodide bond. Simultaneously, the copper(I) catalyst activates the terminal alkyne, facilitating its transfer to the palladium center (transmetalation). Reductive elimination from the palladium complex then furnishes the coupled product and regenerates the active palladium(0) catalyst.[3][4][5]

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I This compound Ar-I->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu(I)-alkyne Copper Acetylide Cu(I)-alkyne->Transmetalation Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-alkyne 5-Alkynyl Derivative Reductive\nElimination->Ar-alkyne

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Detailed Protocol 2: Synthesis of 5-(Phenylethynyl)isobenzofuran-1,3-dione

  • Step 1: Sonogashira Coupling of 4-Iodophthalic Acid.

    • To a solution of 4-iodophthalic acid in an aqueous medium, add a palladium catalyst (e.g., Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable ligand (e.g., PPh₃).

    • Add phenylacetylene and a base (e.g., an amine like triethylamine).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to precipitate the 4-(phenylethynyl)phthalic acid.

  • Step 2: Dehydration.

    • Isolate the 4-(phenylethynyl)phthalic acid.

    • Dehydrate the diacid using acetic anhydride, as described in Protocol 1, to yield 5-(phenylethynyl)isobenzofuran-1,3-dione.

Reactant Catalyst System Base Solvent Yield Reference
4-Bromophthalic acidPd/CuAmineAqueous76% (overall)[2]
B. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron reagent, typically a boronic acid or ester.[6][7] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl iodide. The resulting palladium(II) complex then undergoes transmetalation with the boronic acid (activated by a base) to form an arylpalladium(II) species. Reductive elimination of the two aryl groups furnishes the biaryl product and regenerates the palladium(0) catalyst.[8]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Boronic_Acid Aryl Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction Purification Work-up and Purification Reaction->Purification Product 5-Aryl-isobenzofuran-1,3-dione Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

C. Heck Reaction: Vinylation of the Aromatic Core

The Heck reaction provides a means to introduce vinyl groups by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base.[2][9][10] This reaction is particularly useful for synthesizing precursors to polymers and other functional materials.

Mechanism Insight: The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by the insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The base then regenerates the active palladium(0) catalyst.[9]

Detailed Protocol 4: General Procedure for the Heck Reaction

  • Combine this compound, the alkene (e.g., an acrylate or styrene derivative), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent (e.g., DMF or NMP).

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction progress by an appropriate analytical technique.

  • After completion, perform a standard work-up and purify the product by chromatography.

III. Nucleophilic Substitution Reactions

While the carbon-iodine bond is amenable to cross-coupling, the anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening and the formation of phthalic acid derivatives or phthalimides. This reactivity can be strategically employed to generate a different class of derivatives.

A. Reaction with Amines to Form Phthalimides

The reaction of this compound with primary amines is a straightforward method to produce N-substituted 5-iodophthalimides. These compounds can serve as intermediates for further functionalization or as final products with potential biological activity. The reaction of 4,5-dichlorophthalic anhydride with various amines serves as a good model for this transformation.[11]

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization with the loss of a water molecule to form the imide.

Detailed Protocol 5: Synthesis of N-Alkyl/Aryl-5-iodophthalimide

  • Dissolve this compound in a high-boiling solvent such as glacial acetic acid or DMF.

  • Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux to drive the cyclization and removal of water.

  • Cool the reaction mixture and pour it into water to precipitate the phthalimide product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

IV. Applications in the Synthesis of Fluorescent Dyes

Phthalic anhydride and its derivatives are classical precursors for the synthesis of xanthene dyes, such as fluorescein.[12][13][14] The introduction of a heavy atom like iodine into the fluorescein scaffold can modulate its photophysical properties, for instance, by enhancing intersystem crossing and promoting phosphorescence.

Detailed Protocol 6: Synthesis of an Iodinated Fluorescein Derivative

  • Combine this compound with two equivalents of resorcinol.

  • Add a strong acid catalyst, such as methanesulfonic acid or zinc chloride.[15]

  • Heat the mixture to a high temperature (e.g., 180-200 °C) to drive the Friedel-Crafts acylation and subsequent cyclization.

  • After cooling, dissolve the crude product in a basic aqueous solution and then re-precipitate by adding acid.

  • Purify the resulting iodinated fluorescein derivative by chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized molecules. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the precise and efficient introduction of diverse substituents at the 5-position. Furthermore, the inherent reactivity of the anhydride functionality provides an additional avenue for derivatization. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to explore the rich chemistry of this important building block in their drug discovery and materials science endeavors.

References

  • ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. (2010). ChemInform, 34(3). [Link]
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Applications of Isobenzofuran-1,3-dione Scaffolds in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isobenzofuran-1,3-dione Scaffold - A Privileged Structure in Drug Discovery

The isobenzofuran-1,3-dione, commonly known as phthalic anhydride, and its derivatives, particularly the isobenzofuran-1(3H)-ones (phthalides), represent a class of "privileged scaffolds" in medicinal chemistry.[1][2] This designation is attributed to their ability to serve as versatile platforms for the development of ligands targeting a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] The inherent structural features of the isobenzofuran-1,3-dione core, including its aromatic ring, lactone or imide functionality, and the potential for diverse substitutions, allow for the fine-tuning of steric, electronic, and lipophilic properties, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[5]

This technical guide provides a comprehensive overview of the applications of isobenzofuran-1,3-dione scaffolds in medicinal chemistry. It delves into their therapeutic potential across various disease areas, offers detailed experimental protocols for their synthesis and biological evaluation, and presents key data to inform the design of novel therapeutic agents.

Therapeutic Applications of Isobenzofuran-1,3-dione Derivatives

The isobenzofuran-1,3-dione scaffold is a key component in a multitude of compounds exhibiting a broad spectrum of biological activities.[6][7] These activities range from anticancer and anti-inflammatory to antimicrobial and antidepressant effects.[8][9][10]

Anticancer Activity

A significant area of research has been dedicated to exploring the anticancer potential of isobenzofuran-1,3-dione derivatives.[6][10] Numerous studies have demonstrated their capacity to inhibit the proliferation of various cancer cell lines.[5][11] For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown potent antiproliferative activity against lymphoma and myeloid leukemia cell lines, with some derivatives exhibiting biological activity superior to the commercial drug etoposide.[5]

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[10] Mechanistic studies have indicated that some benzofuran derivatives can induce G2/M phase arrest and apoptosis.[10]

Key Mechanistic Insight: The planar nature of the isobenzofuran-1,3-dione ring system allows for potential intercalation with DNA or interaction with the active sites of key enzymes involved in cancer progression. Furthermore, the diverse functionalities that can be introduced onto the scaffold enable the targeting of specific cellular pathways.

Anti-inflammatory Activity

Isoindoline-1,3-dione, also known as phthalimide, and its derivatives are recognized for their potent anti-inflammatory properties.[12][13] The well-known drugs thalidomide, pomalidomide, and lenalidomide, which are based on the phthalimide scaffold, have demonstrated significant anti-inflammatory effects.[12] Novel phthalide derivatives have also been synthesized and shown to possess significant anti-inflammatory efficacy.[14]

One of the primary mechanisms underlying the anti-inflammatory activity of these compounds is the modulation of cytokine production, including the inhibition of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[13][15] Some derivatives have been shown to activate the Nrf2/HO-1 signaling pathway and block the NF-κB/MAPK signaling pathway, both of which are crucial in the inflammatory response.[14]

Antimicrobial Activity

Isobenzofuranone derivatives have demonstrated notable activity against a variety of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.[6][16][17] For example, certain 3-substituted isobenzofuran-1(3H)-one derivatives have exhibited good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against yeast-like fungi such as Candida albicans.[16][18]

The antimicrobial action of these compounds is believed to stem from their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The lipophilicity and electronic properties of the substituents on the isobenzofuran-1,3-dione core play a crucial role in their antimicrobial potency.[5]

Antidepressant Activity

Recent research has explored the potential of isobenzofuran-1(3H)-one derivatives as antidepressant agents.[9] A series of novel derivatives were designed and synthesized, with several compounds exhibiting significant serotonin reuptake inhibition in vitro.[9] One promising compound was found to improve depression-like behavior in a mouse model by increasing serotonin levels in the cortex and enhancing the expression of synaptic-associated proteins in the hippocampus.[9]

Data Presentation: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives

The following table summarizes the in vitro antiproliferative activity of selected C-3 functionalized isobenzofuran-1(3H)-one derivatives against two human cancer cell lines.[5]

CompoundCancer Cell LineIC50 (µM)
17 K562 (myeloid leukemia)2.79
18 K562 (myeloid leukemia)1.71
Etoposide (Control) K562 (myeloid leukemia)7.06
17 U937 (lymphoma)>100
18 U937 (lymphoma)90.5
Etoposide (Control) U937 (lymphoma)1.9

Table 1: IC50 values of selected isobenzofuran-1(3H)-one derivatives against K562 and U937 cancer cell lines.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a C-3 functionalized isobenzofuran-1(3H)-one derivative and a protocol for evaluating its antiproliferative activity.

Protocol 1: Synthesis of 3-(Substituted)-isobenzofuran-1(3H)-ones

This protocol is adapted from a general method for the DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[5]

Materials:

  • Phthalaldehydic acid

  • 1,3-Dicarbonyl compound (e.g., dimedone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phthalaldehydic acid (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in dichloromethane.

  • Addition of Catalyst: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(substituted)-isobenzofuran-1(3H)-one.

  • Characterization: Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.[5]

Causality Behind Experimental Choices:

  • DBU as a catalyst: DBU is a non-nucleophilic strong base that effectively promotes the condensation reaction between the aldehyde group of phthalaldehydic acid and the active methylene group of the 1,3-dicarbonyl compound.

  • Dichloromethane as a solvent: DCM is a common aprotic solvent that is suitable for this type of condensation reaction and facilitates the dissolution of the reactants.

  • Aqueous work-up: The acidic and basic washes are crucial for removing unreacted starting materials and the DBU catalyst, ensuring a cleaner crude product for purification.

  • Column chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from any side products.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay

This protocol describes a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., K562, U937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Visualization of Key Workflows

General Synthetic Scheme for C-3 Functionalized Isobenzofuran-1(3H)-ones

Synthetic_Scheme Reactant1 Phthalaldehydic acid Intermediate Condensation Reaction Reactant1->Intermediate Reactant2 1,3-Dicarbonyl Compound Reactant2->Intermediate Catalyst DBU Catalyst->Intermediate Catalyst Solvent DCM Solvent->Intermediate Solvent Product C-3 Functionalized Isobenzofuran-1(3H)-one Intermediate->Product

Caption: Synthetic workflow for C-3 functionalized isobenzofuran-1(3H)-ones.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The isobenzofuran-1,3-dione scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. The synthetic accessibility and the ease of functionalization of this scaffold provide a robust framework for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by isobenzofuran-1,3-dione derivatives will facilitate the rational design of more effective and safer drugs.

  • Exploration of novel therapeutic applications: The broad bioactivity profile of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.

  • Development of innovative synthetic methodologies: The discovery of new and efficient synthetic routes will enable the creation of more diverse and complex libraries of isobenzofuran-1,3-dione derivatives for high-throughput screening.

  • Application in targeted drug delivery: The isobenzofuran-1,3-dione moiety can be incorporated into more complex drug delivery systems, such as antibody-drug conjugates (ADCs), to enhance target specificity and reduce off-target toxicity.[19][20]

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Developing Novel Anti-Proliferative Agents: A Technical Guide to Dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Dione Scaffold

In the landscape of modern drug discovery, the search for novel anti-proliferative agents remains a cornerstone of oncological research. Among the myriad of chemical scaffolds explored, dione derivatives have emerged as a particularly promising class of compounds. Characterized by the presence of two carbonyl groups within a carbocyclic or heterocyclic ring system, this structural motif imparts a unique reactivity and a capacity for diverse molecular interactions. This versatility has led to the development of numerous dione-containing compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and antidiabetic properties.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for developing novel anti-proliferative agents based on dione derivatives. We will delve into the synthesis of key dione families, explore their mechanisms of action, and provide detailed, field-proven protocols for their evaluation. The focus is on empowering researchers to not only replicate these methods but also to understand the underlying scientific rationale, fostering innovation in this exciting field.

Part 1: Key Dione Scaffolds and Their Synthesis

The structural diversity of dione derivatives is a key attribute contributing to their broad spectrum of biological activities. Three prominent classes of dione-containing compounds that have garnered significant attention for their anti-proliferative effects are thiazolidine-2,4-diones, quinazoline-2,4(1H,3H)-diones, and indane-1,3-diones.

Thiazolidine-2,4-diones (TZDs)

Thiazolidine-2,4-diones, a five-membered heterocyclic ring system containing sulfur and nitrogen, are well-known for their use as insulin-sensitizing agents.[2] However, a growing body of evidence highlights their potent anti-cancer activities.[3][4][5][6][7]

Synthesis: A common and efficient method for the synthesis of the TZD core involves the Knoevenagel condensation. This reaction typically entails the condensation of an aldehyde with thiazolidine-2,4-dione in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid.[8]

Quinazoline-2,4(1H,3H)-diones

The quinazoline scaffold is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated a wide range of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[9][10][11][12][13]

Synthesis: A versatile route to quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with urea or its equivalents. Modifications at the N1 and N3 positions, as well as on the benzene ring, can be readily achieved to generate a library of analogs for structure-activity relationship (SAR) studies.

Indane-1,3-diones

Indane-1,3-dione, a bicyclic aromatic β-diketone, and its derivatives have been investigated for a variety of biological applications, including as anticoagulants and, more recently, as potential anti-cancer agents.[14][15][16][17]

Synthesis: The synthesis of indane-1,3-dione derivatives can be achieved through several methods, including the intramolecular Friedel-Crafts acylation of a suitable precursor or the condensation of phthalic anhydride with a compound containing an active methylene group.[1]

Part 2: Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of dione derivatives are multifaceted and often involve the modulation of key signaling pathways that regulate cell growth, survival, and death. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Induction of Apoptosis

A primary mechanism by which many dione derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Some dione derivatives, such as certain thiazolidinediones and pyrimidine-diones, can induce apoptosis by increasing the production of reactive oxygen species (ROS).[18] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[18][19]

  • Extrinsic Pathway: Other dione derivatives may trigger the extrinsic apoptotic pathway by upregulating the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent cleavage of downstream effector caspases.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy by which dione derivatives inhibit cancer cell proliferation. These compounds can induce cell cycle arrest at various checkpoints, preventing cells from progressing through division.

Thiazolidinediones, for example, have been shown to cause cell cycle arrest by modulating the levels of key regulatory proteins, including decreasing the expression of cyclins (such as Cyclin D1) and cyclin-dependent kinases (CDKs).[5] This prevents the cell from passing the G1/S or G2/M checkpoints.[20][21][22][23]

Modulation of Key Signaling Pathways

Dione derivatives can also exert their anti-proliferative effects by targeting specific signaling pathways that are often dysregulated in cancer.

  • Thiazolidinediones are known to act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in cell differentiation and apoptosis.[3][5] However, many of their anti-cancer effects are also mediated through PPAR-γ-independent mechanisms, including the inhibition of the PI3K/Akt and MAPK signaling pathways.[3][4]

  • Quinazolinone derivatives have been developed as potent inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR), which is a key driver in many cancers.[11][13] By blocking the ATP-binding site of these kinases, they can inhibit downstream signaling and suppress tumor growth.

Below is a conceptual diagram illustrating the major anti-proliferative mechanisms of dione derivatives.

Dione_Mechanisms cluster_dione Dione Derivatives cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets & Pathways Dione Thiazolidinediones Quinazolinones Indane-1,3-diones Apoptosis Induction of Apoptosis Dione->Apoptosis CellCycle Cell Cycle Arrest Dione->CellCycle Signaling Modulation of Signaling Pathways Dione->Signaling ROS ↑ Reactive Oxygen Species (ROS) Apoptosis->ROS Caspases Caspase Activation (Caspase-3, -8, -9) Apoptosis->Caspases Cyclins ↓ Cyclins & CDKs CellCycle->Cyclins PI3K_Akt PI3K/Akt Pathway Inhibition Signaling->PI3K_Akt MAPK MAPK Pathway Inhibition Signaling->MAPK EGFR EGFR Inhibition Signaling->EGFR ROS->Caspases activates Caspases->Apoptosis executes Cyclins->CellCycle mediates PI3K_Akt->Signaling part of MAPK->Signaling part of EGFR->Signaling

Caption: Anti-proliferative mechanisms of dione derivatives.

Part 3: Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to characterize the anti-proliferative activity of newly synthesized dione derivatives. The following protocols provide detailed, step-by-step methodologies for key assays.

Protocol 1: MTT Assay for Cytotoxicity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][14][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of living cells.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dione derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dione derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Materials:

  • Cancer cells

  • Dione derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the dione derivative at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at approximately 617 nm.

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[3][4][7]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[3] PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[4]

Materials:

  • Cancer cells

  • Dione derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the dione derivative as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[5][7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Data Analysis: The cell population will be separated into four quadrants:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

The following diagram illustrates the workflow for the in vitro evaluation of dione derivatives.

In_Vitro_Workflow start Synthesized Dione Derivative cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with Dione Derivative (Dose- and Time-Dependent) cell_culture->treatment mtt MTT Assay (Cytotoxicity/Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 Determine IC50 Value mtt->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant end Lead Compound Identification ic50->end cell_cycle_dist->end apoptosis_quant->end

Caption: In Vitro Evaluation Workflow for Dione Derivatives.

Part 4: In Vivo Models for Preclinical Evaluation

Promising dione derivatives identified through in vitro screening should be further evaluated in preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the most commonly used in vivo models for anti-cancer drug screening.[6][12][18]

Procedure Outline:

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[12][18]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The dione derivative is administered via an appropriate route (e.g., oral, intraperitoneal).

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as histology and biomarker assessment, can be performed.

The choice of the in vivo model will depend on the specific research question and the type of cancer being studied.[6][9]

Conclusion and Future Directions

Dione derivatives represent a rich and versatile source of novel anti-proliferative agents. Their diverse chemical structures and multifaceted mechanisms of action provide a fertile ground for the development of new cancer therapeutics. The systematic application of the synthetic strategies and the in vitro and in vivo evaluation protocols detailed in this guide will enable researchers to effectively identify and characterize promising lead compounds.

Future research in this area should focus on the development of more selective dione derivatives that target specific cancer-associated pathways with greater potency and reduced off-target effects. The use of advanced drug delivery systems to improve the pharmacokinetic properties and tumor-targeting of these compounds also holds significant promise. Through a continued and collaborative effort, the full therapeutic potential of dione derivatives in the fight against cancer can be realized.

References

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. [Link]
  • Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. Journal of Applied Pharmaceutical Science. [Link]
  • Thiazolidinediones as anti-cancer agents. PMC. [Link]
  • Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential.
  • Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed. [Link]
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Royal Society of Chemistry. [Link]
  • Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. PubMed. [Link]
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
  • Dienone Compounds: Targets and Pharmacological Responses. PMC. [Link]
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]
  • Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. PubMed Central. [Link]
  • Indane-1,3-Dione: From Synthetic Strategies to Applications.
  • Apoptosis and DNA intercalating activities of novel emodin derivatives. Royal Society of Chemistry. [Link]
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggreg
  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed. [Link]
  • Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. PMC. [Link]
  • Cell cycle regulation and neural differenti
  • Signaling Pathways that Regul
  • Signaling Pathways that Regulate Cell Division.
  • The multifaceted role of cell cycle regulators in the coordination of growth and metabolism. EMBO. [Link]
  • Cell Cycle Regul
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • In vivo screening models of anticancer drugs. Tel Aviv University. [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. [Link]
  • Protocol of Cell Cycle Staining Flow Cytometry.
  • Cell Viability Assays. NCBI Bookshelf. [Link]
  • MTT Proliferation Assay Protocol.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
  • Flow Cytometry Protocols. Bio-Rad. [Link]
  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review.

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Troubleshooting & Optimization

improving the yield and purity of 5-Iodoisobenzofuran-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodoisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction: Navigating the Synthesis of this compound

This compound, also known as 4-iodophthalic anhydride, is a crucial building block in the synthesis of various pharmaceuticals and functional materials. The most reliable and regioselective route to this compound involves a three-step sequence starting from 4-nitrophthalic acid. This guide will walk you through each stage of the process, highlighting critical parameters and providing solutions to common challenges.

The synthetic pathway is as follows:

Synthesis_Pathway A 4-Nitrophthalic Acid B 4-Aminophthalic Acid A->B Reduction (e.g., H₂, Pd/C) C 4-Iodophthalic Acid B->C Sandmeyer Reaction (NaNO₂, H⁺, KI) D This compound C->D Dehydration (e.g., Acetic Anhydride)

A schematic overview of the synthetic route to this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the most common cause of low yield in the Sandmeyer reaction step?

A1: Low yields in Sandmeyer reactions often arise from three primary issues: incomplete diazotization of the starting aniline, premature decomposition of the aryl diazonium salt, or problems with the copper(I) catalyst (if used)[1]. For the iodination of 4-aminophthalic acid, the use of a copper catalyst is not always necessary[2]. The most critical factor is maintaining a low temperature (0-5 °C) during diazotization to prevent the unstable diazonium salt from decomposing and forming unwanted phenol byproducts[1].

Q2: How can I confirm that the diazotization of 4-aminophthalic acid is complete?

A2: A simple and effective way to check for the completion of diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is required for the reaction to go to completion, will result in the immediate formation of a blue-black color on the paper. A persistent positive test indicates that all of the primary aromatic amine has been consumed.

Q3: Is it better to use phthalic acid or phthalic anhydride as a starting material for analogous syntheses?

A3: While syntheses can sometimes start from the corresponding diacid, using the anhydride is generally more efficient as it avoids a separate dehydration step[3]. For the synthesis of this compound, the immediate precursor is 4-iodophthalic acid, which must be dehydrated.

Q4: What are the characteristic IR peaks for the final anhydride product?

A4: Anhydrides exhibit two characteristic carbonyl (C=O) stretching bands in their IR spectrum. These typically appear in the range of 1850-1750 cm⁻¹. The asymmetric stretching vibration is usually at a higher frequency (around 1850-1800 cm⁻¹), while the symmetric stretching is at a lower frequency (around 1800-1750 cm⁻¹)[4]. The presence of these two distinct peaks is a strong indicator of anhydride formation.

Part 2: Detailed Experimental Protocols and Troubleshooting

This section provides a step-by-step guide for the synthesis, along with troubleshooting for each stage.

Step 1: Reduction of 4-Nitrophthalic Acid to 4-Aminophthalic Acid

This initial step is a standard catalytic hydrogenation.

Protocol:

  • In a suitable hydrogenation vessel, dissolve 4-nitrophthalic acid in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Agitate the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 4-aminophthalic acid.

ParameterRecommended Value/Condition
Solvent Anhydrous Ethanol or Ethyl Acetate
Catalyst 10% Pd/C (typically 1-5 mol%)
Hydrogen Pressure 50-60 psi
Temperature Room Temperature
Typical Yield >90%

Troubleshooting:

  • Issue: Incomplete reaction (presence of starting material).

    • Cause & Solution: The catalyst may be inactive. Ensure you are using fresh, high-quality Pd/C. The hydrogen pressure may be too low; ensure a consistent pressure is maintained. The solvent may not be of sufficient purity; use anhydrous solvents.

  • Issue: Product is dark or discolored.

    • Cause & Solution: This may be due to trace amounts of oxidized byproducts. The crude product can often be used directly in the next step. If a higher purity is required, recrystallization from water or an ethanol/water mixture can be attempted.

Step 2: Sandmeyer Reaction - Synthesis of 4-Iodophthalic Acid

This is the most critical and often the most challenging step. Precise temperature control is paramount.

Sandmeyer_Reaction A 4-Aminophthalic Acid B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (0-5 °C) C 4-Iodophthalic Acid B->C KI solution (allow to warm)

The two-stage process of the Sandmeyer reaction.

Protocol:

  • Suspend 4-aminophthalic acid in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Check for complete diazotization using starch-iodide paper.

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • The crude 4-iodophthalic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of a cold organic solvent (e.g., ethanol) to remove colored impurities.

  • The crude product can be purified by recrystallization.

ParameterRecommended Value/Condition
Acid Sulfuric Acid or Hydrochloric Acid
Diazotization Temperature 0-5 °C
Iodide Source Potassium Iodide (KI)
Reaction Time (Iodination) 1-2 hours
Typical Yield 60-80%

Troubleshooting:

  • Issue: Low yield of 4-iodophthalic acid.

    • Cause & Solution:

      • Decomposition of diazonium salt: The temperature during diazotization likely exceeded 5 °C. Maintain strict temperature control.

      • Formation of 4-hydroxyphthalic acid: This is a common side product if the diazonium salt reacts with water[5]. Ensure the addition to the KI solution is performed promptly after diazotization.

      • Incomplete diazotization: Test with starch-iodide paper to ensure an excess of nitrous acid is present.

      • Formation of biaryl byproducts: This can occur through radical coupling mechanisms[2]. While less common in iodinations, ensuring a well-stirred and homogeneous reaction can minimize this.

  • Issue: The product is a dark, tarry substance.

    • Cause & Solution: This is often due to the decomposition of the diazonium salt and subsequent polymerization or other side reactions[1]. This can be caused by elevated temperatures, incorrect pH, or the presence of impurities. Ensure all glassware is clean and the temperature is strictly controlled.

  • Issue: Difficulty in purifying the product.

    • Cause & Solution: The crude product may contain unreacted starting material or side products. Recrystallization is the most effective purification method. Good solvent systems for phthalic acid derivatives include water, ethanol/water mixtures, or acetic acid/water mixtures[6].

Step 3: Dehydration of 4-Iodophthalic Acid to this compound

This final step involves the formation of the anhydride ring.

Protocol:

  • Place the dry 4-iodophthalic acid in a round-bottom flask.

  • Add an excess of a dehydrating agent, such as acetic anhydride.

  • Reflux the mixture for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature. The product may crystallize out upon cooling.

  • If the product does not crystallize, the excess acetic anhydride can be removed under reduced pressure.

  • The resulting solid can be purified by recrystallization.

ParameterRecommended Value/Condition
Dehydrating Agent Acetic Anhydride
Reaction Temperature Reflux (approx. 140 °C)
Reaction Time 2-3 hours
Typical Yield >90%

Troubleshooting:

  • Issue: The product is oily or does not solidify.

    • Cause & Solution: This may be due to the presence of residual acetic acid or unreacted starting material. Ensure the excess acetic anhydride is completely removed. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.

  • Issue: The product is discolored.

    • Cause & Solution: Some decomposition may occur at high temperatures. Ensure the reflux is not overly vigorous. The colored impurities can usually be removed by recrystallization.

  • Issue: Low yield of the final product.

    • Cause & Solution:

      • Incomplete reaction: Ensure the reflux time is sufficient.

      • Product loss during workup: Be careful during the removal of acetic anhydride, as the product can be volatile under high vacuum and elevated temperatures.

      • Decomposition: Although generally stable, prolonged heating at very high temperatures can lead to some decomposition.

Part 3: Purification and Characterization

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying the intermediate and final products. The choice of solvent is crucial.

CompoundRecommended Recrystallization Solvents
4-Iodophthalic Acid Water, Ethanol/Water, Acetic Acid/Water[6]
This compound Acetic Anhydride, Toluene, Benzene/Hexane mixture

General Recrystallization Procedure:

  • Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cooling in an ice bath can increase the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Characterization:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy:

    • 4-Iodophthalic Acid: Look for a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

    • This compound: The disappearance of the broad O-H stretch and the appearance of two distinct C=O stretches (around 1850 and 1770 cm⁻¹) confirms the formation of the anhydride[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will show characteristic splitting patterns. For this compound, the aromatic protons will be in a different chemical environment compared to the starting 4-iodophthalic acid.

    • ¹³C NMR: The carbonyl carbons of the anhydride will have a distinct chemical shift compared to the carboxylic acid carbons.

References

  • Koyon. (2025). How can IR spectroscopy be used to identify anhydrides?. Koyon Blog. [Link]
  • Organic Syntheses.
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses. Phthalic anhydride procedure. [Link]
  • Chem 267.
  • Organic Syntheses. Phthalic anhydride, tetraiodo-. [Link]
  • Jagannadham, Y., Ramadevi, B., & Prasanna, B. (2016). An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry, 28(12), 2749–2752. [Link]
  • ResearchGate. (2025).
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • OSHA. Phthalic Anhydride. [Link]
  • iChemical. 4-iodoisobenzofuran-1,3-dione, CAS No. 28418-88-4. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • Al-Mousawi, S. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6299. [Link]
  • Google Patents.
  • Master Organic Chemistry.
  • Google Patents.
  • Organic Syntheses. Homophthalic acid and anhydride. [Link]
  • ResearchGate. Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • TSI Journals. Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. [Link]
  • Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. [Link]
  • ResearchGate.
  • Baghdad Science Journal.
  • ResearchGate.

Sources

common side reactions and byproducts in 5-Iodoisobenzofuran-1,3-dione chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodoisobenzofuran-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and reaction of this compound and its derivatives.

Issue 1: Low Yield or Incomplete Consumption of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound or other starting materials.

  • The isolated yield of the desired product is consistently lower than expected.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reagent Activity The nucleophile or other reactants may not be sufficiently reactive under the chosen conditions. The electrophilicity of the carbonyl carbons in this compound is crucial for the reaction to proceed.1. Increase Reaction Temperature: Gently heating the reaction can often overcome activation energy barriers. Monitor for potential side reactions at elevated temperatures. 2. Use a Stronger Nucleophile/Base: If applicable, consider a more potent nucleophile or a stronger, non-nucleophilic base to facilitate the reaction. 3. Catalyst Screening: For catalyzed reactions (e.g., Sonogashira coupling), screen different catalysts and ligands to find the optimal combination for your specific substrate.
Poor Solubility This compound or other reagents may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Solvent Optimization: Test a range of anhydrous solvents in which all reactants are fully soluble. Common choices include DMF, DMAc, NMP, and THF. 2. Increase Solvent Volume: While not always ideal, a more dilute reaction can sometimes improve solubility.
Moisture Contamination Phthalic anhydrides are susceptible to hydrolysis. Trace amounts of water in the reaction can lead to the formation of the corresponding 5-iodophthalic acid, which is generally less reactive in subsequent steps.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Dry Reagents: Dry all starting materials and reagents thoroughly before use.

Experimental Workflow for Optimizing a Nucleophilic Acyl Substitution:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a White Precipitate (Byproduct)

Symptom:

  • An insoluble white solid crashes out of the reaction mixture, which is not the desired product.

Possible Cause & Solution:

The most common white precipitate is 5-iodophthalic acid , formed by the hydrolysis of this compound.

Causality: The anhydride ring is electrophilic and reacts readily with nucleophiles, including water. This ring-opening reaction is often irreversible under standard conditions.[1][2]

Confirmation:

  • Isolate the precipitate and analyze it by ¹H NMR and melting point. 5-iodophthalic acid will show two characteristic carboxylic acid protons in the NMR spectrum and will have a distinct melting point.

Prevention and Removal:

  • Prevention: The most effective approach is to prevent its formation by rigorously excluding water from the reaction system. Use anhydrous solvents and an inert atmosphere.

  • Removal: If 5-iodophthalic acid does form, it can often be removed during workup.

    • Aqueous Wash: Being a dicarboxylic acid, it has different solubility properties than many organic products. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can often selectively extract the acidic byproduct.

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can effectively remove the more polar 5-iodophthalic acid.

Issue 3: Product Discoloration (Yellow to Brown Impurities)

Symptom:

  • The isolated product is off-color, even after initial purification.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Residual Iodine If the synthesis of this compound involved elemental iodine, trace amounts may carry over, causing a characteristic yellow or brown tint.1. Sodium Thiosulfate Wash: During the aqueous workup, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine. 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period, then filter through celite. This can adsorb colored impurities.
Side Products from Halogen-Metal Exchange In reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), halogen-metal exchange can occur at the C-I bond, leading to a mixture of products.1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to disfavor the halogen-metal exchange. 2. Use a Less Reactive Organometallic Reagent: If possible, switch to a less reactive organometallic species.
Decarboxylation Byproducts At elevated temperatures, decarboxylation of the phthalic anhydride or the resulting phthalic acid can occur, potentially leading to colored, aromatic byproducts. While less common for the anhydride itself, the diacid is more prone to this.1. Moderate Reaction Temperature: Avoid excessively high temperatures during the reaction and workup. 2. Purification: Column chromatography is often effective at separating these types of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: this compound is a relatively stable solid at room temperature when stored in a cool, dark, and dry place under an inert atmosphere. However, it is susceptible to:

  • Hydrolysis: As discussed, it reacts with moisture to form 5-iodophthalic acid.

  • Light Sensitivity: Prolonged exposure to light can cause decomposition, often indicated by discoloration. It is recommended to store it in an amber vial or a container protected from light.

Q2: What are the expected byproducts in a Sonogashira coupling reaction with this compound?

A2: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[3][4] With this compound, in addition to the desired coupled product, you might observe:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne. This can be minimized by:

    • Running the reaction under a strictly oxygen-free environment.

    • Careful control of the copper catalyst concentration.

    • Using a slight excess of the alkyne.

  • De-iodination (Protodehalogenation): Reduction of the C-I bond to a C-H bond can occur, leading to the formation of the parent isobenzofuran-1,3-dione. This is more likely with extended reaction times or in the presence of certain reducing agents.

  • Hydrolysis of the Anhydride: As with other reactions, the formation of 5-iodophthalic acid is possible if water is present.

Reaction Scheme for Potential Sonogashira Byproducts:

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride), a crucial building block in the development of novel pharmaceuticals and functional materials.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and reaction optimization.

Synthesis Overview

The most common and direct laboratory synthesis of this compound involves the dehydration of its corresponding dicarboxylic acid, 4-iodophthalic acid. This intramolecular cyclization is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride or acetyl chloride.[2]

General Reaction Scheme:

While the reaction appears straightforward, achieving high yield and purity requires careful control of several parameters. This guide will address the most pressing questions and issues that arise during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound?

The most direct precursor is 4-iodophthalic acid. While other multi-step routes from compounds like 2-Amino-5-iodobenzoic acid exist, the dehydration of 4-iodophthalic acid is generally the most efficient final step.[3]

Q2: Which dehydrating agent should I choose?

Acetic anhydride is the most commonly used and effective dehydrating agent for this transformation.[2][4] It reacts with the dicarboxylic acid to form a mixed anhydride intermediate, which then readily cyclizes to form the desired product and acetic acid as a byproduct.[5] Acetyl chloride is also effective but can be more corrosive and may require more stringent handling precautions.

Q3: What is the typical melting point of this compound?

While not explicitly found in the search results, the melting point is a critical parameter for assessing purity. For its non-iodinated parent compound, phthalic anhydride, the melting point is 131.6 °C.[6] The introduction of a heavy iodine atom is expected to significantly increase the melting point. Always compare the experimental melting point to the value reported by your supplier or in established literature.

Q4: What are the key safety precautions?

This compound is classified as a hazardous substance. It can be harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical path to their resolution.

Problem 1: Low or No Product Yield

Q: I've refluxed my 4-iodophthalic acid with acetic anhydride, but my final yield is very low. What could be the cause?

Several factors can contribute to low yield. Let's break down the possibilities:

  • Incomplete Dehydration: The most common issue is insufficient removal of the water and acetic acid byproducts, which can push the reaction equilibrium back towards the starting material.

    • Causality: The formation of the anhydride from the dicarboxylic acid is a reversible dehydration reaction.[6] The presence of water can hydrolyze the product back to the diacid.

    • Solution: Ensure your reaction is conducted under anhydrous conditions. Use freshly opened or distilled acetic anhydride. Consider performing the reaction in a high-boiling point, inert solvent (e.g., toluene, xylene) with a Dean-Stark apparatus to physically remove water as it forms.

  • Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.

    • Causality: Intramolecular reactions, while often favored, still require a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Ensure your reaction mixture is refluxing vigorously. For acetic anhydride (boiling point ~140 °C), a heating mantle temperature of 150-160 °C is typically required.

  • Purity of Starting Material: Impurities in the 4-iodophthalic acid can interfere with the reaction.

    • Causality: Non-acidic impurities will not react and will lower the theoretical yield. Other acidic impurities might undergo side reactions with the acetic anhydride.

    • Solution: Check the purity of your 4-iodophthalic acid via melting point or NMR spectroscopy before starting. If necessary, recrystallize it from an appropriate solvent system.

Problem 2: Product is Discolored or Impure

Q: My final product is a brownish or yellowish powder, not the expected white solid. How can I improve its purity?

Discoloration often points to side reactions or thermal decomposition.

  • Thermal Decomposition: Prolonged heating at very high temperatures can cause the material to degrade.

    • Causality: Organic molecules, especially those with functional groups, have a temperature threshold beyond which they begin to break down, often forming colored, polymeric tars.[4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating times. If using a high-boiling solvent, ensure the temperature does not exceed what is necessary for a reasonable reaction rate.

  • Incomplete Removal of Acetic Anhydride/Acid: Residual acetic acid or anhydride can be trapped in the crystalline product.

    • Causality: Acetic acid and anhydride are viscous liquids that can adhere to the surface of the solid product, leading to an oily or discolored appearance and an incorrect melting point.

    • Solution: After filtration, wash the solid product thoroughly with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good choices include cold hexanes or diethyl ether. For higher purity, recrystallization from a suitable solvent like a toluene/hexane mixture or sublimation under vacuum are effective purification methods.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup impure_sm Recrystallize Starting Material check_purity->impure_sm Impure temp_issue Is Temperature Adequate? check_conditions->temp_issue wash_issue Improve Washing Protocol check_workup->wash_issue recrystallize Recrystallize or Sublime Product check_workup->recrystallize time_issue Is Reaction Time Sufficient? temp_issue->time_issue Yes increase_temp Increase Heat temp_issue->increase_temp No anhydrous_issue Are Conditions Anhydrous? time_issue->anhydrous_issue Yes increase_time Increase Time (Monitor by TLC) time_issue->increase_time No use_dean_stark Use Dean-Stark or Fresh Reagents anhydrous_issue->use_dean_stark No

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Iodoisobenzofuran-1,3-dione (CAS 28418-89-5). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile reagent. As a substituted cyclic anhydride, this compound is a valuable building block for introducing a functionalized phthalimide moiety, often serving as a precursor in the synthesis of fluorescent dyes, bioactive molecules, and complex organic scaffolds.[1][2][3] However, its reactivity as an anhydride presents specific challenges, primarily related to its sensitivity to nucleophiles, especially water.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the correct storage and handling procedures for this compound?

This compound is sensitive to moisture, light, and heat.[1] Inaccurate storage is a primary cause of reaction failure.

  • Storage: The reagent should be stored at room temperature or refrigerated (4°C), tightly sealed in a desiccated environment. It must be kept under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4]

  • Handling: Always handle the solid in a glove box or under a stream of inert gas. If weighing in the open, do so quickly and minimize exposure to ambient air. Use dry glassware and anhydrous solvents for all reactions to prevent premature hydrolysis.

Q2: How can I verify the quality of my this compound before starting a reaction?

Verifying the integrity of your starting material is a critical, self-validating step. The most common impurity is 4-iodophthalic acid, the product of hydrolysis.

  • Melting Point: The pure compound has a sharp melting point around 252-253°C.[1] A significantly lower or broader melting range suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: This is a rapid and effective method. Anhydrides show two characteristic carbonyl (C=O) stretching bands. For phthalic anhydrides, these typically appear around 1850-1830 cm⁻¹ and 1780-1760 cm⁻¹. The presence of a broad absorption band in the 3300-2500 cm⁻¹ region is indicative of the carboxylic acid O-H stretch from the hydrolysis product.

  • NMR Spectroscopy: A ¹H NMR spectrum in an anhydrous solvent (e.g., DMSO-d₆) should show only aromatic protons. The appearance of a broad singlet corresponding to carboxylic acid protons is a clear sign of hydrolysis.

Q3: What are the primary safety precautions for working with this compound?

This compound is classified as a hazardous substance and must be handled with appropriate care.

  • Toxicity and Corrosivity: It is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the solid powder.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Property Value Source(s)
CAS Number 28418-89-5[5][6]
Molecular Formula C₈H₃IO₃[5]
Molecular Weight 274.01 g/mol [5]
Appearance Dark red crystal or solid powder[1]
Melting Point ~252-253 °C[1]
Storage Room temperature or 4°C, inert atmosphere, dark
Key Hazards Toxic, Corrosive (GHS05, GHS06)

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Yield

Q: My reaction with an amine/alcohol nucleophile resulted in a very low yield. I primarily recovered my starting nucleophile and a white, insoluble solid. What went wrong?

This is the most common issue encountered and almost always points to the degradation of the anhydride starting material via hydrolysis. The white, insoluble solid is likely 4-iodophthalic acid.

Causality: Cyclic anhydrides are highly electrophilic and react readily with water.[7] This "unwanted side reaction" opens the anhydride ring to form the corresponding dicarboxylic acid.[7] This hydrolyzed product is unreactive towards amines or alcohols under standard conditions and is often insoluble in common organic solvents like dichloromethane or ethyl acetate.

Troubleshooting Steps & Solutions:

  • Verify Starting Material Quality: Before the reaction, run a quick IR spectrum or check the melting point of your this compound (See FAQ 2). If significant hydrolysis is detected, purification by recrystallization from an anhydrous solvent (like toluene or acetic anhydride) may be necessary, though purchasing fresh material is often more efficient.

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of inert gas or in a desiccator.

    • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Solvents like DMF and DMSO are notoriously hygroscopic and should be handled with extra care.

    • Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon.

  • Check Nucleophile Purity: Ensure your amine or alcohol is free of water.

troubleshooting_low_yield start Low or No Yield Observed q1 Is an insoluble white solid present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No hydrolysis Likely Hydrolysis to 4-Iodophthalic Acid a1_yes->hydrolysis q2 Did the reaction stall? a1_no->q2 solution1 Solution: 1. Verify anhydride quality (IR, MP). 2. Use strictly anhydrous conditions. 3. Purify/replace anhydride if needed. hydrolysis->solution1 a2_yes Yes q2->a2_yes solution2 Solution: 1. Increase temperature. 2. Add a non-nucleophilic base (e.g., pyridine). 3. Increase reaction time. a2_yes->solution2

Caption: Troubleshooting Decision Tree for Low Yields.

Issue 2: Formation of Multiple Products with Amine Nucleophiles

Q: My reaction with a primary amine gave two distinct products instead of the expected single amide. What are they?

When reacting a cyclic anhydride with a primary amine, a two-stage reaction can occur. This is a classic example of nucleophilic acyl substitution.[7]

Causality & Mechanism:

  • Stage 1 (Amic Acid Formation): The amine first attacks one of the carbonyl carbons, opening the ring to form an "amic acid" – a molecule containing both an amide and a carboxylic acid functional group. This reaction is often fast and can occur at room temperature.

  • Stage 2 (Imide Formation): If sufficient heat is applied, the carboxylic acid and amide can undergo a second, intramolecular dehydration reaction to form a new five-membered ring, resulting in an N-substituted 5-iodophthalimide.

reaction_mechanism cluster_stage1 Stage 1: Amic Acid Formation cluster_stage2 Stage 2: Imide Formation (requires heat) Anhydride This compound AmicAcid Amic Acid Product Anhydride->AmicAcid Nucleophilic Attack Amine R-NH₂ Amine->AmicAcid AmicAcid2 Amic Acid Product AmicAcid->AmicAcid2 Imide N-Substituted Imide Water H₂O AmicAcid2->Imide - H₂O (Dehydration)

Caption: Two-stage reaction pathway with amine nucleophiles.

Solutions:

  • To Isolate the Amic Acid: Keep the reaction temperature low (0°C to room temperature) and use shorter reaction times. The amic acid can often be precipitated by adding the reaction mixture to a non-polar solvent or an acidic aqueous solution.

  • To Synthesize the Imide: After the initial reaction, add a dehydrating agent (like acetic anhydride) or heat the reaction mixture (often >100°C in a high-boiling solvent like toluene, DMF, or acetic acid) to drive the cyclization to completion.

Issue 3: Reaction Fails to Proceed with Hindered or Electron-Poor Nucleophiles

Q: I am attempting to react this compound with a sterically hindered amine or an electron-poor aniline, but the reaction is extremely slow or does not proceed. Why?

The rate of nucleophilic acyl substitution is highly dependent on the nucleophilicity and steric accessibility of the attacking species.

Causality:

  • Steric Hindrance: Bulky groups near the nucleophilic center (e.g., a secondary amine with large substituents) can physically block the approach to the electrophilic carbonyl carbon.

  • Electronic Effects: Electron-withdrawing groups on the nucleophile (e.g., a nitro group on an aniline) decrease the electron density on the nitrogen atom, making it a weaker nucleophile and slowing the reaction rate significantly.

Solutions:

  • Increase Reaction Temperature: Heating the reaction provides the necessary activation energy to overcome steric and electronic barriers.

  • Use a Catalyst: The reaction can be facilitated by a base. A non-nucleophilic base like triethylamine or pyridine can deprotonate the nucleophile, increasing its reactivity. For very stubborn reactions, stronger non-nucleophilic bases might be required.

  • Increase Reaction Time: These reactions may require extended periods, from several hours to days, to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Activate the Anhydride: While less common, Lewis acids could potentially be used to further enhance the electrophilicity of the carbonyl carbons, but care must be taken to avoid side reactions.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a 5-Iodo-Phthalimide

This protocol is designed for the direct, one-pot synthesis of an N-substituted 5-iodophthalimide from a primary amine.

  • Preparation: Add this compound (1.0 eq) and the primary amine (1.05 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add an anhydrous, high-boiling solvent (e.g., glacial acetic acid or toluene, approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (usually 4-12 hours). The formation of water will be visible in the condenser if using a Dean-Stark trap with toluene.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexanes or diethyl ether). If it remains in solution, concentrate the solvent under reduced pressure and purify the crude residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Quality Check of this compound via FT-IR
  • Sample Preparation: Prepare a KBr pellet or use a diamond ATR attachment. Ensure all equipment is clean and dry.

  • Acquire Spectrum: Run a background spectrum. Place a small, representative sample of the solid on the crystal or mix with KBr and press a pellet. Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis:

    • Expected Peaks (Good Quality): Look for two strong, sharp C=O stretching peaks between ~1850 cm⁻¹ and ~1750 cm⁻¹. Also, look for C-O-C stretching around 1250 cm⁻¹.

    • Sign of Degradation: The presence of a very broad peak from ~3300 cm⁻¹ to ~2500 cm⁻¹ indicates the O-H stretch of a carboxylic acid, confirming hydrolysis. The two distinct anhydride peaks may be replaced by a single, broader carbonyl peak around 1700 cm⁻¹ characteristic of a carboxylic acid.

References

  • ChemBK. (n.d.). This compound.
  • Reddit r/chemhelp. (2022). cyclic anhydrides.
  • iChemical. (n.d.). 4-iodoisobenzofuran-1,3-dione, CAS No. 28418-88-4.
  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry.
  • PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents.
  • ResearchGate. (2019). Synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones.

Sources

Technical Support Center: Purification of 5-Iodoisobenzofuran-1,3-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Iodoisobenzofuran-1,3-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your critical applications.

Introduction: Understanding the Molecule

This compound, also known as 5-iodophthalic anhydride, is a key intermediate in organic synthesis. The presence of the iodo-group and the reactive anhydride functionality presents unique challenges and considerations during purification. This guide will address these specific issues in a practical, question-and-answer format. Commercial suppliers typically offer this compound with a purity of 95-98% as a solid.[1][2] For many applications, particularly in drug development and materials science, a higher degree of purity is essential.

Key Properties of this compound:

PropertyValue/InformationSource
CAS Number28418-89-5
Molecular FormulaC₈H₃IO₃[3]
Molecular Weight274.01 g/mol [2]
Physical FormSolid[1]
StorageKeep in a dark place, inert atmosphere, room temperature.[1][4][1][4]

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My synthesized this compound has a noticeable color (yellow to brown). What are the likely impurities and how can I remove them?

Answer:

Discoloration in the crude product is a common issue and typically points to the presence of residual starting materials, side-products, or degradation products. The synthetic route used to prepare the compound will largely determine the nature of these impurities. For instance, if synthesized from 2-Amino-5-iodobenzoic acid, residual amino compounds or byproducts from diazotization and subsequent reactions could be present.[3] For phthalic anhydride derivatives, quinones or quinonic bodies are common colored impurities.

Troubleshooting Flowchart for Discolored Product:

start Crude, discolored This compound recrystallization Recrystallization start->recrystallization Initial Purification Step solvent_selection Select an appropriate solvent system recrystallization->solvent_selection Key for success charcoal Activated Charcoal Treatment recrystallization->charcoal If color persists sublimation Sublimation recrystallization->sublimation Alternative for thermostable impurities column_chromatography Column Chromatography recrystallization->column_chromatography For complex mixtures or isomeric separation pure_product Pure, colorless product recrystallization->pure_product If successful solvent_selection->recrystallization charcoal->recrystallization Followed by sublimation->pure_product column_chromatography->pure_product

Caption: Decision-making workflow for purifying discolored this compound.

Step-by-Step Purification Protocol for Discolored Product:

  • Recrystallization: This is often the most effective first step for removing colored impurities.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure, consider solvents like acetic anhydride, toluene, or mixed solvent systems such as toluene/heptane or ethyl acetate/hexane. A small-scale solubility test is crucial.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen boiling solvent.

      • If the solution is still colored, add a small amount of activated charcoal (approximately 1-2% by weight) and boil for a few minutes. Caution: Add charcoal cautiously to a hot solution to avoid bumping.

      • Perform a hot filtration to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Sublimation: If recrystallization does not yield a product of sufficient purity, sublimation can be an excellent technique for purifying phthalic anhydride derivatives, provided the impurities are non-volatile.[5]

    • Procedure:

      • Place the crude or recrystallized product in a sublimation apparatus.

      • Heat the apparatus under a high vacuum.

      • The pure this compound will sublime and deposit on the cold finger as pure crystals, leaving non-volatile impurities behind.

FAQ 2: After purification, my product's melting point is broad, and analytical data (NMR, HPLC) shows multiple peaks. What should I do?

Answer:

A broad melting point and multiple analytical signals indicate the presence of impurities that may be structurally similar to the desired product, such as isomers (e.g., 4-Iodoisobenzofuran-1,3-dione) or hydrolysis products (5-iodophthalic acid).

Troubleshooting Strategies for Mixed Isomers and Related Impurities:

  • Column Chromatography: For separating isomers or compounds with similar polarity, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase (Eluent): A solvent system that provides good separation on TLC should be used. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For example, a gradient of 5% to 20% ethyl acetate in hexane.

    • Detection: The fractions can be monitored by TLC, and those containing the pure product should be combined and the solvent evaporated.

  • Handling Hydrolysis: The anhydride is susceptible to hydrolysis to the corresponding dicarboxylic acid.

    • Prevention: Always use dry solvents and handle the compound in a low-moisture environment (e.g., under an inert atmosphere).

    • Removal of Acid Impurity: If hydrolysis has occurred, the diacid can be removed by washing an ethereal or dichloromethane solution of the crude product with a weak base like sodium bicarbonate solution. The anhydride will remain in the organic layer, while the diacid will be extracted into the aqueous layer as its salt. The organic layer should then be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent removed. The anhydride can then be further purified by recrystallization or sublimation.

FAQ 3: The yield of my purified product is very low. How can I improve recovery?

Answer:

Low recovery during purification can be due to several factors, including multiple purification steps, product loss during transfers, or using a suboptimal recrystallization solvent.

Strategies to Maximize Yield:

StrategyExplanation
Optimize Recrystallization Ensure you are using a minimal amount of hot solvent for dissolution. Using too much solvent will result in a significant amount of product remaining in the mother liquor. After the first crop of crystals is collected, concentrating the mother liquor may yield a second crop of slightly less pure crystals.
Minimize Transfers Each transfer of the material from one flask to another can result in loss. Plan your purification workflow to minimize the number of transfers.
Scrape Glassware Use a spatula to scrape all glassware to recover as much product as possible. A small amount of the recrystallization solvent can be used to rinse the glassware and transfer the remaining product.
Avoid Unnecessary Purification Steps If the product is already of sufficient purity after the first step (e.g., recrystallization), subsequent steps may not be necessary and will only lead to lower yields. Assess purity at each stage using techniques like TLC or melting point.

Safety and Handling

This compound is a hazardous substance.[1] Always consult the Safety Data Sheet (SDS) before handling.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[6] The compound should be kept in a dark place and under an inert atmosphere.[1][4]

Conclusion

The purification of this compound and its derivatives requires careful consideration of the potential impurities and the chemical properties of the molecule. A systematic approach, starting with an assessment of the crude product and employing techniques such as recrystallization, sublimation, and chromatography, will lead to a product of high purity. Always prioritize safety and handle these compounds with appropriate care.

References

  • Gibbs, H. D. (1929). U.S. Patent No. 1,728,225. Washington, DC: U.S. Patent and Trademark Office.
  • Downs, C. R. (1944). U.S. Patent No. 2,349,518. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses Procedure. (n.d.). Phthalic anhydride.
  • Wohl, A. (1938). U.S. Patent No. 2,105,911. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for a thorough risk assessment and adherence to all applicable safety protocols within your organization. Always consult your institution's safety guidelines and relevant Safety Data Sheets (SDS) before undertaking any chemical synthesis.

Introduction

5-Iodoisobenzofuran-1,3-dione is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and advanced materials. Its production, typically achieved through the iodination of a phthalic anhydride precursor, presents unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale manufacturing. This technical guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to support researchers, scientists, and drug development professionals in achieving a robust, scalable, and safe synthesis.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges you may encounter.

Issue 1: Inconsistent Reaction Profiles and Low Yields During Scale-Up

Question: Our lab-scale synthesis of this compound from 4-hydroxyphthalic acid proceeds with high yield. However, upon increasing the batch size, we observe a significant drop in yield and the formation of numerous impurities. What are the probable causes and how can we mitigate them?

Answer: This is a classic challenge in process scale-up, often rooted in mass and heat transfer limitations.

  • Thermal Control: The iodination of phenolic compounds is frequently exothermic. What is easily managed in a small flask with a simple ice bath can become a significant safety hazard and a source of side reactions in a large reactor. Localized overheating can lead to thermal decomposition of the starting material or product and promote the formation of over-iodinated byproducts.

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. A slow, controlled addition of the iodinating agent is crucial to manage the heat evolution. For particularly vigorous reactions, consider a semi-batch process where one reactant is added portion-wise.

  • Mixing Efficiency: Inadequate agitation in a larger vessel can lead to heterogeneous reaction conditions. This can result in pockets of high reactant concentration, leading to localized side reactions and incomplete conversion of the starting material.

    • Solution: The selection of the appropriate stirrer (e.g., anchor, turbine) and optimization of the stirring speed are critical. Baffles may also be necessary to ensure thorough mixing. Performing a "dummy run" with a non-reactive system can help visually assess the mixing efficiency.[1]

  • Reagent Addition: The method of reagent addition can significantly impact the reaction outcome. A rapid, single-portion addition of the iodinating agent on a large scale will almost certainly lead to an uncontrolled exotherm and a poor product profile.

    • Solution: Utilize a programmable syringe pump or a dropping funnel for a slow, continuous addition of the iodinating agent. This allows for better temperature control and maintains a low, steady concentration of the reactive species, which can suppress the formation of byproducts.

Issue 2: Product Purity and Color

Question: The isolated this compound is off-color (yellow to brown) and difficult to purify. What are the likely impurities and how can we improve the purity of the final product?

Answer: Discoloration is a common indicator of impurities, which can often be traced back to the reaction conditions or work-up procedure.

  • Residual Iodine: The characteristic color of iodine can persist in the final product if it is not completely removed during the work-up.

    • Solution: A thorough wash with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, is essential to quench any unreacted iodine.[1] The disappearance of the iodine color is a good visual indicator of a successful quench.

  • Oxidative Side Products: Phenolic compounds are susceptible to oxidation, which can generate highly colored quinone-type impurities. This is often exacerbated by elevated temperatures and the presence of air.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions. Using degassed solvents can also be beneficial.

  • Purification Strategy: Simple filtration may not be sufficient to remove all impurities, especially those with similar solubility to the product.

    • Solution: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. A systematic solvent screen on a small scale can help identify the optimal solvent or solvent mixture for high recovery and purity.

Workflow for Troubleshooting Product Impurities

Caption: A decision-making workflow for addressing impurities in the synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

1. What are the key safety considerations for the iodination of aromatic compounds?

Iodination reactions, especially on a larger scale, require strict adherence to safety protocols.

  • Corrosive and Toxic Reagents: Many iodinating agents are corrosive and/or toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2][3]

  • Exotherm Management: As previously mentioned, the potential for a runaway reaction is a serious concern. A thorough understanding of the reaction's thermal profile is essential. A reaction calorimetry study is highly recommended before attempting a large-scale synthesis.

  • Quenching: The quenching process itself can be exothermic. The quenching solution should be added slowly and with adequate cooling.

  • Waste Disposal: Iodine-containing waste should be disposed of according to institutional and local regulations.[1]

2. How do I choose an appropriate iodinating agent?

The choice of iodinating agent depends on several factors, including the reactivity of the substrate, cost, and safety considerations.

Iodinating AgentAdvantagesDisadvantages
Iodine (I₂) with an Oxidant Readily available and relatively inexpensive.Requires an oxidizing agent, which can add complexity and potential for side reactions.
N-Iodosuccinimide (NIS) Mild and selective reagent.More expensive than other options.
Iodine Monochloride (ICl) Highly reactive.Corrosive and moisture-sensitive.

3. What analytical techniques are best for monitoring the reaction progress?

Effective reaction monitoring is key to ensuring complete conversion and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It is useful for tracking the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

4. Can this synthesis be considered "green"?

While traditional methods often involve harsh reagents and solvents, there is growing interest in developing greener alternatives. Recent research has explored electrochemical iodination as a more sustainable approach.[4] This method generates the iodinating species in situ, avoiding the need for stoichiometric oxidizing agents.[4]

References

  • Iodinations: Standard Operating Procedures | The University of Vermont. (n.d.).
  • Iodine Clock Reaction Safety. (n.d.).
  • Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. (n.d.).
  • ICSC 0167 - IODINE - International Chemical Safety Cards (ICSCs). (n.d.).
  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2020).
  • This compound - ChemBK. (n.d.).
  • Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C. (2019, June 21).
  • Phthalimide synthesis - PierpaLab. (2021, February 9).
  • Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures | Request PDF. (2002, August 6).
  • Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes - Walsh Medical Media. (2013, November 21).
  • On the Reaction of 1,3-Diphenylisobenzofuran and (2-Iodoethynyl)(phenyl)iodonium Triflate. A Unique Case of Oxygen Transfer from the Diels-Alder Adduct to the Diene - MDPI. (n.d.).
  • Exploring the Applications of 4-Hydroxyphthalic Acid (CAS 610-35-5) in Industrial Chemistry. (n.d.).
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. (2023, July 20).
  • 4-Hydroxyphthalic acid | C8H6O5 | CID 11881 - PubChem - NIH. (n.d.).
  • Iodination of hydroxy aromatics by iodine and iodic acid | Download Table. (n.d.).
  • (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014, August 7).
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. (2022, December 16).
  • Synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones | Request PDF. (2014, August 6).
  • 4-iodoisobenzofuran-1,3-dione, CAS No. 28418-88-4 - iChemical. (n.d.).

Sources

safe handling and storage procedures for 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodoisobenzofuran-1,3-dione (CAS No: 28418-89-5). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound. The following information is structured to address common questions and potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: It can cause severe skin burns and eye damage.

The signal word for this chemical is "Danger". It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Q2: What are the immediate first aid measures in case of exposure?

A2: In the event of an exposure, immediate action is critical.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[2] Seek medical attention if irritation persists.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[2]

Q3: How should I properly store this compound?

A3: Proper storage is essential to maintain the stability and integrity of the compound while ensuring safety. Store this compound under the following conditions:

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Light: Keep in a dark place as it may be sensitive to light.[3][4]

  • Temperature: Store at room temperature.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5]

Q4: Can I handle this compound on an open bench?

A4: No. Due to its toxicity upon inhalation, all handling of this compound should be conducted in a well-ventilated laboratory environment, preferably within a chemical fume hood.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has changed color (darkened). Exposure to light or air.The compound is relatively stable at room temperature but may not be stable to light and heat.[4] Discard the material according to institutional protocols and obtain a fresh batch. Ensure future storage is in a dark, inert environment.
Inconsistent experimental results. Compound degradation due to improper storage.Verify storage conditions (inert atmosphere, protection from light). If degradation is suspected, it is recommended to use a fresh vial of the compound.
Spill of solid material. Accidental mishandling.Evacuate the area. Wear appropriate PPE, including respiratory protection. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent and decontaminate all surfaces.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₈H₃IO₃[7]
Molecular Weight 274.01 g/mol [7]
Appearance Dark red crystal or solid[4]
Melting Point Approximately 252-253 °C[4]
Purity Typically ≥98%

Experimental Protocol: Safe Handling and Storage Workflow

This protocol outlines the essential steps for safely handling and storing this compound in a laboratory setting.

1. Pre-Handling Preparation: 1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment. 1.2. PPE: Don the required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles and a face shield.[8][9]
  • A lab coat or chemical-resistant apron.
  • Closed-toe shoes. 1.3. Ventilation: Ensure a certified chemical fume hood is operational.

2. Handling Procedure (in a Chemical Fume Hood): 2.1. Inert Atmosphere: If the container is sealed under an inert atmosphere, allow it to reach room temperature before opening to prevent condensation. 2.2. Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. Use a spatula for transfers. 2.3. Dissolving: If dissolving, add the solvent to the solid slowly. The compound is soluble in organic solvents like dichloromethane and chloroform.[4] 2.4. Container Sealing: After use, securely seal the container, preferably flushing with an inert gas before closing.

3. Storage: 3.1. Immediate Storage: Return the container to its designated storage location immediately after use. 3.2. Storage Conditions: Store in a cool, dry, and dark place under an inert atmosphere.[3]

4. Waste Disposal: 4.1. Collection: Collect all waste containing this compound in a designated, labeled, and sealed waste container. 4.2. Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][2][4] Do not discharge into the environment.[4]

5. Emergency Procedures: 5.1. Spill: In case of a spill, follow the troubleshooting guide above. 5.2. Exposure: In case of personal exposure, follow the first aid measures outlined in the FAQs.

Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_emergency Emergency Procedures Risk_Assessment Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Check_Hood Verify Fume Hood Operation Don_PPE->Check_Hood Weigh Weigh Compound Check_Hood->Weigh Dissolve Dissolve (if applicable) Weigh->Dissolve Seal Reseal Container Dissolve->Seal Store Store Properly Seal->Store Dispose Dispose of Waste Store->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate Spill Spill Exposure Exposure

Caption: Safe handling and storage workflow for this compound.

References

  • This compound - ChemBK.[Link]
  • Personal Protective Equipment | US EPA.[Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.[Link]

Sources

how to minimize the formation of impurities in 5-Iodoisobenzofuran-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Iodoisobenzofuran-1,3-dione in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential challenges, thereby minimizing impurity formation and maximizing the yield and purity of your target molecules. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Understanding the Reactivity of this compound

This compound, an analog of phthalic anhydride, is a valuable reagent in organic synthesis, particularly for the introduction of an iodobenzoyl moiety onto aromatic and other nucleophilic substrates. The primary reaction pathway for this reagent is Friedel-Crafts acylation, an electrophilic aromatic substitution, to form substituted benzophenones. However, the presence of the iodine atom and the inherent reactivity of the anhydride functionality can lead to the formation of specific impurities if reaction conditions are not carefully controlled.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions with this compound and provides actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1: Incomplete reactions are often due to insufficient activation of the anhydride or deactivation of the aromatic substrate. In Friedel-Crafts acylation, a Lewis acid catalyst is typically required to generate the reactive acylium ion.[1][2]

  • Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents and fresh, high-purity Lewis acid.

  • Substrate Deactivation: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be less nucleophilic and thus less reactive towards electrophilic acylation. In such cases, more forcing conditions (higher temperature, stronger Lewis acid) may be necessary, but this can also increase the risk of side reactions.

  • Insufficient Catalyst: The ketone product of the acylation can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the Lewis acid are often required.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

A2: The most likely water-soluble byproduct is 4-iodophthalic acid, which results from the hydrolysis of this compound.[3][4][5][6] Anhydrides are susceptible to hydrolysis, and the presence of even trace amounts of water can lead to this side reaction.

  • Prevention: The key is to maintain strictly anhydrous conditions.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Handle the this compound and Lewis acid in a glove box or under a positive pressure of inert gas.

Q3: My product mixture shows multiple spots on TLC, suggesting the formation of isomers. How can I control the regioselectivity?

A3: The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic substrate. However, the reaction with an unsymmetrical anhydride like this compound can also lead to isomeric products depending on which carbonyl group is attacked.

  • Steric Hindrance: Acylation tends to occur at the less sterically hindered position on the aromatic substrate.

  • Electronic Effects: The iodine atom on the anhydride is weakly deactivating, which can influence the reactivity of the two carbonyl groups. The regioselectivity can be solvent and catalyst dependent. It is advisable to perform small-scale trial reactions with different Lewis acids and solvents to optimize for the desired isomer.[7]

Q4: I am concerned about the thermal stability of my starting material and product. Can high temperatures lead to decomposition?

A4: Yes, high temperatures can lead to the decomposition of both the starting anhydride and the benzophenone product. Phthalic anhydride itself can undergo thermal decomposition, and the presence of the iodo-substituent may affect its stability.[8][9]

  • Monitoring: It is crucial to monitor the reaction temperature carefully. If the reaction is exothermic, ensure adequate cooling is in place.

  • Reaction Time: Avoid prolonged heating, as this can promote decomposition. Monitor the reaction progress by TLC or another suitable technique and quench the reaction as soon as the starting material is consumed.

Impurity Identification and Mitigation

The following table summarizes common impurities, their likely causes, and strategies for their minimization.

ImpurityLikely CauseMitigation StrategiesIdentification (Spectroscopic Handles)
4-Iodophthalic Acid Hydrolysis of this compound due to moisture.Maintain strictly anhydrous reaction conditions.¹H NMR: Broad singlet for carboxylic acid protons (>10 ppm). IR: Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).[10][11]
Isomeric Acylation Products Lack of regioselectivity in the acylation of the aromatic substrate.Optimize reaction conditions (solvent, Lewis acid, temperature).[7]¹H & ¹³C NMR: Different chemical shifts and coupling patterns for the aromatic protons and carbons.[12][13]
Polyacylated Products Use of a highly activated aromatic substrate or excess acylating agent.Use a 1:1 stoichiometry of reactants. The product ketone is generally deactivating, which disfavors polyacylation.Mass Spectrometry: Higher molecular weight corresponding to the addition of a second acyl group.
Thermally Decomposed Products Excessive reaction temperature or prolonged heating.Maintain optimal reaction temperature and monitor reaction progress to avoid extended reaction times.[9]Complex mixture of byproducts, often leading to a darkened reaction mixture and difficult purification.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating by incorporating best practices for minimizing impurity formation.

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound

This protocol provides a robust starting point for the acylation of an electron-rich aromatic compound.

Materials:

  • This compound (1.0 eq)

  • Aromatic substrate (1.0-1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1-2.2 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Dry HCl gas trap

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a dry HCl gas trap, all under a positive pressure of nitrogen or argon.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1-2.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reactants:

    • In a separate flask, dissolve this compound (1.0 eq) and the aromatic substrate (1.0-1.2 eq) in anhydrous DCM.

    • Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold water and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[14]

Causality Behind Experimental Choices:

  • The use of anhydrous conditions and flame-dried glassware is critical to prevent the hydrolysis of the anhydride and the deactivation of the Lewis acid catalyst.

  • The slow, dropwise addition of the reactants at low temperature helps to control the exothermic reaction and prevent the formation of thermal decomposition byproducts.

  • The acidic work-up is necessary to decompose the aluminum chloride-ketone complex and protonate any remaining basic impurities. The subsequent base wash removes any unreacted starting material and the 4-iodophthalic acid byproduct.

IV. Visualizing Reaction Pathways and Impurity Formation

The following diagrams illustrate the key chemical transformations discussed in this guide.

Diagram 1: Friedel-Crafts Acylation of Anisole

G Anisole Anisole Anhydride 5-Iodoisobenzofuran- 1,3-dione AcyliumIon Acylium Ion Intermediate Anhydride->AcyliumIon + Lewis Acid LewisAcid AlCl₃ Product 2-(4-methoxybenzoyl)- 4-iodobenzoic acid AcyliumIon->Product + Anisole (para-attack) Isomer 2-(2-methoxybenzoyl)- 4-iodobenzoic acid AcyliumIon->Isomer + Anisole (ortho-attack)

Caption: Friedel-Crafts acylation of anisole with this compound.

Diagram 2: Primary Impurity Formation Pathways

G Start This compound Hydrolysis Hydrolysis (+ H₂O) Start->Hydrolysis Thermal Thermal Stress (High Temp) Start->Thermal Acid 4-Iodophthalic Acid Hydrolysis->Acid Decomposition Decomposition Products Thermal->Decomposition

Caption: Major pathways for the formation of key impurities.

V. References

  • Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

  • BenchChem. (2025). Strategies to minimize byproduct formation in anhydride reactions. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. BenchChem Technical Support.

  • Cheméo. (2023). Chemical Properties of Phthalic anhydride (CAS 85-44-9). [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

  • Hashimoto, I., Kawaji, T., Badea, F. D., Sawada, T., Mataka, S., Tashiro, M., & Fukata, G. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Research on Chemical Intermediates, 22(9), 855–869.

  • Horton, M. C., Vekariya, R. H., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486–499. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • PubChem. (n.d.). Phthalic Anhydride. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Wikipedia. (n.d.). Phthalic anhydride. [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 5-Iodoisobenzofuran-1,3-dione Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting and optimizing cross-coupling reactions involving 5-iodoisobenzofuran-1,3-dione. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

A frequent and frustrating observation is the lack of reactivity of the this compound starting material. This can often be attributed to several factors related to the catalyst system and reaction conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inactive Catalyst Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. Improper storage or handling can lead to oxidation and deactivation.Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh and has been stored under an inert atmosphere.[1] Consider using more robust and air-stable pre-catalysts like PEPPSI-IPr or Buchwald's G3 pre-catalysts.
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient substrate like this compound, an electron-rich and bulky ligand is often necessary to promote the oxidative addition step.Screen a panel of ligands. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1] For Sonogashira couplings, consider ligands like P(t-Bu)₃.[1]
Insufficiently Strong Base The base is critical for the transmetalation step in Suzuki-Miyaura reactions and for deprotonating the alkyne in Sonogashira couplings. A weak base may not be effective.For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][2] For Sonogashira reactions, amine bases like Et₃N or DIPA are commonly used.[1]
Low Reaction Temperature While aryl iodides are generally more reactive than bromides or chlorides, the electronic nature of the isobenzofuranone core can influence reactivity.[3][4] Some reactions may require higher temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents for higher temperature reactions include toluene, dioxane, or DMF.[1][5]
Solvent Effects The choice of solvent can significantly impact reaction rates and yields by influencing catalyst solubility, reagent stability, and the overall polarity of the reaction medium.[5][6]Aprotic polar solvents like dioxane, THF, or DMF are frequently used.[7] The addition of water as a co-solvent can sometimes be beneficial in Suzuki reactions.
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Common Side Reactions & Mitigation Strategies

Side Product Plausible Mechanism Mitigation Strategy
Homocoupling of Boronic Acid/Ester This occurs when two molecules of the boronic acid derivative couple with each other. It is often promoted by the presence of oxygen or Pd(II) species.[3]Thoroughly degas the reaction mixture before adding the catalyst. Use a high-purity palladium(0) source or a pre-catalyst. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is crucial.[2]
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is often facilitated by the presence of water and certain bases.[2]Use anhydrous solvents and ensure the base is dry. If protodeboronation persists, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[2]
Dehalogenation The iodine atom on the this compound is replaced by a hydrogen atom.This can sometimes be caused by impurities in the solvent or reagents. Ensure high-purity starting materials and solvents. Optimizing the ligand-to-metal ratio can also sometimes suppress this side reaction.
Homocoupling of Terminal Alkyne (Glaser Coupling) In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of copper(I) cocatalyst and oxygen.[1]Consider running the reaction under copper-free conditions. If a copper cocatalyst is necessary, ensure the reaction is rigorously degassed and maintained under an inert atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What is the best palladium pre-catalyst for coupling reactions with this compound?

While there is no single "best" catalyst for all reactions, for challenging substrates, pre-catalysts that readily form the active Pd(0) species are often advantageous. Buchwald's G3 pre-catalysts (e.g., XPhos Pd G3) are highly active and are often a good starting point for Suzuki-Miyaura couplings.[1] For Sonogashira couplings, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is a common approach.[8]

Q2: I am performing a Sonogashira coupling. Is a copper co-catalyst always necessary?

No, copper-free Sonogashira couplings are well-established and can be advantageous in preventing the homocoupling of the terminal alkyne (Glaser coupling).[1] However, in some cases, the addition of a copper(I) salt, such as CuI, can accelerate the reaction.

Reaction Optimization

Q3: How do I choose the optimal base for my Suzuki-Miyaura coupling?

The choice of base is critical. Inorganic bases are most common, with the general reactivity trend being Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. For many Suzuki couplings, K₃PO₄ provides a good balance of reactivity and cost.[2] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.

Q4: What is the ideal solvent for these coupling reactions?

The solvent choice is highly dependent on the specific reaction type and substrates. Aprotic polar solvents such as dioxane, THF, and DMF are widely used.[6][7] For Suzuki reactions, a mixture of an organic solvent and water is often employed. It is important to ensure that your starting materials are soluble in the chosen solvent system at the reaction temperature.

Q5: My reaction is sluggish. Should I increase the catalyst loading?

Increasing the catalyst loading can sometimes improve conversion for slow reactions.[1] However, this should be done judiciously as it also increases the cost and the amount of residual palladium in your product. Typical catalyst loadings range from 1-5 mol%. Before increasing the catalyst loading, ensure that other parameters like ligand choice, base, solvent, and temperature have been adequately optimized.

Section 3: Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling Screening

This protocol outlines a general procedure for screening different ligands and bases for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining solvent to the reaction vessel.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckLigand Is the ligand suitable? CheckCatalyst->CheckLigand Yes Sol_Catalyst Use fresh catalyst or a more active pre-catalyst. Increase catalyst loading if necessary. CheckCatalyst->Sol_Catalyst No CheckBase Is the base strong enough? CheckLigand->CheckBase Yes Sol_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). CheckLigand->Sol_Ligand No CheckConditions Are reaction conditions optimal? CheckBase->CheckConditions Yes Sol_Base Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure the base is dry and finely powdered. CheckBase->Sol_Base No SideReactions Are there significant side reactions? CheckConditions->SideReactions Yes Sol_Conditions Increase temperature. Screen different solvents (e.g., Dioxane, Toluene, DMF). CheckConditions->Sol_Conditions No Success Reaction Optimized SideReactions->Success No Sol_SideReactions Address specific side reactions (e.g., degas thoroughly to prevent homocoupling). SideReactions->Sol_SideReactions No Sol_Catalyst->CheckLigand Sol_Ligand->CheckBase Sol_Base->CheckConditions Sol_Conditions->SideReactions Sol_SideReactions->Success

Caption: A workflow diagram for troubleshooting low yields.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC - NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Reactivity of 5-Iodoisobenzofuran-1,3-dione and Other Halogenated Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated cyclic anhydrides serve as pivotal building blocks. Their utility in acylation reactions is fundamental to the synthesis of a vast array of molecules, from active pharmaceutical ingredients to high-performance polymers. Among these, the 5-halogenated isobenzofuran-1,3-diones (or 4-halogenated phthalic anhydrides) are of particular interest. The nature of the halogen substituent at the 5-position significantly modulates the reactivity of the anhydride moiety, influencing reaction rates, yields, and substrate scope.

This guide provides an in-depth comparison of the reactivity of 5-iodoisobenzofuran-1,3-dione with its chloro and bromo analogs. We will delve into the underlying electronic principles governing their reactivity, present a framework for experimental comparison, and provide detailed protocols for researchers to validate these principles in their own laboratories.

The Underlying Principles: Electronic Effects of Halogens on Anhydride Reactivity

The reactivity of a cyclic anhydride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of its carbonyl carbons.[1] A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. Halogen substituents on the aromatic ring influence this electrophilicity through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).[2]

  • Inductive Effect (-I): Halogens are more electronegative than carbon, and thus they withdraw electron density from the aromatic ring through the sigma bond network. This electron-withdrawing effect deactivates the ring and, importantly, increases the electrophilicity of the carbonyl carbons. The strength of the inductive effect decreases down the group: F > Cl > Br > I.[2]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This electron-donating effect counteracts the inductive effect, decreasing the electrophilicity of the carbonyl carbons. The effectiveness of this resonance donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the aromatic ring. This overlap is most effective for chlorine and decreases for bromine and iodine due to the increasing size and diffuseness of their p-orbitals.

The net effect of the halogen on the reactivity of the anhydride is a balance of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring but an activation of the carbonyls for nucleophilic attack compared to the unsubstituted phthalic anhydride.

Based on these principles, we can predict the following order of reactivity for 5-halogenated isobenzofuran-1,3-diones:

This compound > 5-Bromoisobenzofuran-1,3-dione > 5-Chloroisobenzofuran-1,3-dione

This predicted trend is based on the decreasing strength of the electron-withdrawing inductive effect down the group (Cl > Br > I). While the resonance effect is weakest for iodine, the dominant inductive effect dictates the overall electrophilicity of the carbonyl carbons. The less electronegative iodine withdraws less electron density, making the carbonyl carbons more electrophilic and thus more reactive towards nucleophiles.

A Framework for Experimental Comparison

To empirically validate the predicted reactivity trend, a series of kinetic experiments can be performed. The aminolysis of these anhydrides with a model amine, such as aniline or benzylamine, provides a robust system for comparison. The progress of the reaction can be monitored by techniques such as HPLC or in-situ FTIR.

Comparative Experimental Workflow

G anhydride_prep Prepare equimolar solutions of 5-Iodo-, 5-Bromo-, and 5-Chloro- isobenzofuran-1,3-dione in a suitable solvent (e.g., anhydrous Acetonitrile) reaction_setup Initiate parallel reactions by mixing the anhydride and amine solutions at a constant temperature (e.g., 25°C) anhydride_prep->reaction_setup amine_prep Prepare a solution of the nucleophile (e.g., Aniline) in the same solvent amine_prep->reaction_setup aliquots Withdraw aliquots at specific time intervals (t = 0, 5, 10, 20, 30 min) reaction_setup->aliquots quench Quench the reaction in each aliquot (e.g., by dilution with a mobile phase and immediate analysis) aliquots->quench hplc Analyze aliquots by HPLC to determine the concentration of the remaining anhydride and the formed amide product quench->hplc kinetics Plot ln([Anhydride]) vs. Time to determine the pseudo-first-order rate constant (k') hplc->kinetics comparison Compare the rate constants (k') to establish the reactivity order kinetics->comparison

Caption: Workflow for the comparative kinetic analysis of halogenated anhydrides.

Quantitative Data Comparison (Hypothetical)

AnhydrideHalogenPredicted Relative Rate (k')Expected Observations
5-Chloroisobenzofuran-1,3-dioneCl1.0Baseline reactivity. Complete conversion may require longer reaction times or elevated temperatures.
5-Bromoisobenzofuran-1,3-dioneBr> 1.0Noticeably faster reaction rate compared to the chloro-derivative under identical conditions.
This compoundI>> 1.0The highest reactivity, leading to the fastest consumption of starting material and formation of the amide product.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear methodology for comparing the reactivity of the halogenated anhydrides.

Protocol 1: Kinetic Analysis of Anhydride Aminolysis by HPLC

This protocol details the steps for determining the reaction rate of a halogenated anhydride with an amine.

Materials:

  • This compound

  • 5-Bromoisobenzofuran-1,3-dione

  • 5-Chloroisobenzofuran-1,3-dione

  • Aniline (or other primary amine)

  • Anhydrous acetonitrile (ACN)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Volumetric flasks and pipettes

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.02 M stock solutions of each halogenated anhydride in anhydrous ACN.

    • Prepare a 0.2 M stock solution of aniline in anhydrous ACN. The excess of amine ensures pseudo-first-order kinetics with respect to the anhydride.

  • Reaction Setup:

    • In a thermostatted vessel at 25°C, place a known volume of the aniline stock solution.

    • Initiate the reaction by adding a known volume of one of the anhydride stock solutions and start a timer immediately.

    • The final concentrations should be, for example, 0.01 M anhydride and 0.1 M aniline.

  • Time-course Analysis:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Develop an HPLC method (e.g., isocratic elution with a suitable ACN/water mixture) that provides good separation of the anhydride, aniline, and the resulting amide product.

    • Monitor the reaction at a wavelength where both the anhydride and the product have significant absorbance.

    • Inject the quenched aliquots into the HPLC system and record the peak areas of the anhydride and the product.

  • Data Analysis:

    • Create a calibration curve for each anhydride to correlate peak area with concentration.

    • Plot the natural logarithm of the anhydride concentration (ln[Anhydride]) versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear plot.

    • Compare the k' values for the iodo-, bromo-, and chloro-anhydrides to establish the order of reactivity.

Protocol 2: Competitive Acylation Reaction

This protocol provides a qualitative or semi-quantitative comparison of reactivity in a single experiment.

Procedure:

  • In a reaction vessel, create an equimolar mixture of this compound, 5-bromoisobenzofuran-1,3-dione, and 5-chloroisobenzofuran-1,3-dione in anhydrous acetonitrile.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total anhydride concentration) of a nucleophile, such as benzylamine.

  • Stir the reaction at room temperature for a set period (e.g., 1 hour).

  • Quench the reaction and analyze the product mixture by HPLC or LC-MS.

  • The ratio of the corresponding amide products will reflect the relative reactivity of the parent anhydrides. A higher proportion of the iodo-substituted amide would confirm the higher reactivity of the iodo-anhydride.

Mechanistic Considerations

The reaction of these anhydrides with a primary amine proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution on a cyclic anhydride.

The rate-determining step can be either the initial nucleophilic attack or the collapse of the tetrahedral intermediate. For highly reactive anhydrides and good nucleophiles, the formation of the tetrahedral intermediate is often rate-limiting. The increased electrophilicity of the carbonyl carbons in the iodo- and bromo- derivatives, due to the electronic effects discussed earlier, lowers the activation energy for this initial attack, thus accelerating the overall reaction rate.

Conclusion

The reactivity of 5-halogenated isobenzofuran-1,3-diones in nucleophilic acyl substitution reactions is predicted to follow the trend: I > Br > Cl . This is a direct consequence of the interplay between the inductive and resonance effects of the halogen substituent. While the chloro- derivative is the most economical, the iodo- and bromo- analogs offer significant advantages in terms of reaction kinetics, potentially allowing for milder reaction conditions and shorter reaction times. This guide provides the theoretical foundation and practical experimental protocols for researchers to quantify these reactivity differences, enabling the rational selection of the appropriate halogenated anhydride for their specific synthetic needs.

References

  • Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]
  • El-Faham, A., et al. (2020). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 25(21), 5039. [Link]
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives.
  • Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia.
  • LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. In Chemistry LibreTexts.
  • Chemguide. (n.d.). The reactions of acid anhydrides with ammonia or primary amines.
  • Quora. (2017). Why are halogens considered as electrophilic?

Sources

A Senior Application Scientist's Guide to Purity Validation of 5-Iodoisobenzofuran-1,3-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount. 5-Iodoisobenzofuran-1,3-dione, a key intermediate in the synthesis of novel chemical entities, demands rigorous purity assessment to ensure the reliability of experimental outcomes and the safety of final products. Impurities, whether from starting materials, by-products, or residual solvents, can have profound impacts on reaction kinetics, yield, and the toxicological profile of downstream compounds.

This guide provides an in-depth comparison of four orthogonal analytical methods for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Moving beyond mere protocols, we will explore the causality behind methodological choices, enabling you to design a robust, self-validating purity assessment strategy tailored to your specific needs.

The Bedrock of Confidence: Analytical Method Validation

Before delving into specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. The objective of validation is to demonstrate that a procedure is suitable for its intended purpose[1]. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for this process, ensuring that the data generated is reliable, reproducible, and scientifically sound[2][3][4]. A validated method is a self-validating system, providing inherent trustworthiness in its results.

The core performance characteristics evaluated during validation are illustrated below.

Validation_Parameters Validation Core Validation Parameters (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Range Range Validation->Range Limits Detection & Quantitation (LOD & LOQ) Validation->Limits Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the quintessential workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry[2]. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Its strength lies in its ability to separate the main analyte from structurally similar impurities, degradation products, and non-volatile starting materials. The use of a UV detector is appropriate due to the aromatic nature of the isobenzofuran ring system.

Experimental Protocol: RP-HPLC with UV Detection

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Workflow:

    • System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 1.5%[2].

    • Analysis: Inject the sample solution.

    • Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Weighing & Dissolution prep_filter Syringe Filtration (0.45 µm) prep_sample->prep_filter analysis_sst System Suitability (SST) Injections prep_filter->analysis_sst analysis_inject Sample Injection analysis_sst->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect UV Detection analysis_separate->analysis_detect data_integrate Peak Integration analysis_detect->data_integrate data_calculate Area % Calculation data_integrate->data_calculate data_report Purity Report data_calculate->data_report

Caption: Standard workflow for purity determination by HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: While HPLC is excellent for non-volatile impurities, it is blind to highly volatile compounds like residual solvents (e.g., DMF, benzene, acetic anhydride) which may be present from the synthesis[5][6]. GC-MS is the definitive technique for identifying and quantifying these volatile and semi-volatile species. The sample is vaporized and separated in a gas stream through a capillary column. The mass spectrometer then fragments the eluting molecules, creating a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification against spectral libraries.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System Preparation:

    • GC-MS System: A GC equipped with a headspace autosampler and a mass selective detector.

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately.

  • Analysis Workflow:

    • Headspace Incubation: Equilibrate the vial at 80 °C for 15 minutes.

    • Injection: Automatically inject 1 mL of the vial's headspace into the GC inlet.

    • Data Processing:

      • Identify peaks in the Total Ion Chromatogram (TIC).

      • Compare the mass spectrum of each peak against the NIST/Wiley spectral library for identification.

      • Quantify against a previously run standard of known solvent concentrations if required.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Weighing in Headspace Vial prep_solvent Add DMSO & Seal prep_sample->prep_solvent analysis_incubate Incubate Vial (e.g., 80°C) prep_solvent->analysis_incubate analysis_inject Headspace Injection analysis_incubate->analysis_inject analysis_separate GC Separation analysis_inject->analysis_separate analysis_detect MS Detection analysis_separate->analysis_detect data_identify Library Search & Impurity ID analysis_detect->data_identify data_quantify Quantification (if needed) data_identify->data_quantify data_report Solvent Report data_quantify->data_report

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle & Rationale: qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that provide relative purity, qNMR determines absolute purity (mass fraction) without needing a reference standard of the analyte itself[7]. The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte. This makes qNMR invaluable for certifying reference materials.

Experimental Protocol: ¹H-qNMR

  • Standard & Sample Preparation:

    • Internal Standard (IS): Select a certified standard with high purity and signals that do not overlap with the analyte (e.g., Maleic Anhydride).

    • Weighing: Using an analytical balance, accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial. Record masses precisely.

    • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz).

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s). This is critical for accurate quantification.

      • Acquire data with a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate purity using the formula[7]: Purity (%) = (Ianalyte / IIS) x (NIS / Nanalyte) x (MWanalyte / MWIS) x (mIS / manalyte) x PIS Where: I = integral, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_weigh Accurate Weighing (Analyte + Int. Std.) prep_dissolve Dissolve in Deuterated Solvent prep_weigh->prep_dissolve analysis_acquire NMR Acquisition (Long D1 Delay) prep_dissolve->analysis_acquire data_process FT, Phasing, Baseline Correction analysis_acquire->data_process data_integrate Signal Integration data_process->data_integrate data_calculate Purity Calculation data_integrate->data_calculate data_report Absolute Purity data_calculate->data_report

Caption: Workflow for absolute purity determination by qNMR.

Method 4: Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity analysis, it operates on the thermodynamic principle that impurities depress and broaden the melting point of a crystalline substance[8][9]. This makes DSC a powerful, absolute method for determining the total mole percent of eutectic impurities in highly pure (typically >98%) crystalline materials[10][11]. It serves as an excellent orthogonal technique to chromatography, as its measurement principle is completely different.

Experimental Protocol: Purity by Melting Point Depression

  • System Preparation & Calibration:

    • DSC System: A calibrated DSC instrument (e.g., calibrated for temperature and enthalpy using an Indium standard).

    • Pans: Aluminum sample pans and lids.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into an aluminum pan.

    • Hermetically seal the pan to prevent sublimation. Prepare an empty, sealed pan as the reference.

  • Analysis Workflow:

    • Place the sample and reference pans into the DSC cell.

    • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Data Processing: The instrument's software analyzes the shape of the melting endotherm. Using the Van't Hoff equation, it calculates the mole fraction of impurities[11].

Causality Note: A slow heating rate is critical to maintain thermal equilibrium between the solid and molten phases, which is a prerequisite for the accurate application of the Van't Hoff equation.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_weigh Weigh 1-3 mg of Sample prep_seal Hermetically Seal in Aluminum Pan prep_weigh->prep_seal analysis_heat Slow Heating Ramp (e.g., 2 °C/min) prep_seal->analysis_heat analysis_measure Measure Heat Flow vs. Temperature analysis_heat->analysis_measure data_analyze Analyze Endotherm Shape analysis_measure->data_analyze data_calculate Van't Hoff Purity Calculation data_analyze->data_calculate data_report Mole % Purity data_calculate->data_report

Caption: Workflow for purity determination by DSC.

Comparative Analysis & Strategic Recommendations

The optimal analytical strategy often involves the synergistic use of multiple techniques. No single method provides a complete purity profile. The table below summarizes the key attributes of each method to guide your selection.

FeatureHPLCGC-MSqNMRDSC
Principle Chromatographic SeparationChromatographic SeparationAbsolute QuantificationAbsolute Thermal Property
Primary Use Routine QC, relative purity of non-volatilesIdentification of volatile/semi-volatile impuritiesAbsolute purity, reference standard certificationOrthogonal purity check for high-purity crystalline solids
Impurity Info Detects & quantifies separable impuritiesIdentifies volatile impurities via mass spectrumQuantifies total analyte; impurities inferredMeasures total mole % of eutectic impurities
Sensitivity High (ppm level)Very High (ppb level for volatiles)Moderate (depends on standard and S/N)Best for impurities >0.1 mol%
Key Limitation Blind to non-UV active & volatile impuritiesNot suitable for non-volatile or thermally labile compoundsLower throughput; requires non-overlapping signalsRequires crystalline, thermally stable compound; blind to isomers
Validation Basis ICH Q2(R2)ICH Q2(R2)Primary MethodPharmacopeial methods (e.g., USP <891>)[12]

Strategic Recommendation:

  • Initial Batch Characterization: For a new synthesis route or the first characterization of a batch, a multi-faceted approach is essential.

    • Use qNMR to establish the absolute purity and certify a portion of the batch as an in-house reference standard.

    • Employ HPLC to develop a stability-indicating method and create a detailed impurity profile of non-volatile species.

    • Run GC-MS to identify and quantify any residual solvents.

    • Use DSC as an orthogonal, absolute method to confirm the high purity of the material designated as the reference standard.

  • Routine Quality Control (QC): Once the impurity profile is well-understood, a validated HPLC method is typically sufficient for routine batch release, offering a balance of high throughput, sensitivity, and precision.

Conclusion

Validating the purity of this compound is not a one-size-fits-all process. A thoughtful, risk-based approach grounded in the principles of method validation is critical. While HPLC provides an excellent tool for routine quality control, a comprehensive purity assessment relies on the intelligent application of orthogonal techniques. By combining the separative power of chromatography (HPLC, GC-MS) with the absolute quantification of qNMR and the unique thermodynamic perspective of DSC, researchers can build a complete and defensible purity profile, ensuring the quality and reliability of their critical work.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009).
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009).
  • USP 891 Thermal Analysis of Pharmaceuticals by DSC.
  • Purity Determination by DSC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000).
  • Separation of 1,3-Isobenzofurandione, 5-(phenylethynyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Investigations on important secondary metabolites from aerial parts of Artemisia absinthium L. using GC-MS. (2017).
  • Mechanistic analysis by NMR spectroscopy: A users guide. (2022).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019).

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The Strategic Advantage of 5-Iodoisobenzofuran-1,3-dione: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the selection of molecular building blocks is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic endeavor. Within the versatile class of phthalic anhydride derivatives, 5-Iodoisobenzofuran-1,3-dione emerges as a superior synthon for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this compound against its common analogs, such as phthalic anhydride and other halogenated counterparts, supported by established chemical principles and illustrative experimental data. We will explore its enhanced reactivity in pivotal cross-coupling reactions and its potential to impart unique photophysical and electronic properties to the target molecules.

The Reactivity Advantage: A Paradigm Shift in Cross-Coupling Efficiency

The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F. This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.

This enhanced reactivity translates to several practical benefits in the laboratory:

  • Milder Reaction Conditions: Reactions involving this compound can often be conducted at lower temperatures and with less aggressive bases, preserving sensitive functional groups within the reactants.

  • Shorter Reaction Times: The facile oxidative addition leads to faster reaction kinetics, significantly reducing the time required for complete conversion.

  • Higher Yields and Cleaner Reactions: The increased efficiency often results in higher isolated yields of the desired product and fewer side reactions, simplifying purification.

  • Lower Catalyst Loading: The high reactivity of the C-I bond can allow for a reduction in the amount of expensive palladium catalyst required, improving the overall cost-effectiveness of the synthesis.

The following diagram illustrates the pivotal role of the aryl halide in the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (this compound) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Arylboronic Acid + Pd(PPh₃)₄ + K₂CO₃ Heating Heat at 80 °C (Monitor by TLC) Reactants->Heating Extraction Ethyl Acetate Extraction + Washes Heating->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Substituted Phthalimide Derivative

a comparative study of different synthetic routes for 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, 5-iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, represents a crucial building block. The presence of the iodo-substituent provides a reactive handle for cross-coupling reactions and other transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. However, the synthesis of this specific isomer is not without its challenges, primarily revolving around achieving regioselectivity and purity. This guide provides a comparative study of different synthetic routes, offering insights into the underlying chemical principles and practical considerations for each approach.

Introduction: The Challenge of Regioselective Iodination

The synthesis of this compound is primarily a challenge of electrophilic aromatic substitution on the phthalic anhydride core. The anhydride group is deactivating and meta-directing. However, the fused ring system complicates predicting the precise outcome of substitution reactions. Direct iodination, while seemingly the most straightforward approach, often leads to a mixture of isomers, necessitating complex purification procedures. Alternative, multi-step strategies can offer greater control over regioselectivity but at the cost of increased synthetic complexity and potentially lower overall yields. This guide will explore these trade-offs in detail.

Route 1: Direct Iodination of Phthalic Anhydride

The most direct approach to synthesizing iodinated phthalic anhydrides is through the electrophilic iodination of phthalic anhydride itself. This method is attractive due to its atom economy and procedural simplicity. However, it is often hampered by a lack of selectivity.

Mechanistic Considerations

The direct iodination of phthalic anhydride is an electrophilic aromatic substitution reaction. The reaction typically requires an activating agent or catalyst, as iodine itself is not sufficiently electrophilic to react with the deactivated aromatic ring of phthalic anhydride. The reaction conditions must be carefully controlled to favor mono-iodination and to influence the isomeric distribution of the products.

Experimental Protocol: Partial Iodination

A representative procedure for the partial, direct iodination of phthalic anhydride can be adapted from the work of Higgins, et al.[1].

  • Reaction Setup: In a suitable reaction vessel, phthalic anhydride is dissolved in a solvent, often in the presence of a catalyst or oxidizing agent to generate a more electrophilic iodine species.

  • Iodination: Iodine is added to the solution, and the reaction mixture is heated to promote the substitution reaction.

  • Workup and Purification: The crude reaction mixture contains unreacted starting material and a mixture of iodinated products, including 3-iodo, 4-iodo (the desired product), and various di-iodinated species. The separation of these isomers is a significant challenge and often involves fractional precipitation by carefully adjusting the pH of an aqueous solution of the corresponding phthalic acids, followed by re-cyclization to the anhydrides[1].

Performance Analysis
ParameterEvaluation
Simplicity High (few steps)
Atom Economy High
Regioselectivity Low; produces a mixture of isomers
Purification Difficult and labor-intensive
Scalability Challenging due to purification issues

The primary drawback of this method is the formation of a complex mixture of products, which makes the isolation of pure this compound difficult[1].

Workflow for Direct Iodination

cluster_direct_iodination Route 1: Direct Iodination phthalic_anhydride Phthalic Anhydride iodination Iodination (Iodine, Catalyst/Oxidant) phthalic_anhydride->iodination mixture Mixture of Iodinated Phthalic Anhydrides iodination->mixture separation Fractional Precipitation (as Phthalic Acids) mixture->separation product This compound separation->product

Caption: Workflow for the direct iodination of phthalic anhydride.

Route 2: Exhaustive Iodination - A Case Study in Reactivity

To understand the challenges of selective mono-iodination, it is instructive to consider the conditions required for exhaustive iodination. The synthesis of tetraiodophthalic anhydride provides a stark contrast and highlights the harsh conditions needed to overcome the deactivating effect of the anhydride and the already-present iodine substituents.

Experimental Protocol: Synthesis of Tetraiodophthalic Anhydride

A well-established procedure for the synthesis of tetraiodophthalic anhydride is available in Organic Syntheses[2][3].

  • Reaction: Phthalic anhydride is reacted with a significant excess of iodine in fuming sulfuric acid.

  • Heating: The reaction mixture is heated at elevated temperatures (e.g., 170-180°C) for an extended period.

  • Workup: The reaction mixture is poured into water, and the solid product is collected by filtration. The product is then washed extensively to remove unreacted iodine and acid.

Performance Analysis
ParameterEvaluation
Selectivity High for the tetra-iodinated product
Reaction Conditions Harsh (fuming sulfuric acid, high temperatures)
Safety Requires careful handling of corrosive and hazardous reagents
Applicability to Mono-iodination Not suitable; demonstrates the difficulty in stopping the reaction at the mono-substituted stage

This method, while effective for its intended purpose, underscores the difficulty of achieving selective mono-iodination through direct electrophilic substitution.

Route 3: A Multi-Step Approach via Diels-Alder Reaction and Aromatization

A more controllable, albeit longer, synthetic route can be envisioned based on strategies used for other halogenated phthalic anhydrides[4][5][6]. This approach involves the construction of the substituted aromatic ring through a Diels-Alder reaction, followed by aromatization.

Conceptual Framework

This strategy offers the potential for high regioselectivity by introducing the iodine atom at the desired position on one of the precursors before the ring-forming reaction.

  • Diels-Alder Reaction: A substituted diene, such as 2-iodo-1,3-butadiene, would be reacted with maleic anhydride to form the corresponding 4-iodo-1,2,3,6-tetrahydrophthalic anhydride.

  • Aromatization: The resulting tetrahydrophthalic anhydride would then be aromatized to yield this compound. This step typically involves dehydrogenation, which can be achieved through various methods, such as reaction with bromine in the presence of an acid acceptor[4] or catalytic dehydrogenation.

Proposed Experimental Protocol
  • Synthesis of 2-iodo-1,3-butadiene: This diene is not commercially available and would need to be synthesized, adding to the overall length of the synthesis.

  • Diels-Alder Cycloaddition: Equimolar amounts of 2-iodo-1,3-butadiene and maleic anhydride would be reacted in a suitable solvent, likely with heating, to promote the [4+2] cycloaddition.

  • Aromatization: The isolated tetrahydrophthalic anhydride would be subjected to aromatization conditions. For example, heating with a stoichiometric amount of bromine in a high-boiling solvent, with a catalytic amount of an acid acceptor like pyridine or DMF[4].

  • Purification: The final product would be purified by standard techniques such as recrystallization or sublimation.

Performance Analysis
ParameterEvaluation
Regioselectivity Potentially very high
Number of Steps High (requires synthesis of a custom diene)
Overall Yield Likely lower than the direct approach due to multiple steps
Scalability Potentially more scalable than methods requiring difficult separations
Substrate Availability A major challenge due to the need for a specific iodinated diene
Workflow for the Diels-Alder/Aromatization Strategy

cluster_diels_alder Route 3: Diels-Alder/Aromatization maleic_anhydride Maleic Anhydride diels_alder Diels-Alder Reaction maleic_anhydride->diels_alder iodo_diene 2-Iodo-1,3-butadiene iodo_diene->diels_alder tetrahydro_anhydride 4-Iodo-1,2,3,6-tetrahydrophthalic Anhydride diels_alder->tetrahydro_anhydride aromatization Aromatization (e.g., with Bromine) tetrahydro_anhydride->aromatization product This compound aromatization->product

Caption: A proposed multi-step synthesis via a Diels-Alder reaction.

Comparative Summary and Recommendations

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Direct Iodination Fewest steps, high atom economy.Poor regioselectivity, difficult purification.Exploratory work where small quantities of mixed isomers may be acceptable for initial screening.
Diels-Alder/Aromatization Potentially high regioselectivity.Multi-step, requires synthesis of a specific, non-commercial diene, potentially low overall yield.Large-scale synthesis where isomeric purity is paramount and the investment in developing the synthesis of the diene is justified.

For researchers requiring high-purity this compound, the direct iodination route, while seemingly simple, presents significant purification challenges that should not be underestimated. The development of a robust separation protocol is key to the success of this approach.

The multi-step Diels-Alder/aromatization strategy, while conceptually more elegant in its control of regiochemistry, is hampered by the practical issue of starting material availability. However, for industrial applications where a consistent and pure supply of the desired isomer is critical, the initial investment in developing a synthesis for the required iodinated diene could be a worthwhile endeavor.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing the requirements for purity, scale, and available resources.

References

  • US4560773A - Process for preparing substituted phthalic anhydrides - Google P
  • Higgins et al. Journal of Organic Chemistry, 1951, vol. 16, p. 1275 (as cited in ChemicalBook for this compound synthesis).
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A Comparative Spectroscopic Guide to 5-Iodoisobenzofuran-1,3-dione for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. 5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and polymers. Its utility stems from the reactive anhydride functional group and the strategically placed iodine atom, which can serve as a handle for further chemical modifications such as cross-coupling reactions. Accurate spectroscopic identification is the bedrock of reproducible and reliable synthesis.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By juxtaposing its expected spectral data with that of its parent compound, phthalic anhydride, and a positional isomer, 4-iodoisobenzofuran-1,3-dione, this document aims to equip the reader with the expertise to unambiguously identify this valuable reagent.

The Spectroscopic Benchmark: Phthalic Anhydride

To appreciate the influence of the iodine substituent, we must first establish a baseline with the well-characterized spectra of phthalic anhydride (C₈H₄O₃, MW: 148.12 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phthalic Anhydride

The ¹H NMR spectrum of phthalic anhydride presents a classic AA'BB' system, a second-order pattern typical of symmetrically ortho-disubstituted benzene rings.[2]

  • ¹H NMR (DMSO-d₆): The spectrum exhibits two multiplets. The protons closer to the electron-withdrawing carbonyl groups (H-3/H-6) are deshielded and appear further downfield compared to the protons H-4/H-5.[3]

  • ¹³C NMR: The spectrum shows three distinct signals: one for the carbonyl carbons and two for the aromatic carbons, reflecting the molecule's symmetry. The carbonyl carbons are significantly deshielded due to the direct attachment of two oxygen atoms.

Infrared (IR) Spectroscopy of Phthalic Anhydride

The IR spectrum of an anhydride is distinguished by a pair of strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations.[4][5]

  • Key Absorptions (cm⁻¹):

    • ~1858 cm⁻¹ and ~1760 cm⁻¹: These two intense peaks are the hallmark of the cyclic anhydride functional group.[6]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[7]

    • ~1250 cm⁻¹: C-O-C stretching of the anhydride.

Mass Spectrometry (MS) of Phthalic Anhydride

Electron Ionization (EI) mass spectrometry of phthalic anhydride reveals a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺•): A strong peak at m/z = 148, corresponding to the molecular weight of the compound.[1][8]

  • Key Fragments:

    • m/z = 104: Loss of CO₂ (44 Da) from the molecular ion.

    • m/z = 76: Subsequent loss of CO (28 Da), corresponding to a benzyne radical cation.[9]

Spectroscopic Profile of this compound

The introduction of a heavy and moderately electronegative iodine atom at the 5-position (equivalent to the 4-position in phthalic acid numbering) breaks the symmetry of the aromatic ring, leading to a more complex and informative set of spectra.

Predicted ¹H NMR Spectrum of this compound

The three remaining aromatic protons will each give a distinct signal, forming an AMX spin system. The chemical shifts are influenced by the electron-withdrawing anhydride group and the iodine substituent. Halogens generally deshield ortho and para protons and have a smaller effect on meta protons.

  • H-4: This proton is ortho to the iodine and meta to a carbonyl group. It is expected to be a doublet.

  • H-6: This proton is ortho to a carbonyl group and meta to the iodine. It is expected to be a doublet of doublets.

  • H-7: This proton is para to the iodine and ortho to a carbonyl group. It is expected to be a doublet.

For comparison, the reported ¹H NMR data for the isomeric 4-iodoisobenzofuran-1,3-dione (where the iodine is adjacent to a carbonyl group) is δ (CDCl₃): 7.56 (dd, J = 7.6, 7.6 Hz, 1H), 8.01 (dd, J = 0.8, 7.4 Hz, 1H), 8.30 (dd, J = 0.7, 7.9 Hz, 1H).[10] A similar pattern of three distinct aromatic signals is observed for 4-bromophthalic anhydride .[11][12][13]

Predicted ¹³C NMR Spectrum of this compound

With the loss of symmetry, all eight carbon atoms are now chemically non-equivalent and should, in principle, produce eight distinct signals.

  • Carbonyl Carbons: Two signals are expected in the downfield region (~160-170 ppm).

  • Aromatic Carbons: Six signals are anticipated. The most significant feature is the signal for the carbon directly attached to the iodine (C-5). The "heavy atom effect" of iodine typically causes a significant upfield shift (shielding) for the ipso-carbon.[6][14]

Predicted Infrared (IR) Spectrum of this compound

The IR spectrum will retain the key features of the parent anhydride, with additional bands related to the carbon-iodine bond.

  • Key Absorptions (cm⁻¹):

    • ~1850 cm⁻¹ and ~1770 cm⁻¹: The characteristic pair of C=O stretches for a cyclic anhydride. The position might be slightly shifted due to the electronic effect of the iodine.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250 cm⁻¹: C-O-C stretching.

    • ~800-900 cm⁻¹: Out-of-plane C-H bending, indicative of the 1,2,4-trisubstitution pattern.

    • ~500-600 cm⁻¹: A weak to medium absorption corresponding to the C-I stretching vibration.

Predicted Mass Spectrum (EI) of this compound

The mass spectrum will be characterized by a molecular ion peak at a higher m/z value due to the mass of iodine and distinctive fragmentation patterns involving the halogen.

  • Molecular Ion (M⁺•): An intense peak at m/z = 274, corresponding to the molecular formula C₈H₃IO₃.

  • Key Fragments:

    • m/z = 230: Loss of CO₂ (44 Da).

    • m/z = 202: Subsequent loss of CO (28 Da).

    • m/z = 147: Loss of the iodine atom (127 Da) from the molecular ion, resulting in a phthalic anhydride radical cation.

    • m/z = 127: A peak corresponding to the I⁺ cation is often observed in the mass spectra of iodo-compounds.[15]

Data Summary and Comparison

Spectroscopic FeaturePhthalic AnhydrideThis compound (Predicted)Comparative Analogs (Reported)
Formula C₈H₄O₃C₈H₃IO₃4-Iodo: C₈H₃IO₃; 4-Bromo: C₈H₃BrO₃
Molecular Weight 148.12274.014-Iodo: 274.01; 4-Bromo: 227.01
¹H NMR Pattern AA'BB' System (2 multiplets)AMX System (3 distinct signals)4-Iodo & 4-Bromo analogs show 3 distinct aromatic signals[10][12]
¹³C NMR Signals 3 signals8 signalsN/A
Key ¹³C Feature N/AShielded C-I signal (Heavy Atom Effect)[6][14]N/A
IR (C=O Stretches) ~1858, ~1760 cm⁻¹[6]~1850, ~1770 cm⁻¹Similar anhydride stretches expected
IR (C-X Stretch) N/A~500-600 cm⁻¹ (C-I)N/A
MS (Molecular Ion) m/z 148[1]m/z 2744-Bromo: M⁺• at m/z 226/228 (isotope pattern)
MS (Key Fragment) m/z 104 (-CO₂)[9]m/z 147 (-I)m/z 147 (-Br) for 4-Bromo analog

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental procedures is crucial.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure Compound (5-10 mg) NMR NMR Analysis Sample->NMR Dissolve in deuterated solvent IR IR Analysis Sample->IR Prepare KBr pellet MS MS Analysis Sample->MS Vaporize sample in high vacuum Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C spectra according to standard instrument protocols. A sufficient number of scans should be acquired for the ¹³C spectrum to obtain a good signal-to-noise ratio, as the signals for quaternary carbons and the carbon attached to iodine may be weak.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogenous powder.[8][16]

  • Pellet Formation: Transfer a small amount of the powder into a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[16][17]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) - Electron Ionization (EI)
  • Sample Introduction: Introduce a small quantity (typically <1 mg) of the solid sample into a capillary tube for analysis via a direct insertion probe.[18]

  • Ionization: The sample is vaporized by heating in the high-vacuum source of the mass spectrometer. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[19][20]

  • Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Logical Relationships in Spectral Interpretation

G cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_conclusion Structural Confirmation H_NMR ¹H NMR (3 signals, AMX) Structure This compound H_NMR->Structure C_NMR ¹³C NMR (8 signals) C_NMR->Structure C_I C-I Signal (Upfield Shift) C_I->Structure CO_stretch C=O Stretches (~1850, ~1770 cm⁻¹) CO_stretch->Structure CI_stretch C-I Stretch (~500-600 cm⁻¹) CI_stretch->Structure Mol_Ion M⁺• (m/z 274) Mol_Ion->Structure Frag_I Fragment (m/z 147, loss of I) Frag_I->Structure

Caption: Key spectroscopic data points confirming the structure of this compound.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of NMR, IR, and Mass Spectrometry. The key identifiers are the presence of three distinct aromatic protons in the ¹H NMR spectrum, eight unique carbon signals in the ¹³C NMR including a heavily shielded ipso-carbon attached to iodine, the characteristic dual carbonyl stretches of a cyclic anhydride in the IR spectrum, and a molecular ion peak at m/z 274 in the mass spectrum with a prominent fragment corresponding to the loss of an iodine atom. This guide provides the foundational data and comparative insights necessary for researchers to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Iodinated Phthalic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of Iodinated Phthalic Anhydrides

Iodinated phthalic anhydride derivatives are pivotal building blocks in the synthesis of a wide array of functional materials and pharmaceuticals. Their utility stems from the reactivity of the carbon-iodine bond, which serves as a versatile handle for the introduction of diverse functionalities through cross-coupling reactions. Furthermore, the inherent properties of these derivatives make them valuable precursors for halogenated dyes, flame retardants, and advanced polymers.

Traditionally, the synthesis of these compounds has relied on classical electrophilic aromatic substitution methods, often employing harsh conditions and yielding mixtures of isomers. However, the demand for more efficient, selective, and environmentally benign synthetic routes has spurred the exploration of alternative iodinating reagents. This guide provides a comparative analysis of traditional and modern reagents for the synthesis of iodinated phthalic anhydride derivatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

Traditional vs. Alternative Iodination Strategies: A Comparative Overview

The direct iodination of phthalic anhydride, a deactivated aromatic system, presents a significant challenge due to the electron-withdrawing nature of the anhydride functionality. This deactivation necessitates the use of potent electrophilic iodinating species.

The Classical Approach: Iodine in Strong Oxidizing Acids

Historically, the synthesis of iodinated phthalic acid derivatives involved the use of molecular iodine in strong, oxidizing acids like fuming sulfuric acid. This method, while capable of yielding poly-iodinated products, often requires high temperatures and long reaction times, and typically results in a mixture of isomers, making purification a cumbersome process.

Emerging Alternatives: A Shift Towards Milder and More Selective Reagents

Modern synthetic chemistry has introduced a range of alternative iodinating reagents that offer significant advantages over the classical methods. These reagents are often milder, more selective, and can be employed under less stringent conditions. This guide will focus on the comparative performance of the following promising alternatives:

  • N-Iodosuccinimide (NIS): A versatile and easy-to-handle electrophilic iodinating agent. Its reactivity can be tuned by the choice of acid catalyst.

  • Iodine in the Presence of Silver Salts: This combination generates a highly electrophilic iodine species, enabling the iodination of deactivated rings under relatively mild conditions.

  • Iodic Acid and its Salts: In the presence of strong acids, iodic acid and its salts can generate potent iodinating agents capable of functionalizing deactivated aromatic compounds.

  • Organoiodine(I) Reagents: Reagents like Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's reagent) offer a mild and selective method for the iodination of arenes.

Performance Comparison of Iodinating Reagents

The choice of an appropriate iodinating reagent is contingent on several factors, including the desired regioselectivity, substrate tolerance, and reaction conditions. The following table provides a comparative summary of the performance of traditional and alternative reagents for the iodination of deactivated aromatic systems, which can be extrapolated to phthalic anhydride.

Reagent/SystemTypical ConditionsSubstrate ScopeRegioselectivityAdvantagesDisadvantages
I₂ / Fuming H₂SO₄ High temperature, long reaction timeDeactivated aromaticsPoor, often leads to mixtures of poly-iodinated productsInexpensive reagentsHarsh conditions, low selectivity, corrosive, difficult workup
N-Iodosuccinimide (NIS) / H₂SO₄ 0-20 °CDeactivated aromaticsGood, meta-directing for deactivated ringsCommercially available, easy to handle, tunable reactivityRequires strong acid for deactivated substrates
I₂ / Silver Salts (e.g., Ag₂SO₄) Room temperatureActivated and some deactivated aromaticsGood, often para-selectiveMild conditions, high yields for suitable substratesStoichiometric use of expensive silver salts, light-sensitive
HIO₃ / H₂SO₄ 0-50 °CDeactivated aromaticsGood, meta-directing for deactivated ringsInexpensive, powerful iodinating agentCan lead to oxidation of sensitive substrates, strong acid required
Bis(pyridine)iodonium(I) tetrafluoroborate Room temperatureActivated and moderately deactivated aromaticsGood, generally follows electronic directing effectsMild conditions, high selectivityReagent needs to be prepared or purchased, can be expensive

Mechanistic Insights: The "How" and "Why" of Iodination

Understanding the underlying mechanisms of different iodination methods is crucial for optimizing reaction conditions and predicting outcomes.

Classical Electrophilic Aromatic Substitution

The traditional iodination with I₂ in fuming sulfuric acid proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The strong acid protonates the anhydride, further deactivating the ring, and also generates a potent electrophilic iodine species, likely I₃⁺ or a related cation.

Caption: General mechanism of electrophilic aromatic iodination.

Activation of N-Iodosuccinimide

NIS requires an acid catalyst to iodinate deactivated rings. The acid protonates the succinimide carbonyl, making the iodine atom more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Caption: Activation of NIS by a strong acid for iodination.

Role of Silver Salts

Silver salts, such as silver sulfate, facilitate iodination by acting as a Lewis acid and a halide scavenger. The silver ion coordinates to molecular iodine, polarizing the I-I bond and generating a more potent electrophile. The subsequent formation of insoluble silver iodide (AgI) drives the reaction forward.

Caption: Activation of molecular iodine by a silver salt.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a traditional and a representative alternative iodination procedure.

Protocol 1: Traditional Synthesis of Tetraiodophthalic Anhydride

This protocol is adapted from a literature procedure and demonstrates the classical approach to poly-iodination of phthalic anhydride.[1][2]

Materials:

  • Phthalic anhydride (1.0 mole, 148 g)

  • Iodine (2.12 moles total)

  • 60% Fuming sulfuric acid (600 mL)

  • Concentrated sulfuric acid

  • Sodium bisulfite

  • Acetone

  • Water

Procedure:

  • In a 3-L three-necked flask equipped with an air condenser and a gas trap, place phthalic anhydride (148 g), the first portion of iodine (324 g, 60% of total), and 600 mL of 60% fuming sulfuric acid.

  • Cautiously heat the mixture in a water bath to 45-50 °C to initiate the reaction. Continue heating and gradually raise the temperature to 65 °C until the visible reaction subsides.

  • Cool the flask in an ice-water bath and add the second portion of iodine (162 g, 30% of total).

  • Heat the mixture again at 65 °C until the reaction ceases.

  • Cool the flask and add the final portion of iodine (54 g, 10% of total).

  • After the reaction at 65 °C is complete, cool the flask, remove the condenser, and heat the flask in an oil bath at 170-180 °C for approximately 2 hours, or until the evolution of sulfur trioxide and iodine fumes has significantly slowed.

  • Allow the flask to cool to about 60 °C and pour the contents into a beaker to stand overnight at room temperature.

  • Filter the solid product by suction and wash with two 100-mL portions of concentrated sulfuric acid, followed by three 200-mL portions of water.

  • Transfer the light-yellow crystalline material to a 3-L beaker and stir for 30 minutes with a solution of 20 g of sodium bisulfite in 1.5 L of water to remove residual iodine.

  • Decant the bisulfite solution and wash the solid with three 1-L portions of water.

  • Transfer the product to a funnel and wash with an additional 1-L portion of water and two 200-mL portions of acetone.

  • Dry the product in an oven at 60 °C. The expected yield is 520–535 g (80–82%).

Protocol 2: Representative Alternative Synthesis of an Iodinated Aromatic Acid using NIS

Materials:

  • Benzoic acid (or a deactivated derivative) (10 mmol)

  • N-Iodosuccinimide (NIS) (12 mmol)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the benzoic acid derivative (10 mmol) in concentrated sulfuric acid (20 mL) in a round-bottom flask at 0 °C.

  • Add N-Iodosuccinimide (12 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired iodinated benzoic acid derivative.

Conclusion and Future Outlook

While the traditional synthesis of iodinated phthalic anhydride derivatives using harsh, non-selective methods remains a viable option for producing poly-iodinated compounds, the landscape of modern organic synthesis offers a compelling array of milder and more selective alternatives. Reagents such as N-Iodosuccinimide in strong acid, iodine activated by silver salts, and iodic acid provide promising avenues for the controlled iodination of deactivated aromatic systems like phthalic anhydride.

Further research is warranted to fully explore and optimize these alternative methods for the regioselective synthesis of mono-iodinated phthalic anhydride derivatives, such as the 3-iodo and 4-iodo isomers. The development of such protocols will undoubtedly facilitate the synthesis of novel functional materials and pharmaceutical agents, underscoring the continued importance of innovation in synthetic methodology.

References

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 11(4), 239-246.
  • Bogert, M. T., & Scatchard, G. (1918). PHTHALIC ACID DERIVATIVES; CONSTITUTION AND COLOR, VII. DIIODO-, TRIIODO-, AND DICHLORODIIODOPHTHALIC ACIDS. Journal of the American Chemical Society, 40(11), 1783-1796.
  • Luliński, P., & Skulski, L. (2000). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. Bulletin of the Chemical Society of Japan, 73(4), 951-956.
  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
  • Sy, W. W. (1990). Aromatic Iodination with Iodine and Silver Sulfate. Synthetic Communications, 20(6), 877-880.
  • Barluenga, J., González, J. M., García-Martín, M. A., Campos, P. J., & Asensio, G. (1993). Bis(pyridine)iodonium(I) Tetrafluoroborate, IPy₂BF₄, as a Source of Electrophilic Iodine: A New and Convenient Reagent for the Synthesis of Alkenyl and Aryl Iodides. The Journal of Organic Chemistry, 58(8), 2058-2060.
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF₃–H₂O: a new, convenient, and efficient system for the halogenation of aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.
  • Allen, C. F. H., Cressman, H. W. J., & Johnson, H. B. (1943). Tetraiodophthalic Anhydride. Organic Syntheses, 23, 86.
  • LookChem. Preparation of Tetraiodophthalic anhydride.

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 5-Iodoisobenzofuran-1,3-dione in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Covalent Fragments

In the landscape of modern drug discovery, covalent fragments have emerged as powerful tools for identifying novel therapeutic targets and developing potent inhibitors.[1] Molecules like 5-Iodoisobenzofuran-1,3-dione, a derivative of phthalic anhydride, possess inherent electrophilicity that allows them to form stable covalent bonds with nucleophilic residues on proteins, such as cysteine or lysine. This irreversible binding can lead to high potency and prolonged pharmacological effects.[2] However, this reactivity is a double-edged sword. The very nature that makes these fragments effective also predisposes them to off-target interactions, potentially leading to toxicity or confounding experimental results.[3][4]

Therefore, a rigorous and comprehensive analysis of a fragment's cross-reactivity, or its proteome-wide binding profile, is not merely a supplementary step but a critical cornerstone of the development process. This guide provides an in-depth comparison of leading-edge methodologies for characterizing the cross-reactivity of this compound and similar reactive molecules within the complex, physiologically relevant environment of a cell lysate. We will move beyond simple protocols to dissect the underlying principles, enabling you to make informed decisions for your specific research context.

The Core Challenge: Identifying Specific Signals in a Sea of Noise

A typical mammalian cell lysate contains thousands of proteins, presenting a vast landscape of potential binding partners. The primary challenge is to distinguish specific, functionally relevant interactions from non-specific, low-stoichiometry binding events. A successful cross-reactivity platform must be sensitive enough to detect low-abundance targets while maintaining the specificity to minimize false positives. This guide will compare three powerful mass spectrometry-based chemoproteomic strategies:

  • Competitive Activity-Based Protein Profiling (ABPP)

  • Label-Free Quantitative Chemoproteomics

  • Intact Protein Mass Spectrometry for Target Validation

Each method offers unique advantages and is suited to different stages of the discovery and validation pipeline.

Methodology 1: Competitive Activity-Based Protein Profiling (ABPP)

Expertise & Rationale

Competitive ABPP is a powerful functional proteomics technique used to assess the engagement of a compound with a specific family of enzymes directly in a native biological system.[5][6] The causality behind this method is elegant: we use a known, broad-spectrum activity-based probe (ABP) that targets the active sites of a particular enzyme class (e.g., serine hydrolases, cysteine proteases).[2] If this compound binds to a member of this enzyme family, it will physically occupy the active site, thereby preventing the subsequent binding of the ABP. By quantifying the decrease in the ABP signal for a given protein, we can infer the binding potency and selectivity of our test compound.[7] This approach is exceptionally well-suited for screening fragment libraries against well-characterized enzyme families.[8]

Experimental Workflow: Competitive ABPP

The workflow involves pre-incubating the proteome with the test compound before labeling with a clickable ABP, followed by enrichment and mass spectrometry analysis.

ABPP_Workflow cluster_prep Sample Preparation cluster_treatment Competitive Binding cluster_labeling Probe Labeling & Enrichment cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate (Native Proteome) Incubate_DMSO Incubate Lysate->Incubate_DMSO Incubate_Test Incubate Lysate->Incubate_Test DMSO Vehicle Control (DMSO) DMSO->Incubate_DMSO Test_Compound This compound Test_Compound->Incubate_Test ABP Add Clickable ABP (e.g., IA-Alkyne) Incubate_DMSO->ABP 1 hr, RT Incubate_Test->ABP 1 hr, RT Click CuAAC Click Chemistry (Biotin-Azide) ABP->Click 1 hr, RT Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Proteomics LCMS->Quant

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Detailed Experimental Protocol: Competitive ABPP
  • Proteome Preparation: Prepare cell lysates in PBS (pH 7.4) from the desired cell line (e.g., HEK293T) at a concentration of 2 mg/mL. Clarify by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Compound Incubation: In separate proteome aliquots (100 µL), add this compound to a final concentration of 10 µM and an equivalent volume of DMSO for the vehicle control. Incubate for 1 hour at room temperature with gentle agitation.

  • Probe Labeling: Add a cysteine-reactive, alkyne-functionalized iodoacetamide probe (IA-alkyne) to each sample at a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Click Chemistry: Prepare a click chemistry cocktail (final concentrations: 1 mM CuSO₄, 1 mM TCEP, 100 µM TBTA ligand, and 100 µM Biotin-Azide). Add to each sample and vortex to mix. Incubate for 1 hour at room temperature.

  • Protein Precipitation & Enrichment: Precipitate proteins using chloroform/methanol precipitation. Resuspend the protein pellet in 1.2% SDS in PBS and enrich biotinylated proteins using high-capacity streptavidin-agarose resin for 2 hours at room temperature.

  • On-Bead Digestion: Wash the beads extensively with PBS. Resuspend the beads in a digestion buffer (e.g., 6 M urea, 100 mM Tris, pH 8.0), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Elute the tryptic peptides and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.

  • Data Analysis: Use a quantitative proteomics software suite (e.g., MaxQuant) to identify and quantify peptides. Calculate the log₂ fold change of protein abundance in the compound-treated sample relative to the DMSO control. Significant "hits" are proteins with a log₂ fold change ≤ -1 and a q-value ≤ 0.05.[9]

Methodology 2: Label-Free Quantitative Chemoproteomics

Expertise & Rationale

While ABPP is excellent for interrogating known enzyme families, it is inherently biased by the selectivity of the probe. To gain a truly global and unbiased view of the proteome-wide reactivity of this compound, a label-free approach is superior.[10][11] This strategy does not rely on a competitive probe. Instead, it directly quantifies the "ligandability" of cysteine residues across the entire proteome.[1]

The principle is as follows: the proteome is first treated with our test compound. Any cysteine residues that form a covalent bond will be "occupied." Subsequently, all remaining, unoccupied cysteine residues are capped with a simple alkylating agent like iodoacetamide. After digestion, mass spectrometry is used to identify and quantify the cysteine-containing peptides. Peptides that were modified by our test compound will not be picked up in the analysis, appearing as a decrease in signal intensity compared to a control sample. This "disappearance" is the readout of a binding event.[10] This method provides a comprehensive map of all accessible and reactive cysteines engaged by the compound.

Experimental Workflow: Label-Free Profiling

This workflow is conceptually simpler, omitting the probe and click-chemistry steps, relying instead on high-resolution quantitative MS to detect changes in native peptide abundance.

LabelFree_Workflow cluster_prep Sample Preparation cluster_treatment Binding & Blocking cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate (Native Proteome) Incubate_DMSO Incubate Lysate->Incubate_DMSO Incubate_Test Incubate Lysate->Incubate_Test DMSO Vehicle Control (DMSO) DMSO->Incubate_DMSO Test_Compound This compound Test_Compound->Incubate_Test Block Block Remaining Cysteines (Iodoacetamide) Incubate_DMSO->Block 1 hr, RT Incubate_Test->Block 1 hr, RT Digest Protein Digestion (Trypsin) Block->Digest LCMS LC-MS/MS Analysis (Data-Independent Acquisition) Digest->LCMS Quant Label-Free Quantification LCMS->Quant

Caption: Workflow for Label-Free Chemoproteomic Profiling.

Detailed Experimental Protocol: Label-Free Profiling
  • Proteome Preparation & Compound Incubation: Prepare lysates and incubate with this compound (e.g., at 100 µM) and DMSO controls as described in the ABPP protocol.

  • Blocking and Digestion: After incubation, denature the proteins by adding SDS to 4%. Reduce with 10 mM DTT and then alkylate all remaining free cysteines with 55 mM iodoacetamide in the dark.

  • Sample Cleanup: Use a plate-based sample preparation method like SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) to remove detergents and concentrate the protein.

  • Digestion: Digest the cleaned proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a mass spectrometer capable of data-independent acquisition (DIA) for high data completeness, such as a timsTOF Pro.[1]

  • Data Analysis: Process the DIA data using specialized software (e.g., Spectronaut or DIA-NN). Perform statistical analysis to identify cysteine-containing peptides that show a significant decrease in abundance in the compound-treated sample versus the control. This indicates the site of covalent modification.

Comparison of Profiling Methodologies

To aid in selecting the appropriate methodology, the following table summarizes the key characteristics of each approach.

FeatureCompetitive ABPPLabel-Free Chemoproteomics
Principle Indirectly measures binding by competition with a class-specific probe.[5]Directly measures the occupancy of reactive residues (e.g., cysteines) across the proteome.[10]
Proteome Coverage Limited to the targets of the specific activity-based probe used.Global and unbiased; theoretically covers all accessible, reactive residues.[1]
Required Reagents Requires a validated, clickable activity-based probe for the enzyme class of interest.[2]Only requires standard proteomics reagents (e.g., iodoacetamide, trypsin).
Throughput High-throughput; amenable to 96-well plate formats.[12]High-throughput, especially with optimized sample preparation.[11]
Data Output Identifies proteins whose probe-binding is competed off by the test compound.Identifies specific peptide/residue sites that are covalently modified by the test compound.
Strengths - Provides functional information (i.e., binding at an active site).- High sensitivity for probe-defined targets.[12]- Unbiased, proteome-wide scope.- Pinpoints the exact site of modification.- Does not require synthesis of specialized probes.
Limitations - Blind to targets outside the scope of the probe.- Indirect readout of binding.- May not distinguish between binding at functional vs. non-functional sites.- Can be less sensitive for low-abundance proteins compared to targeted ABPP.

Methodology 3: Intact Protein Mass Spectrometry for Hit Validation

Expertise & Rationale

Chemoproteomic screens generate a list of potential targets. A crucial step in ensuring trustworthiness is the orthogonal validation of high-priority hits. Intact protein mass spectrometry is a direct and unambiguous method to confirm a covalent binding event.[13] The logic is simple: if this compound (MW: 274.01 g/mol )[14] covalently binds to a purified target protein, the mass of that protein will increase by precisely the mass of the fragment.

This technique is not suitable for screening in complex lysates due to the immense number of overlapping signals. However, for validating a hit identified by ABPP or label-free methods, it is unparalleled in its directness.[15] It can also reveal the stoichiometry of binding (i.e., if one or multiple molecules of the fragment have bound to the protein).[13]

Experimental Workflow: Hit Validation Logic

A primary screen identifies a set of putative targets, which are then prioritized for validation using orthogonal methods, with intact mass spectrometry serving as a definitive confirmation of direct covalent binding.

Validation_Logic Screen Primary Screen (ABPP or Label-Free) Hits List of Potential Hits Screen->Hits Prioritize Prioritize Hits (Based on biology, potency) Hits->Prioritize Purify Obtain Purified Recombinant Protein Prioritize->Purify Incubate Incubate Protein with This compound Purify->Incubate MS Intact Protein LC-MS Analysis Incubate->MS Confirm Confirm Mass Shift? (+274 Da) MS->Confirm Validated Validated Off-Target Confirm->Validated Yes Discard False Positive Confirm->Discard No

Caption: Logical workflow for hit validation using intact mass spectrometry.

Detailed Experimental Protocol: Intact Protein MS
  • Protein Preparation: Obtain the purified recombinant protein of interest (a putative hit from the primary screen) at a concentration of ~1 mg/mL in a suitable buffer like HEPES or PBS.

  • Compound Incubation: Incubate the protein (e.g., 10 µM) with a 5-fold molar excess of this compound (50 µM) for 2 hours at room temperature. A DMSO control is essential.

  • Sample Desalting: Desalt the sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-reacted compound and non-volatile salts.

  • LC-MS Analysis: Infuse the desalted protein into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) via liquid chromatography. Acquire data across a mass range that encompasses the unmodified and modified protein.

  • Data Deconvolution: Use deconvolution software (e.g., Waters MaxEnt1 or Thermo Scientific BioPharma Finder) to convert the raw multi-charged ion spectrum into a zero-charge mass spectrum.

  • Analysis: Compare the deconvoluted mass of the protein from the compound-treated sample to the DMSO control. A mass shift of +274.01 Da confirms the covalent adduction of a single molecule of this compound.

Hypothetical Data Summary
Target ProteinExpected Mass (Da)Observed Mass (Da) (DMSO Control)Observed Mass (Da) (Compound-Treated)Mass Shift (Da)Conclusion
Protein X 35,000.035,000.535,274.6+274.1Validated Hit
Protein Y 52,000.051,999.851,999.7-0.1False Positive

Conclusion and Authoritative Recommendations

The comprehensive characterization of off-target binding is indispensable for the progression of any covalent therapeutic or chemical probe. For an initial, broad-scale assessment of the cross-reactivity of This compound , a Label-Free Quantitative Chemoproteomics approach is recommended due to its unbiased, proteome-wide coverage.[10][11] This will provide the most comprehensive initial map of potential interactions.

Following this primary screen, high-priority targets—those that are engaged with high potency or are of particular biological interest—should be validated using orthogonal methods. Competitive ABPP can provide crucial functional information if the target belongs to a known enzyme class, while Intact Protein Mass Spectrometry serves as the gold standard for unambiguous confirmation of a direct covalent binding event.[5][13]

By employing this multi-faceted, self-validating strategy, researchers can build a robust and trustworthy selectivity profile, mitigating risks and enabling the confident advancement of promising covalent molecules from discovery to development.

References

  • Biggs, G. S., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link][1][10]
  • Gancia, C., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Royal Society of Chemistry. [Link][9][12]
  • Vertex AI Search. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [1]
  • Peak Proteins. (n.d.).
  • ACS Publications. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link][16][17]
  • Biggs, G. S., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. PMC - NIH. [Link][11]
  • Gancia, C., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases.
  • ChemRxiv. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. [Link][7]
  • PubMed. (2023).
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link][18]
  • NIH. (2023).
  • bioRxiv. (2021). A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis. [Link][8]
  • Frontiers. (2018).
  • News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link][19]
  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link][15]
  • PMC - NIH. (n.d.). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. [Link][20]
  • ResearchGate. (2025). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. [Link][3]
  • ChemBK. (2024). This compound. [Link][21]
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. [Link][22]
  • NIH. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link][4]
  • PMC - NIH. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link][2]

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A Senior Application Scientist's Guide to the Structural Validation of 5-Iodoisobenzofuran-1,3-dione Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, halogenated building blocks are indispensable tools for constructing complex molecular architectures, particularly in drug discovery and materials science. Among these, 5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, serves as a pivotal precursor for introducing an iodine-substituted phthalimide moiety. This functional group is not only a key pharmacophore in various biologically active molecules but also a versatile handle for further synthetic transformations such as cross-coupling reactions.[1][2]

The certainty of a chemical structure is the bedrock of all subsequent research. An erroneous structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. For reaction products derived from this compound, the presence of the heavy iodine atom and its influence on the aromatic system introduces specific nuances into the analytical data.

This guide provides a comprehensive framework for the robust validation of these structures. We will move beyond a simple checklist of techniques to explain the causality behind our experimental choices. By comparing the analytical data of an iodinated product with its non-iodinated analogue, we will highlight the key spectral signatures that confirm success. This guide is designed for researchers, scientists, and drug development professionals who require absolute confidence in their molecular structures.

Reaction Pathway Analysis: The Imidization of this compound

A primary and highly efficient transformation of this compound is its reaction with primary amines to form N-substituted 5-iodoisoindoline-1,3-diones (or 4-iodophthalimides). This reaction proceeds via a two-step sequence: (1) nucleophilic attack of the amine on one of the anhydride carbonyls to form a ring-opened phthalamic acid intermediate, followed by (2) a dehydrative cyclization, often promoted by heat or a dehydrating agent, to yield the final imide.[1][3]

The overall workflow, from starting materials to the final, validated product, is a critical pathway that ensures experimental integrity.

cluster_synthesis Synthesis Stage cluster_validation Validation Stage A This compound C Phthalamic Acid Intermediate A->C Nucleophilic Acyl Substitution B Primary Amine (e.g., Benzylamine) B->C D N-Substituted 5-Iodoisoindoline-1,3-dione C->D Dehydrative Cyclization E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Structure Confirmation F->G Analytical Techniques

Caption: Synthetic and Validation Workflow.

The Structural Validation Toolkit: A Multi-Technique, Self-Validating Approach

No single analytical technique provides absolute proof of structure. True confidence is achieved when multiple, orthogonal methods yield concordant data. The following workflow illustrates a robust, self-validating system for product characterization.

cluster_spectroscopy Spectroscopic & Spectrometric Analysis Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR FT-IR Spectroscopy Product->IR Xray Single Crystal X-Ray Crystallography (Gold Standard) Product->Xray If crystals form Conclusion Validated Structure NMR->Conclusion Concordant Data MS->Conclusion Concordant Data IR->Conclusion Concordant Data Xray->Conclusion Concordant Data

Caption: Multi-faceted structural validation workflow.

Part A: The Workhorse Spectroscopic Techniques

These methods provide the initial, yet powerful, evidence for the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most informative technique for structural elucidation in solution. For an iodinated phthalimide, we focus on the aromatic region of the ¹H NMR spectrum. The iodine atom's electron-withdrawing and anisotropic effects, combined with its position, create a distinct and predictable splitting pattern for the three remaining aromatic protons. This pattern is significantly different from the symmetric AA'BB' system seen in unsubstituted phthalimides.[4][5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The key validation point here is the presence of iodine (¹²⁷I), a monoisotopic element. The measured mass must correspond to the calculated mass including one iodine atom.[5][6] This immediately confirms the incorporation of the starting material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. For N-substituted isoindoline-1,3-diones, the most characteristic signals are the symmetric and asymmetric carbonyl (C=O) stretching vibrations of the imide group, typically found in the range of 1700-1790 cm⁻¹.[7][8]

Part B: The Gold Standard for Unambiguous Proof
  • Single-Crystal X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[9] It generates a 3D model of the molecule, confirming not only the connectivity of all atoms but also providing precise bond lengths, bond angles, and stereochemistry. For example, the C-I bond distance is expected to be approximately 2.09-2.11 Å.[9] This method eliminates any doubt regarding isomerism and provides irrefutable evidence.

Comparative Data Analysis: 5-Iodo vs. Unsubstituted Product

To truly appreciate the analytical signatures, we will compare the expected data for a model product, 2-benzyl-5-iodoisoindoline-1,3-dione , with its non-iodinated analogue, 2-benzylisoindoline-1,3-dione .

Analytical Technique 2-benzylisoindoline-1,3-dione (Unsubstituted) 2-benzyl-5-iodoisoindoline-1,3-dione (Iodinated) Rationale for Difference & Key Validation Insight
¹H NMR (Aromatic) ~7.85 ppm (m, 2H), ~7.75 ppm (m, 2H)~8.15 ppm (d, 1H), ~7.90 ppm (dd, 1H), ~7.60 ppm (d, 1H)The simple multiplet of the unsubstituted ring resolves into three distinct signals (a doublet, a doublet of doublets, and a doublet) with predictable coupling constants for the iodinated analogue. This confirms the substitution pattern.
¹³C NMR (Aromatic C-I) N/A~95-100 ppmThe carbon atom directly bonded to iodine is significantly shielded and appears at a characteristic upfield chemical shift, providing direct evidence of the C-I bond.
HRMS (ESI+) [M+H]⁺ Calculated: 238.0863Calculated: 364.9829The mass difference of ~127 amu is a definitive indicator of iodine incorporation. The measured mass must match the calculated mass to within 5 ppm.
FT-IR (C=O stretch) ~1775, 1715 cm⁻¹~1773, 1712 cm⁻¹Minimal change is expected, as the iodine is remote from the imide carbonyls. The presence of these two strong bands confirms the formation of the imide ring in both cases.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are provided with sufficient detail to be replicated.

Protocol 1: Synthesis of 2-(4-benzoylpiperazin-1-yl)-5-iodoisoindoline-1,3-dione

This procedure is adapted from established methods for synthesizing related isoindoline-1,3-dione derivatives.[1][10]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 3.65 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.

  • Amine Addition: Add 1-(4-benzoyl)piperazine (0.75 g, 3.65 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/DMF) to yield the pure product as a solid.

Protocol 2: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • HRMS: Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent (e.g., acetonitrile or methanol). Dilute this solution 100-fold with the same solvent, adding 0.1% formic acid to promote ionization for ESI+ mode.

  • FT-IR: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid product directly onto the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet.

Conclusion

The validation of reaction products from this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While IR confirms the formation of the core imide structure, it is the combination of NMR and HRMS that provides definitive proof of both the correct isomer and the successful incorporation of the crucial iodine atom. The distinct patterns in the ¹H NMR spectrum and the exact mass measurement are the most critical data points for confirmation. For ultimate certainty, particularly for novel compounds intended for biological screening or regulatory submission, single-crystal X-ray analysis remains the unparalleled gold standard. By following this multi-faceted, comparative approach, researchers can proceed with the utmost confidence in the structural integrity of their synthesized molecules.

References

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
  • MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • PubMed Central (PMC). (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization.
  • Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.
  • RSC Publishing. (2019). Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers.
  • Neliti. (2018). Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives.
  • PubMed Central (PMC). (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
  • SciSpace. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes.
  • National Institutes of Health (NIH). (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • PubMed. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents.
  • PubMed Central (PMC). (2011). 2-(2-Iodophenyl)isoindoline-1,3-dione.
  • Wikipedia. (n.d.). Phthalic anhydride.

Sources

Safety Operating Guide

Proper Disposal of 5-Iodoisobenzofuran-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodoisobenzofuran-1,3-dione (CAS No. 28418-89-5), a halogenated cyclic anhydride. The procedures outlined below are grounded in established safety principles for handling toxic and corrosive materials and are designed to provide researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream responsibly.

Hazard Profile and Rationale for Stringent Disposal

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance with multiple acute toxicity and corrosivity concerns.

According to its Safety Data Sheet (SDS), this compound is associated with the following GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H314: Causes severe skin burns and eye damage.

The combination of high toxicity through all primary exposure routes and severe corrosivity necessitates that this compound be treated as a high-hazard waste. Furthermore, as a halogenated organic compound, it falls into a specific category of chemical waste that requires segregation and specialized disposal methods to prevent the formation of harmful byproducts during incineration and to avoid contamination of non-halogenated solvent streams[1][2]. Improper disposal, such as drain disposal, is strictly prohibited as it can damage plumbing and introduce a toxic, environmentally persistent substance into the wastewater system[1].

Data Summary: Hazard Classification and Disposal Implications
Hazard ClassificationGHS Hazard StatementCausality for Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331Requires handling with full Personal Protective Equipment (PPE) to prevent any contact. Waste must be securely contained to prevent accidental exposure or release.
Skin Corrosion/IrritationH314Mandates the use of chemically resistant gloves and lab coats. All contaminated materials must be decontaminated or disposed of as hazardous waste.
Eye DamageH314Requires chemical safety goggles or a face shield. Waste containers must be kept sealed to prevent fumes from causing eye irritation.
Chemical FamilyHalogenated Organic CompoundRequires segregation into a dedicated "Halogenated Waste" stream. Prohibits mixing with non-halogenated waste to avoid costly disposal of the entire volume as halogenated[1][2].

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled and disposed of in a manner that mitigates risk to personnel and the environment.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection : Chemical safety goggles and/or a full-face shield[3].

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene)[4].

  • Body Protection : A laboratory coat and, if a splash risk exists, a chemical-resistant apron.

  • Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary[4]. All waste handling should ideally occur within a certified chemical fume hood.

Step 2: Segregate and Collect Waste

Proper segregation is a critical step in compliant and cost-effective waste management.

  • Designated Waste Container : Use a dedicated, leak-proof container that is chemically compatible with this compound[4]. The container must have a secure, tight-fitting lid[2].

  • Halogenated Waste Stream : This container must be designated for "Halogenated Organic Waste" only. Do not mix with non-halogenated solvents like acetone, ethanol, or hexanes[1][2].

  • Labeling : The container must be clearly labeled before the first drop of waste is added[2]. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • The associated hazard pictograms (e.g., Skull and Crossbones for Toxicity, Corrosion).

Step 3: Manage Waste Container and Storage

Proper storage of the waste container is essential to prevent spills and accidental exposure.

  • Keep Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste[2][5].

  • Designated Storage Area : Store the sealed container in a designated, well-ventilated, and cool area. This should be within a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks[4].

  • Avoid Incompatibles : Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, direct sunlight, and heat sources[3][4].

Step 4: Arrange for Final Disposal

Final disposal must be handled by certified professionals.

  • Professional Disposal : The only approved disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1].

  • Prohibited Actions : NEVER dispose of this compound by:

    • Pouring it down the drain[1].

    • Placing it in the regular trash.

    • Allowing it to evaporate in a fume hood.

  • Documentation : Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest or online pickup request.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Don PPE : Before attempting to clean the spill, don the full PPE detailed in Step 1 of the disposal protocol.

  • Contain and Absorb : Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent[4].

  • Collect and Dispose : Carefully sweep or scoop the absorbent material and spilled substance into your labeled hazardous waste container. Decontaminate the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill size[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Dedicated, Labeled 'Halogenated Waste' Container ppe->container add_waste Add Waste to Container in Fume Hood container->add_waste seal_container Securely Seal Container After Use add_waste->seal_container store Store in Designated Area with Secondary Containment seal_container->store check_full Container Full? store->check_full check_full->add_waste No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes disposal Disposal via Approved Hazardous Waste Vendor contact_ehs->disposal spill Spill Occurs spill_proc Follow Emergency Spill Procedures spill->spill_proc spill_proc->add_waste

Caption: Decision workflow for the safe disposal of this compound.

References

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]
  • Reed College.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
  • Braun Research Group, University of Illinois.
  • Princeton University Environmental Health & Safety. Chemical Safety Guide, 5th Ed. [Link]
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 5-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 5-Iodoisobenzofuran-1,3-dione (CAS No. 28418-89-5). This document moves beyond a simple checklist to offer a procedural, step-by-step framework grounded in established safety protocols, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a hazardous chemical that requires careful handling to mitigate significant risks. The primary dangers associated with this compound are its toxicity and corrosivity. According to safety information, it is classified with the following hazard statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

The signal word for this chemical is "Danger," and it is represented by the "Corrosion" and "Skull and crossbones" pictograms, indicating its severe hazard potential.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed.
Acute Toxicity, DermalH311Toxic in contact with skin.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.
Acute Toxicity, InhalationH331Toxic if inhaled.

Given the high toxicity and corrosive nature of this solid compound, all handling procedures must be conducted with stringent adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table details the required PPE for various stages of handling.

Stage of Handling Required Personal Protective Equipment (PPE)
Receiving and Storage - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting - Chemical splash goggles- Face shield- Lab coat- Chemical-resistant apron- Double-gloving with nitrile gloves- Respiratory protection (N95 or higher, as determined by a risk assessment)
Experimental Use - Chemical splash goggles- Face shield- Lab coat- Chemical-resistant apron- Double-gloving with nitrile gloves- Respiratory protection (as required by the procedure and ventilation)
Waste Disposal - Chemical splash goggles- Face shield- Lab coat- Chemical-resistant apron- Double-gloving with nitrile gloves
Operational Plan: A Step-by-Step Procedural Guide

This section provides a detailed workflow for the safe handling of this compound, from initial receipt to disposal. The causality behind each step is explained to ensure a deep understanding of the safety measures.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Cordon off the area and consult your institution's environmental health and safety (EHS) department.

  • Storage: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[1]. The storage area should be a designated, well-ventilated, and clearly labeled cabinet for toxic and corrosive materials. Ensure the container is tightly closed[1].

Causality: The primary risk during this stage is the generation and inhalation of airborne particles and direct skin contact. Therefore, engineering controls and appropriate PPE are critical.

  • Engineering Controls: All weighing and aliquoting must be performed inside a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • PPE: Don the required PPE as outlined in the table above, including double gloves and respiratory protection.

  • Procedure:

    • Place a weigh boat on the analytical balance.

    • Carefully open the container of this compound.

    • Using a clean, designated spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust.

    • Securely close the primary container.

    • Carefully transfer the weighed solid to your reaction vessel.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Causality: During experimental use, the risks of splashes, spills, and inhalation of vapors (if heated) are present.

  • Work Area: Conduct all experiments within a chemical fume hood.

  • PPE: Wear the appropriate PPE, including chemical splash goggles and a face shield, to protect against splashes.

  • Spill Management: Keep a spill kit rated for toxic and corrosive solids readily accessible. In the event of a spill, evacuate the immediate area, notify your supervisor and EHS, and follow your institution's established spill cleanup procedures.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and associated waste can pose a significant environmental and health hazard.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, paper towels, and reaction byproducts, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).

  • Disposal Procedure: Follow your institution's guidelines for the disposal of toxic and corrosive chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention[1].

Workflow Visualization

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling start Start: Receive Chemical assess Hazard Assessment (Review SDS) start->assess Inspect Container ppe Don Appropriate PPE assess->ppe weigh Weighing & Aliquoting ppe->weigh experiment Experimental Use weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste dispose Dispose of Waste (Follow EHS Protocol) waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.